2-Amino-5-iodopyrimidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-iodopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFKCGZQRIIADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286903 | |
| Record name | 2-Amino-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-39-2 | |
| Record name | 5-Iodo-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 48224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1445-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-iodopyrimidine
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-iodopyrimidine, a critical heterocyclic building block in modern medicinal chemistry and organic synthesis. Identified by its CAS Number 1445-39-2 , this compound serves as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] This document details its physicochemical properties, provides an in-depth, field-tested synthesis protocol, explores its key chemical reactivities with mechanistic insights, and surveys its applications in drug discovery. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting.
Core Identification and Physicochemical Properties
This compound is a substituted pyrimidine ring that is foundational to the synthesis of a wide array of biologically active molecules.[4] The strategic placement of the amino group at the 2-position and the iodine atom at the 5-position imparts unique reactivity, making it a prized intermediate for introducing the pyrimidine core into larger, more complex structures.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄IN₃ | [1][2][3][5][6] |
| Molecular Weight | 221.00 g/mol | [1][2][3][6][7] |
| Appearance | Cream to pale orange powder or flakes | [3][5] |
| Melting Point | 218-227 °C | [2][3][5] |
| Boiling Point (Predicted) | 364.9 ± 34.0 °C | [2] |
| Density (Predicted) | 2.204 ± 0.06 g/cm³ | [2] |
| SMILES String | Nc1ncc(I)cn1 | [3][5] |
| InChI Key | HAFKCGZQRIIADX-UHFFFAOYSA-N | [2][3][5] |
Synthesis Protocol: Iodination of 2-Aminopyrimidine
The most direct and industrially relevant synthesis of this compound involves the electrophilic iodination of the readily available starting material, 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring, directing the substitution to the C5 position.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C2 position is a strong activating group, increasing the electron density of the pyrimidine ring, particularly at the C5 position, making it susceptible to attack by an electrophilic iodine source. Reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly employed to generate the required electrophile (I+).
Detailed Step-by-Step Laboratory Protocol
This protocol is optimized for a laboratory scale synthesis yielding a high purity product.
Materials:
-
2-Aminopyrimidine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware for workup and filtration.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-aminopyrimidine (9.5 g, 100 mmol).
-
Dissolution: Add anhydrous DMF (100 mL) to the flask and stir the mixture until the 2-aminopyrimidine is fully dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (23.6 g, 105 mmol, 1.05 eq) in anhydrous DMF (50 mL). Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the NIS solution dropwise to the cooled 2-aminopyrimidine solution over a period of 60 minutes. Maintain the temperature at 0 °C throughout the addition. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize the formation of di-iodinated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (200 mL) to quench any unreacted NIS.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash is critical for removing any succinimide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield this compound as a pale-yellow solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions and Applications
The synthetic utility of this compound stems from the reactivity of the C-I bond, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an invaluable precursor in drug discovery programs.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The C5-iodine is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
-
Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) introduces diverse aromatic substituents at the 5-position. This is a cornerstone reaction for building molecular complexity.
-
Sonogashira Coupling: Coupling with a terminal alkyne provides access to 5-alkynyl-2-aminopyrimidines, which are important pharmacophores in many kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, linking various amine-containing fragments to the pyrimidine core.
Reaction Pathway: Suzuki Coupling
The diagram below outlines the catalytic cycle for a typical Suzuki coupling reaction involving this compound.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.[3][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9] Wash hands thoroughly after handling.[8]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]
-
Light Sensitivity: Protect from light.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
Conclusion
This compound (CAS: 1445-39-2) is a cornerstone heterocyclic intermediate whose value in pharmaceutical and chemical research cannot be overstated. Its well-defined physicochemical properties and predictable reactivity in key transformations, particularly palladium-catalyzed cross-coupling reactions, provide a reliable and versatile platform for the synthesis of novel and complex molecular architectures. The protocols and data presented in this guide offer researchers a robust framework for the safe and effective use of this compound in their discovery and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. This compound 97 1445-39-2 [sigmaaldrich.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B22705.14 [thermofisher.cn]
- 6. scbt.com [scbt.com]
- 7. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
physical properties of 2-Amino-5-iodopyrimidine
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-iodopyrimidine
Abstract
This technical guide provides a comprehensive overview of the core (CAS No. 1445-39-2), a key heterocyclic intermediate in pharmaceutical research and drug development. This document is intended for researchers, medicinal chemists, and formulation scientists. It consolidates known physical data, provides expert insights into its characterization, and details robust experimental protocols for its analysis. While specific experimental spectroscopic and solubility data are not widely published, this guide offers predicted characteristics based on analogous structures and foundational principles, alongside the methodologies required for their empirical determination.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent physical and chemical analysis. This compound is a substituted pyrimidine ring, a motif of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The presence of an amino group at the 2-position and an iodine atom at the 5-position imparts specific electronic and steric properties that influence its reactivity, binding interactions, and physical behavior.
| Identifier | Value | Source |
| CAS Number | 1445-39-2 | [1][2] |
| IUPAC Name | 5-iodopyrimidin-2-amine | [2] |
| Molecular Formula | C₄H₄IN₃ | [1][3] |
| Molecular Weight | 221.00 g/mol | [1][3] |
| SMILES | NC1=NC=C(I)C=N1 | [1][4] |
| InChI Key | HAFKCGZQRIIADX-UHFFFAOYSA-N | [1] |
Core Physical and Crystallographic Properties
The physical state and thermal properties of an active pharmaceutical ingredient (API) are critical determinants of its handling, formulation, and bioavailability.
Summary of Physical Properties
| Property | Observation / Value | Source / Rationale |
| Appearance | Cream to pale orange or brown crystalline powder/flakes. | [1] |
| Melting Point | 218-227 °C | [5] |
| Solubility | Specific data not publicly available. Expected to be soluble in polar aprotic solvents like DMSO. | See Protocol 5.1 |
| LogP (Computed) | 0.6634 | [3] |
Crystallographic Data
The arrangement of molecules in a solid-state lattice dictates properties such as stability, dissolution rate, and hygroscopicity. For this compound, experimental crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC).[2] Researchers are encouraged to access this repository for detailed information on cell parameters, space group, and molecular packing. Analysis of the crystal structure can reveal key intermolecular interactions, such as hydrogen bonding between the amino groups and pyrimidine nitrogens, which are crucial for understanding its physical stability and potential for polymorphism.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While published spectra for this compound are scarce, we can predict the expected features based on its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The expected chemical shifts are highly dependent on the solvent used; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, heterocyclic compounds.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
-
Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are expected to appear as a singlet or two closely spaced singlets in the aromatic region, likely around δ 8.0-8.5 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the iodine atom deshields these protons.
-
Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. In DMSO, this peak is often observed between δ 6.5-7.5 ppm . Its chemical shift and broadness are influenced by hydrogen bonding and exchange rates.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
-
C2 (Amine-bearing): Expected around δ 160-165 ppm .
-
C4/C6 (Ring CH): Expected around δ 155-160 ppm .
-
C5 (Iodine-bearing): The carbon directly attached to iodine is expected at a significantly upfield position due to the "heavy atom effect," likely in the range of δ 70-80 ppm .
Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The solid compound can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).
Predicted Principal FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group / Vibration | Reference |
|---|---|---|---|
| 3450-3250 | N-H | Primary Amine (Asymmetric & Symmetric Stretch) | [4] |
| 3100-3000 | C-H | Aromatic C-H Stretch | [4] |
| 1680-1640 | C=N / C=C | Pyrimidine Ring Stretch | [4] |
| 1650-1580 | N-H | Primary Amine (Scissoring Bend) | [4] |
| 1335-1250 | C-N | Aromatic Amine Stretch | [4] |
| ~500-600 | C-I | Carbon-Iodine Stretch | General IR Tables |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues. Using Electron Ionization (EI), the molecular ion peak is expected to be the most critical signal.
Predicted Mass Spectrum Features
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z ≈ 221 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3) will have an odd nominal molecular weight.[6]
-
Isotope Peak (M+1): An M+1 peak will be present due to the natural abundance of ¹³C.[7]
-
Key Fragments: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. A significant fragment may be observed at m/z ≈ 94 , corresponding to the loss of an iodine radical ([M-I]⁺).
Experimental Protocols: A Practical Guide
As a Senior Application Scientist, I emphasize that robust, well-documented methodology is paramount. The following protocols are designed to be self-validating systems for characterizing this compound or similar new chemical entities.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the initial physical and spectroscopic characterization of a new solid compound like this compound.
Caption: General workflow for physicochemical characterization.
Protocol: Melting Point Determination (Capillary Method)
Rationale: The melting point provides a quick, reliable indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities cause depression and broadening of the range. The capillary method is a standard pharmacopeial technique.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will lead to inefficient heat transfer and an inaccurate, broad melting range.
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. A sample height of 2-3 mm is optimal. Pack the sample firmly by tapping the bottom of the capillary on a hard surface or by dropping it down a long glass tube.
-
Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional but Recommended): Perform a rapid initial scan (e.g., 10-15 °C/min) to determine the approximate melting temperature. This saves significant time.
-
Definitive Scan: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate (e.g., 1-2 °C/min) starting about 10 °C below the expected melting point. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring accuracy.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.
Protocol: Solubility Determination (Shake-Flask Method)
Rationale: Solubility is a critical parameter for drug delivery and biological testing. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution is truly saturated. Starting with a polar aprotic solvent like DMSO is logical for a polar heterocyclic compound.
References
- 1. This compound 97 1445-39-2 [sigmaaldrich.com]
- 2. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. m.youtube.com [m.youtube.com]
2-Amino-5-iodopyrimidine: A Core Scaffold for Modern Drug Discovery
A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals
Abstract: 2-Amino-5-iodopyrimidine is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a hydrogen-bond-donating amino group and a versatile iodine atom, makes it a highly sought-after scaffold, particularly in the development of targeted therapies like kinase inhibitors. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical role in drug discovery, offering field-proven insights for researchers and developers.
Introduction to a Privileged Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, this heterocycle is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[2][3] The 2-aminopyrimidine motif, in particular, has seen a dramatic rise in prominence with the success of targeted cancer therapies.[2]
This compound (CAS No. 1445-39-2) emerges as a strategically functionalized derivative. Its structure is deceptively simple, yet it offers chemists a pre-packaged solution to common challenges in drug design. The 2-amino group provides a crucial interaction point for enzyme active sites, while the 5-iodo substituent acts as a stable, yet reactive, handle for introducing molecular complexity through modern cross-coupling chemistry. Understanding the distinct roles of these functionalities is key to leveraging this molecule's full potential.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is the foundation of all successful development. These characteristics dictate solubility, reactivity, storage conditions, and formulation strategies.
Chemical Identifiers
-
IUPAC Name: 5-iodopyrimidin-2-amine
-
CAS Number: 1445-39-2
-
Molecular Formula: C₄H₄IN₃
-
SMILES: IC1=CN=C(N)N=C1
Core Properties
The essential physicochemical data for this compound are summarized below. This data is aggregated from leading chemical suppliers and databases, ensuring a reliable reference for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 221.00 g/mol | |
| Appearance | Cream to pale orange powder or flakes | Thermo Fisher Scientific |
| Melting Point | 218-227 °C | [4][5] |
| Purity | ≥96-97% (Typical) | [4][5] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | |
| logP | 0.6634 |
Note: Exact values, especially for melting point and appearance, may vary slightly between suppliers and batches.
Synthesis and Purification
The reliable synthesis of this compound is critical for its application. The most common approach is the direct electrophilic iodination of the parent 2-aminopyrimidine. The pyrimidine ring is electron-deficient, but the 2-amino group is strongly activating, directing electrophilic substitution to the C5 position.
Synthetic Rationale
Direct iodination requires an electrophilic iodine source ("I+"). While molecular iodine (I₂) itself is not highly electrophilic, its reactivity can be significantly enhanced by using an oxidizing agent or a Lewis acid catalyst. Reagents like N-Iodosuccinimide (NIS) are frequently used for their reliability and milder reaction conditions compared to harsher methods.[6][7] The use of NIS in the presence of an acid catalyst provides a potent electrophile capable of efficient iodination.[7]
Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
This protocol is a representative, self-validating method based on established chemical principles for the iodination of activated heterocycles.[8]
Step 1: Reaction Setup
-
To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add N-Iodosuccinimide (1.1-1.2 eq).
-
Causality: Acetonitrile is a common polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction. A slight excess of NIS ensures complete consumption of the starting material.
Step 2: Initiation and Reaction
-
Stir the mixture vigorously at room temperature. For less reactive substrates or to increase the reaction rate, catalytic amounts of an acid like p-toluenesulfonic acid can be added.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
Step 3: Work-up and Quenching
-
Once the reaction is complete, pour the mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
-
Causality: This step quenches any unreacted NIS and elemental iodine, preventing their interference in the subsequent extraction and purification steps.
Step 4: Extraction
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Step 5: Purification
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Chemical Reactivity and Applications in Drug Discovery
The true value of this compound lies in its bifunctional nature, which medicinal chemists exploit to build complex molecules with high specificity for their biological targets.
The 2-Amino Group: A Key Hinge Binder in Kinases
Protein kinases are one of the most important families of drug targets, especially in oncology.[9][10] Kinase inhibitors are designed to block the ATP-binding site, preventing the enzyme from functioning. The 2-aminopyrimidine scaffold is a superb "hinge-binder".[11] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the "hinge region" of the kinase active site, mimicking the natural binding of adenine in ATP.[12] This interaction is a cornerstone of the inhibitory activity for a multitude of approved drugs.[2][11]
The 5-Iodo Group: A Versatile Handle for Cross-Coupling
While the 2-amino group anchors the molecule to the target, the 5-iodo group serves as the primary point for diversification. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., an arylboronic acid). This is a robust and widely used method to append new aryl or heteroaryl groups, enabling chemists to explore the "solvent-front" region of the kinase active site to enhance potency and selectivity.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine-containing side chains. This is crucial for tuning the molecule's physical properties, such as solubility, and for establishing additional interactions with the target protein.
The stability of the C-I bond is ideal; it is unreactive under many conditions but readily participates in palladium catalysis, making it a perfect functional handle for late-stage diversification in a drug discovery program.
Application Logic: From Scaffold to Kinase Inhibitor
The strategic utility of this compound is in its role as a central scaffold from which diverse libraries of potential inhibitors can be built. The following diagram illustrates this logical relationship.
Safety and Handling
As with any laboratory chemical, proper handling and storage of this compound are essential for safety.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage/irritation.
-
H335: May cause respiratory irritation.
Signal Word: Danger
Recommended Storage and Handling
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for modern drug discovery. Its structure elegantly combines the potent hinge-binding capability of the 2-aminopyrimidine scaffold with the synthetic versatility of an aryl iodide. This combination provides a robust and efficient platform for the synthesis of diverse compound libraries targeting critical enzyme families like protein kinases. For researchers and drug development professionals, a deep understanding of this molecule's properties, synthesis, and reactivity is essential for accelerating the journey from a chemical scaffold to a life-saving therapeutic.
References
- 1. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 9. news-medical.net [news-medical.net]
- 10. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 11. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-Amino-5-iodopyrimidine from 2-Aminopyrimidine
Foreword: The Strategic Importance of 2-Amino-5-iodopyrimidine
In the landscape of modern drug discovery and development, the pyrimidine scaffold is a cornerstone. Its derivatives are integral to a vast array of therapeutics, including anti-infectives, anticancer agents, and treatments for neurological disorders.[1] Among these, this compound stands out as a particularly valuable synthetic intermediate. The iodine atom at the 5-position serves as a versatile functional handle, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. This guide provides an in-depth, field-proven perspective on the synthesis of this key building block from its readily available precursor, 2-aminopyrimidine, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Mechanistic Rationale: The Chemistry of Pyrimidine Iodination
The direct electrophilic substitution on an unactivated pyrimidine ring is a challenging endeavor. The presence of two electronegative nitrogen atoms renders the ring electron-deficient, thus deactivating it towards attack by electrophiles.[2][3] However, the synthetic utility of 2-aminopyrimidine lies in the powerful activating effect of the amino group at the C2 position.
The Role of the Amino Group
The amino group is a potent activating, ortho-, para-director in electrophilic aromatic substitution. Through resonance, it donates electron density into the pyrimidine ring, partially offsetting the inductive withdrawal of the ring nitrogens. This donation preferentially increases the electron density at the C5 position (para to the amino group), making it the most nucleophilic and, therefore, the primary site for electrophilic attack.
Generation of the Electrophilic Iodonium Ion (I+)
The core of the reaction is the generation of a potent electrophile, the iodonium ion (I⁺), or a polarized iodine-containing species that behaves as such. Direct reaction with molecular iodine (I₂) is generally too slow for electron-deficient systems. Therefore, an activating agent is required. Common strategies include:
-
Oxidizing Agents: Reagents like periodic acid (HIO₄) or hydrogen peroxide (H₂O₂) can oxidize I₂ to a more electrophilic species.
-
Lewis Acids/Silver Salts: Catalysts such as silver nitrate (AgNO₃) can coordinate with the iodinating agent, polarizing the I-X bond and enhancing its electrophilicity.[4]
-
N-Iodosuccinimide (NIS): A convenient and widely used source of electrophilic iodine. The I-N bond is polarized, making the iodine atom susceptible to nucleophilic attack by the activated pyrimidine ring. NIS offers advantages of milder reaction conditions and improved safety and handling.[5][6]
The general mechanism for the electrophilic iodination is depicted below.
Caption: General mechanism of electrophilic iodination.
Field-Validated Synthetic Protocols
The following protocols represent reliable and reproducible methods for the synthesis of this compound. The choice of method may depend on available reagents, scale, and desired purity profile.
Protocol A: Iodination via In Situ Generated Electrophile (I₂/HIO₄)
This classic method utilizes molecular iodine in the presence of a strong oxidizing agent, periodic acid, in an acidic medium. This combination generates a highly reactive iodinating species capable of substituting the activated pyrimidine ring.[7]
Caption: Experimental workflow for Protocol A.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, charge 2-aminopyrimidine (1.0 eq.).
-
Dissolution: Add glacial acetic acid as the solvent (approx. 25 mL per gram of starting material). Stir until all solids are dissolved.
-
Reagent Addition: To the solution, add elemental iodine (0.43 eq.) followed by a solution of periodic acid (HIO₄, 0.15 eq.) and a catalytic amount of concentrated sulfuric acid in water.
-
Heating: Heat the reaction mixture to 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears, indicating that all unreacted iodine has been quenched.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove residual acids and salts. Dry the solid under vacuum to yield the final product.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 2-Aminopyrimidine | 1.0 | Starting Material | Ensure high purity |
| Elemental Iodine (I₂) | 0.43 | Iodine Source | Solid, handle in fume hood |
| Periodic Acid (HIO₄) | 0.15 | Oxidizing Agent | Activates iodine |
| Sulfuric Acid (H₂SO₄) | Catalytic | Acid Catalyst | Highly corrosive |
| Glacial Acetic Acid | Solvent | Reaction Medium | Corrosive, use in fume hood |
| Sodium Thiosulfate | Excess | Quenching Agent | Neutralizes excess I₂ |
Protocol B: Iodination using N-Iodosuccinimide (NIS)
This method employs a pre-activated source of electrophilic iodine, N-Iodosuccinimide (NIS), which often allows for milder reaction conditions and simpler work-up procedures. It is a preferred method in modern synthesis for its reliability and selectivity.[5][8]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-aminopyrimidine (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).
-
Reagent Addition: Add N-Iodosuccinimide (1.05 - 1.2 eq.) portion-wise to the stirred solution at room temperature. The reaction is often slightly exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40°C) can be applied.
-
Work-up: Upon completion, dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by saturated aqueous sodium bicarbonate (to remove succinimide byproduct), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the pure product.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 2-Aminopyrimidine | 1.0 | Starting Material | Ensure high purity |
| N-Iodosuccinimide (NIS) | 1.05 - 1.2 | Iodinating Agent | Light and moisture sensitive |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Volatile, use in fume hood |
| Sodium Thiosulfate | Excess | Quenching Agent | Removes residual iodine/NIS |
| Sodium Bicarbonate | Excess | Wash | Removes succinimide |
Product Characterization and Quality Control
Confirmation of the product's identity and purity is paramount. The following data provides a reference for quality control analysis.
| Property | Value | Source |
| CAS Number | 1445-39-2 | [9][10] |
| Molecular Formula | C₄H₄IN₃ | [9][11] |
| Molecular Weight | 221.00 g/mol | [9][10] |
| Appearance | Cream to pale orange powder or flakes | [11] |
| Melting Point | 218-227 °C | [10][11] |
| Purity (Typical) | ≥96.0% (HPLC/Titration) | [11] |
Safety, Handling, and Waste Disposal
A rigorous adherence to safety protocols is non-negotiable. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.
Hazard Identification
-
N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13][14] Handle in a fume hood, avoiding dust generation.[12][15]
-
Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation.
-
Glacial Acetic Acid / Sulfuric Acid: Highly corrosive. Cause severe skin burns and eye damage. Work must be conducted in a chemical fume hood.
-
2-Aminopyrimidine: May be harmful if swallowed or in contact with skin.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13][15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[13][16]
-
Respiratory Protection: In case of inadequate ventilation or handling of fine powders, use a full-face respirator with appropriate cartridges.[13]
Handling and Storage
-
All manipulations should be performed in a well-ventilated chemical fume hood.[13][15]
-
NIS is light and moisture sensitive and should be stored under an inert gas in a cool, dark place (2-8 °C).[14][15]
-
Avoid contact with skin, eyes, and clothing.[15] Always wash hands thoroughly after handling.[12]
Waste Disposal
-
Aqueous waste containing residual iodine should be quenched with sodium thiosulfate before neutralization and disposal according to local regulations.
-
Organic waste containing halogenated compounds must be collected in a designated, labeled container for hazardous waste disposal.
Conclusion
The synthesis of this compound from 2-aminopyrimidine is a fundamental transformation for chemists in the pharmaceutical and agrochemical industries. The methods detailed in this guide, particularly the use of N-Iodosuccinimide, provide a reliable and scalable pathway to this critical building block. By understanding the underlying reaction mechanism, adhering strictly to the experimental protocols, and prioritizing safety, researchers can confidently and efficiently produce high-quality this compound, unlocking its potential for the development of novel and complex bioactive molecules.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calibrechem.com [calibrechem.com]
- 6. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]
- 7. This compound | 1445-39-2 [amp.chemicalbook.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 97 1445-39-2 [sigmaaldrich.com]
- 11. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. leap.epa.ie [leap.epa.ie]
- 15. synquestlabs.com [synquestlabs.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Spectral Analysis of 2-Amino-5-iodopyrimidine
Disclaimer: This document provides a detailed predictive analysis of the spectral characteristics of 2-Amino-5-iodopyrimidine. While specific experimental spectra for this compound are not publicly available, this guide has been constructed based on established spectroscopic principles and data from structurally analogous molecules. The presented data should be considered illustrative and requires experimental verification for absolute accuracy.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrimidine, a core component of nucleic acids, it serves as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. The presence of an amino group and an iodine atom at strategic positions on the pyrimidine ring offers unique opportunities for chemical modification and biological interaction.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides an in-depth analysis of the expected spectral data for this compound, offering researchers a robust framework for its characterization.
Molecular Structure and Key Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.
-
Chemical Name: 5-iodopyrimidin-2-amine
-
CAS Number: 1445-39-2[1]
-
Molecular Formula: C₄H₄IN₃[1]
-
Molecular Weight: 221.00 g/mol [1]
The diagram below illustrates the structure of this compound with a numbering system for referencing specific atoms in the subsequent spectral analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two for the aromatic protons on the pyrimidine ring and one for the amino group protons.
-
Causality of Signal Positions: The pyrimidine ring is an electron-deficient system, which generally results in its protons being deshielded and appearing at a higher chemical shift (downfield). The iodine atom at the C5 position is expected to have a significant influence on the chemical shifts of the adjacent protons (H4 and H6) due to its electronegativity and magnetic anisotropy. The amino group protons are exchangeable and their signal can be broad.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4, H6 | 8.0 - 8.5 | Singlet (s) | 2H |
| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H |
-
Expert Interpretation: The two protons on the pyrimidine ring, H4 and H6, are chemically equivalent in the unsubstituted 2-aminopyrimidine, appearing as a single signal. However, the introduction of the iodo group at C5 makes them distinct. Due to the symmetry of the substitution pattern, they are expected to appear as a single, sharp singlet. The amino protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display three signals for the four carbon atoms in the molecule, as C4 and C6 are chemically equivalent.
-
Causality of Signal Positions: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbon atom bonded to the iodine (C5) is expected to be significantly shielded (appear at a lower chemical shift) due to the "heavy atom effect." The carbon atom attached to the two nitrogen atoms of the amino group (C2) will be deshielded and appear at the highest chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C4, C6 | 155 - 160 |
| C5 | 80 - 90 |
-
Expert Interpretation: The signal for C2 is expected to be the most downfield due to its attachment to three electronegative nitrogen atoms (two from the ring and one from the amino group). The equivalent C4 and C6 carbons will appear at a slightly lower chemical shift. The most characteristic signal is that of C5, which is directly bonded to the iodine atom. The heavy iodine atom induces a significant upfield shift, a well-documented phenomenon.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set a relaxation delay of 2-5 seconds to ensure quantitative signals for all carbons, including quaternary ones.
-
Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve a good signal-to-noise ratio, as ¹³C is a low-abundance isotope.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Causality of Absorption Bands: The absorption of infrared radiation excites molecular vibrations such as stretching and bending of bonds. The frequency of these vibrations depends on the bond strength and the masses of the atoms involved.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3200 - 3100 | C-H Aromatic Stretch | Pyrimidine Ring |
| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=N and C=C Ring Stretching | Pyrimidine Ring |
| 1250 - 1000 | C-N Stretch | Aryl-Amine |
| Below 600 | C-I Stretch | Iodo-Aromatic |
-
Expert Interpretation: The most prominent features in the IR spectrum will be the sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amino group. The presence of two distinct peaks in this region is a strong indicator of a -NH₂ group. The bending vibration of this group is expected around 1650-1600 cm⁻¹. The pyrimidine ring itself will give rise to a series of complex absorptions in the 1600-1450 cm⁻¹ region due to C=N and C=C stretching vibrations. A key, though potentially weak, signal to look for would be the C-I stretch, which is expected to appear in the low-frequency region (below 600 cm⁻¹).
Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
-
Causality of Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺˙). This molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals. The fragmentation pattern is determined by the relative stability of the resulting ions and radicals.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Ion Structure/Fragment |
| 221 | [C₄H₄IN₃]⁺˙ (Molecular Ion, M⁺˙) |
| 127 | [I]⁺ |
| 94 | [M - I]⁺ |
| 67 | [C₃H₃N₂]⁺ (from loss of HCN from [M - I]⁺) |
-
Expert Interpretation: The mass spectrum should show a clear molecular ion peak at m/z 221, corresponding to the molecular weight of this compound. Due to the presence of iodine, a very characteristic fragmentation would be the cleavage of the C-I bond. This can lead to a prominent peak at m/z 127, corresponding to the iodine cation (I⁺), and a peak at m/z 94, corresponding to the 2-aminopyrimidine radical cation ([M - I]⁺). Further fragmentation of the m/z 94 ion could occur through the loss of hydrogen cyanide (HCN, 27 Da), a common fragmentation pathway for nitrogen-containing heterocyclic rings, leading to a fragment at m/z 67.
Experimental Protocol: Acquiring an EI-MS Spectrum
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Set the electron energy to 70 eV (standard for EI).
-
Scan a mass range of m/z 40-300.
-
The ion source temperature should be optimized to ensure sample volatilization without thermal decomposition.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern.
Workflow and Safety
Integrated Characterization Workflow
The comprehensive characterization of this compound should follow a logical workflow to ensure all necessary data is collected for unambiguous identification.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a new compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
-
References
An In-depth Technical Guide to the Solubility of 2-Amino-5-iodopyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. From reaction chemistry and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This in-depth technical guide focuses on 2-Amino-5-iodopyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for equilibrium solubility determination, and discuss the analytical methodologies for accurate quantification. This document is designed to empower researchers to generate reliable solubility data, enabling informed decisions in process development and formulation science.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like this compound, its solubility profile in various organic solvents dictates several key aspects of its development lifecycle:
-
Process Chemistry: The choice of solvent for synthesis and purification is directly governed by the solubility of the API and its intermediates. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for crystallization-based purification.
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating liquid dosage forms, such as injectables or oral solutions. For solid dosage forms, dissolution rate, which is influenced by solubility, is a critical factor for bioavailability.[1][2]
-
Preclinical Studies: In early-stage in vitro and in vivo studies, compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO) before being diluted in aqueous media. Poor solubility can lead to precipitation and inaccurate results.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₄IN₃ | --INVALID-LINK-- |
| Molecular Weight | 221.00 g/mol | --INVALID-LINK-- |
| Melting Point | 218-223 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| SMILES String | Nc1ncc(I)cn1 | --INVALID-LINK-- |
The presence of the amino group and the nitrogen atoms in the pyrimidine ring suggests that this compound can act as both a hydrogen bond donor and acceptor. This characteristic points towards a higher affinity for polar solvents. Conversely, the iodine atom and the aromatic ring contribute to its lipophilicity, suggesting some solubility in less polar environments.
Based on the general solubility trends of similar pyrimidine derivatives, we can anticipate the following hierarchy of solubility for this compound in common organic solvents:
-
High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.
-
Moderate Solubility: Polar protic solvents such as Methanol and Ethanol should also be effective, facilitated by hydrogen bonding with the amino group.
-
Low to Negligible Solubility: Nonpolar solvents like Hexane and Toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.
A study on the solubility of a related compound, 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents demonstrated the highest mole fraction solubility in DMF, followed by dioxane and acetone.[3] This provides further evidence for the probable high solubility of this compound in polar aprotic solvents.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2][4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran, Ethyl Acetate, Toluene, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Experimental Workflow
Figure 1: Experimental workflow for the determination of equilibrium solubility.
Detailed Methodology
-
Preparation of Slurries:
-
To a series of labeled vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume (e.g., 1-2 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a suitable agitation speed (e.g., 150-200 rpm).
-
Allow the slurries to equilibrate for a sufficient period. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, up to 72 hours may be necessary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is crucial to prevent undissolved microparticles from artificially inflating the measured solubility.
-
-
Quantification by HPLC-UV:
-
Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.
-
HPLC-UV Method for Quantification
A reversed-phase HPLC method is generally suitable for the analysis of pyrimidine derivatives.[5] The following is a starting point for method development:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound. The wavelength of maximum absorbance (λmax) should be used for quantification.
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the diluted samples.
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line, which will be used to calculate the concentration of the unknown samples.
Data Interpretation and Application
The solubility data, typically expressed in mg/mL or mol/L, provides a quantitative measure of the affinity of this compound for each solvent. This information can be used to:
-
Select appropriate solvents for chemical reactions and purifications.
-
Guide the development of formulations. For instance, if a high concentration is required for a liquid formulation, a solvent with high solubilizing power should be chosen.
-
Troubleshoot issues related to compound precipitation in biological assays.
Safety Considerations
This compound is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
References
A Comprehensive Technical Guide to the Melting Point of 2-Amino-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the melting point of 2-Amino-5-iodopyrimidine (CAS No. 1445-39-2), a critical physical parameter for its application in research and pharmaceutical development. The document outlines the theoretical basis for melting point determination, presents experimentally observed values from reputable sources, and details a rigorous protocol for its accurate measurement. Furthermore, this guide explores the intrinsic and extrinsic factors that can influence the melting point of this compound and discusses the significance of this characteristic in the broader context of material science and drug discovery.
Introduction: The Significance of a Sharp Melting Point
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in the design of novel therapeutic agents. The melting point of an organic compound is a fundamental physical property that provides a primary indication of its purity. For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. A sharp and well-defined melting point range is indicative of a high degree of purity, whereas a broad melting range typically suggests the presence of impurities.
In the context of drug development, a precise understanding of the melting point is crucial for:
-
Quality Control: Ensuring batch-to-batch consistency of synthesized active pharmaceutical ingredients (APIs).
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points.
-
Formulation Development: The melting point influences solubility and dissolution rates, which are critical parameters for bioavailability.
-
Chemical Identification: As a preliminary method for identifying a synthesized compound.
Experimentally Determined Melting Point of this compound
Multiple reputable chemical suppliers have experimentally determined the melting point of this compound. The reported values are summarized in the table below.
| Supplier | Melting Point Range (°C) | Purity Specification |
| Thermo Scientific Chemicals | 218.0 - 227.0 | ≥96.0% (HPLC) |
| Sigma-Aldrich | 218 - 223 | 97% |
The slight variation in the reported ranges can be attributed to differences in the analytical methods used and the purity of the samples tested. The upper end of the range from Thermo Scientific Chemicals is slightly higher, which could be due to a different crystalline form or the presence of minor, high-melting impurities.[1][2]
Methodology for Accurate Melting Point Determination
To ensure the generation of reliable and reproducible melting point data for this compound, a standardized protocol should be followed. The capillary melting point method is the most common and accessible technique.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has melted (the upper end of the melting range).
-
-
Data Validation and Reporting:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Report the melting point as a range from the initial to the final melting temperature.
-
The reported melting point should be accompanied by the purity of the sample, as determined by an orthogonal analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the melting point determination process.
Caption: Workflow for Capillary Melting Point Determination.
Factors Influencing the Melting Point
The observed melting point of this compound can be influenced by several factors, both intrinsic to the molecule and extrinsic to the measurement conditions.
Intrinsic Factors
-
Purity: As previously discussed, impurities depress and broaden the melting point range. This is a colligative property, and the extent of the depression is proportional to the concentration of the impurity.
-
Polymorphism: The existence of different crystal lattice arrangements (polymorphs) can lead to different melting points. Each polymorph will have a unique melting point, and the presence of multiple polymorphs will result in complex melting behavior.
-
Molecular Structure: The presence of the amino group allows for hydrogen bonding, which contributes to a higher melting point compared to non-hydrogen bonding analogues. The iodine atom adds significant molecular weight, further increasing the van der Waals forces and contributing to a higher melting point.
Extrinsic Factors
-
Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range, as the sample and the thermometer will not be in thermal equilibrium.
-
Sample Packing: A loosely packed sample in the capillary tube can lead to inefficient heat transfer and a broader melting range.
-
Thermometer Calibration: An uncalibrated thermometer will lead to inaccurate temperature readings.
Conclusion: A Critical Parameter for Quality and Discovery
The melting point of this compound, consistently observed in the range of 218-227 °C, is a fundamental characteristic that underpins its use in research and drug development.[1][2] An accurately determined and sharp melting point is a primary indicator of the purity and identity of this key synthetic intermediate. For scientists and researchers, a thorough understanding of the methodologies for its determination and the factors that can influence it is essential for ensuring the quality and integrity of their work. This technical guide provides the foundational knowledge and practical protocols to confidently assess this critical physical property.
References
The Strategic Utility of 5-Iodopyrimidin-2-amine: A Technical Guide for Advanced Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents. Its prevalence stems from its ability to engage in a multitude of biological interactions, including hydrogen bonding and aromatic stacking, making it a privileged scaffold in drug design.[1][2] Among its many derivatives, 2-aminopyrimidine stands out as a critical pharmacophore, particularly in the realm of kinase inhibitors, where it often serves as a bioisosteric replacement for the adenine core of ATP.[3][4] This guide focuses on a particularly valuable derivative: 5-iodopyrimidin-2-amine (IUPAC name), a versatile building block whose strategic iodine substituent unlocks a vast chemical space for the synthesis of complex, biologically active molecules. We will delve into its synthesis, reactivity in pivotal cross-coupling reactions, and its application in the development of targeted therapeutics, providing both theoretical grounding and practical, field-proven insights.
Nomenclature and Physicochemical Properties
Correctly identifying and characterizing a key starting material is the foundation of any successful synthetic campaign. This section provides the essential identifiers and properties for 5-iodopyrimidin-2-amine.
IUPAC Name and Chemical Identifiers
The formal IUPAC name for the compound commonly known as 2-amino-5-iodopyrimidine is 5-iodopyrimidin-2-amine . For clarity and cross-referencing in literature and databases, it is crucial to be familiar with its various identifiers.
| Identifier | Value | Source |
| IUPAC Name | 5-iodopyrimidin-2-amine | PubChem[1] |
| CAS Number | 1445-39-2 | ChemicalBook[5] |
| Molecular Formula | C₄H₄IN₃ | PubChem[1] |
| Molecular Weight | 221.00 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=NC(=N1)N)I | PubChem[1] |
| InChIKey | HAFKCGZQRIIADX-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Characteristics
The physical properties of 5-iodopyrimidin-2-amine are critical for handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Cream to pale orange powder or flakes | Thermo Fisher Scientific[2] |
| Melting Point | 218-223 °C | Sigma-Aldrich[6] |
| Solubility | Soluble in polar organic solvents | CymitQuimica[7] |
Synthesis of 5-Iodopyrimidin-2-amine: A Practical Protocol
The most direct and common method for the synthesis of 5-iodopyrimidin-2-amine is the electrophilic iodination of the parent heterocycle, 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring towards electrophilic substitution, with the C5 position being the most electronically favorable site for iodination.
Causality of Reagent Choice
Several iodinating systems can be employed, with N-Iodosuccinimide (NIS) being a preferred reagent in many modern syntheses due to its ease of handling and milder reaction conditions compared to harsher iodine/oxidant combinations.[5][8] The use of an acid catalyst, such as trifluoroacetic acid, can further enhance the electrophilicity of the iodine source, facilitating the reaction with the moderately activated pyrimidine ring.[5]
Detailed Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)
This protocol is adapted from established procedures for the iodination of electron-rich aromatic and heteroaromatic systems.[8][9]
Materials:
-
2-Aminopyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable polar aprotic solvent like DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrimidine (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.05 to 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 5-iodopyrimidin-2-amine as a solid.
Caption: Workflow for the synthesis of 5-iodopyrimidin-2-amine via iodination.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of 5-iodopyrimidin-2-amine is most profoundly demonstrated in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) center, making it an excellent electrophilic partner for a variety of coupling reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[10][11] For 5-iodopyrimidin-2-amine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position, a common strategy in the diversification of drug scaffolds.[12]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
-
Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich and potentially coordinating substrates like 2-aminopyrimidines, catalysts such as Pd(PPh₃)₄ or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective.[12][14] These bulky ligands promote the reductive elimination step and prevent catalyst deactivation.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[15] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous/organic solvent mixture.[12] The choice of base can significantly impact yield and should be optimized for a given substrate pair.
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-iodopyrimidin-2-amine with an arylboronic acid.[12]
Materials:
-
5-Iodopyrimidin-2-amine
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Inert atmosphere supplies (nitrogen or argon)
Procedure:
-
To a Schlenk flask or reaction vial, add 5-iodopyrimidin-2-amine (1.0 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the 2-amino-5-arylpyrimidine.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[16][17] This reaction allows for the coupling of 5-iodopyrimidin-2-amine with a wide variety of primary and secondary amines, enabling the synthesis of complex diaminopyrimidine structures.
The mechanism parallels that of other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[17][18]
-
Catalyst/Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or Josiphos-type ligands are often required to facilitate the crucial reductive elimination step from the palladium-amido intermediate.[4][18] Pre-catalysts that readily form the active Pd(0) species are also widely used.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine (or the amine-palladium complex), allowing for the formation of the key palladium-amido species. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate/carbonate are commonly employed.[19][20] The choice of base must be compatible with the functional groups present in the substrates.
This protocol outlines a general procedure for the C-N coupling of 5-iodopyrimidin-2-amine with a generic amine.[19][21]
Materials:
-
5-Iodopyrimidin-2-amine
-
Amine (primary or secondary, 1.1-1.5 equivalents)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., NaOtBu, 1.4-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere supplies
Procedure:
-
In an oven-dried Schlenk tube or sealed tube under an inert atmosphere, combine the palladium source, the phosphine ligand, and the base.
-
Add the 5-iodopyrimidin-2-amine and the anhydrous solvent.
-
Add the amine coupling partner via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Caption: General workflow for the Buchwald-Hartwig amination.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[4][22] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group mimic the hydrogen bonding pattern of adenine, allowing these molecules to compete with ATP for the enzyme's active site. 5-Iodopyrimidin-2-amine is a strategic starting material for the synthesis of such inhibitors, as the C5 position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal point for introducing substituents that can enhance potency and selectivity.
Case Study: Imatinib and Nilotinib Analogues
Imatinib (Gleevec®) and Nilotinib (Tasigna®) are landmark tyrosine kinase inhibitors used to treat chronic myeloid leukemia (CML) by targeting the Bcr-Abl protein.[23][24] Both drugs feature a core 2-phenylaminopyrimidine structure. While the commercial syntheses of these drugs may follow different routes, 5-iodopyrimidin-2-amine serves as an excellent starting point for the synthesis of novel analogues for lead optimization studies.[2][25]
The general synthetic strategy involves a Suzuki-Miyaura coupling to install the pyridine ring, followed by a Buchwald-Hartwig amination to introduce the substituted aniline moiety, which is a key component of both Imatinib and Nilotinib.
Caption: Retrosynthetic strategy for Imatinib/Nilotinib analogues.
This modular approach allows for the rapid generation of a library of compounds by varying both the boronic acid in the Suzuki coupling and the amine in the Buchwald-Hartwig step, facilitating comprehensive structure-activity relationship (SAR) studies. This is precisely the type of flexibility required in modern drug discovery to optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion: A Versatile and Indispensable Tool
5-Iodopyrimidin-2-amine is more than just a simple halogenated heterocycle; it is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex molecular architectures. Its straightforward preparation and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings make it an indispensable tool in the drug discovery process. The ability to readily introduce diverse substituents at the C5 position of the privileged 2-aminopyrimidine scaffold allows for the fine-tuning of biological activity and the exploration of vast chemical space, particularly in the pursuit of next-generation kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like 5-iodopyrimidin-2-amine in enabling innovation will only increase.
References
- 1. nbinno.com [nbinno.com]
- 2. An expeditious synthesis of imatinib and analogues utilising flow chemistry methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [guidechem.com]
- 9. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. benchchem.com [benchchem.com]
- 20. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijssst.info [ijssst.info]
- 25. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
key chemical reactions involving 2-Amino-5-iodopyrimidine
An In-Depth Technical Guide to the Core Chemical Reactions of 2-Amino-5-iodopyrimidine
Abstract
This compound (CAS: 1445-39-2) stands as a cornerstone heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of a reactive iodine atom at the C-5 position and a nucleophilic amino group at the C-2 position offers a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the pivotal chemical reactions involving this scaffold, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. We will delve into the mechanisms, provide field-tested experimental protocols, and discuss the causality behind procedural choices for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Carbonylation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocyclic compounds are privileged structures in drug design due to their ability to engage in a multitude of biological interactions.[3] Among these, the pyrimidine core is a recurring motif in numerous therapeutic agents. This compound emerges as a particularly valuable intermediate for several key reasons:
-
Orthogonal Reactivity : The C-I bond is highly susceptible to palladium-catalyzed cross-coupling, allowing for the facile formation of C-C, C-N, and C-O bonds. The C-NH2 group can be used for subsequent derivatization, such as amidation or alkylation, often under conditions that do not interfere with the C-I bond, and vice-versa.
-
Bioisosteric Relevance : The pyrimidine ring is a bioisostere of other aromatic systems and can serve as a crucial pharmacophore, engaging in hydrogen bonding via its ring nitrogens and the amino substituent.
-
Synthetic Accessibility : It can be synthesized efficiently from readily available starting materials, making it an economically viable component for large-scale synthesis campaigns.[4]
This guide will focus on the practical application of this reagent, moving beyond mere reaction lists to provide the mechanistic rationale and procedural detail required for successful and reproducible synthetic outcomes.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄H₄IN₃[1] |
| Molecular Weight | 221.00 g/mol [1] |
| Appearance | White to tan powder or crystalline solid[5] |
| Melting Point | 128-131 °C[5] |
| CAS Number | 1445-39-2[1] |
Synthesis of this compound
The most direct and environmentally conscious method for preparing this compound is the direct iodination of 2-aminopyrimidine. This approach avoids the use of expensive and less accessible starting materials like 2-amino-5-bromopyrimidine.[4]
Experimental Protocol: Iodination of 2-Aminopyrimidine
This protocol is adapted from a method that utilizes water as the solvent, enhancing the safety and environmental profile of the synthesis.[4]
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 molar equivalent) in water (e.g., a mass ratio of 1:5 of 2-aminopyridine to water).
-
Iodine Addition: Under constant stirring, add iodine (1.1 molar equivalents) portion-wise (in 3-5 batches). The portion-wise addition helps to control the reaction exotherm and ensure homogenous mixing.
-
Initial Reaction: After the final addition of iodine, maintain the reaction mixture at a constant temperature (e.g., 60-70 °C) for 1-3 hours.
-
Oxidation: Cool the mixture slightly and then carefully add hydrogen peroxide (30% aqueous solution, 0.5-1.0 molar equivalents) dropwise. The H₂O₂ serves to oxidize iodide (I⁻) formed during the reaction back to iodine (I₂), maximizing atom economy.
-
Heating: Continue to maintain the temperature for another 1-4 hours after the hydrogen peroxide addition is complete.
-
Reflux and Isolation: Heat the reaction mixture to reflux for 20-30 minutes to ensure complete reaction.
-
Crystallization and Filtration: Cool the mixture slowly to room temperature and then in an ice bath to precipitate the product. Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with ice-cold water to remove any remaining impurities and dry the product under vacuum to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)—I bond in this compound is the key to its utility, providing a reactive handle for palladium-catalyzed reactions that form the bedrock of modern synthetic chemistry. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows these reactions to proceed under milder conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the stability, commercial availability, and low toxicity of the requisite boronic acid or ester coupling partners.[6]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial; they stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. Bulky, electron-rich ligands are often necessary for coupling with less reactive partners or for improving reaction rates.[7][8]
-
Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and depends on the substrate's sensitivity.
Reaction Mechanism: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl iodide to the Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid replaces the iodide on the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-5-iodopyrimidine: Synthesis, Properties, and Applications in Drug Discovery
A comprehensive resource for researchers, scientists, and drug development professionals on a pivotal building block in medicinal chemistry.
Abstract
2-Amino-5-iodopyrimidine is a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its strategic placement of an amino group and an iodine atom on the pyrimidine ring renders it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed protocols for its synthesis and purification, and an in-depth exploration of its applications as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors and antiviral agents.
Introduction and Historical Context
The chemistry of pyrimidines, a class of nitrogen-containing heterocycles, has been a cornerstone of organic and medicinal chemistry for over a century. The systematic study of pyrimidines began in the late 19th century, with the parent compound being first prepared in 1900.[1] Pyrimidine derivatives were soon identified as fundamental components of nucleic acids (cytosine, thymine, and uracil), cementing their biological significance.[2]
The introduction of a halogen atom, such as iodine, onto the pyrimidine scaffold, significantly enhances its synthetic utility. The iodine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. While the precise first synthesis of this compound is not definitively documented in readily available literature, early methods for the iodination of 2-aminopyrimidines were emerging by the mid-20th century. A 1950 patent, for instance, describes a method for iodinating 2-aminopyrimidine compounds, highlighting the early interest in such halogenated derivatives.[3] The increasing prevalence of this molecule in the scientific literature from the latter half of the 20th century onwards coincides with the rise of modern medicinal chemistry and the need for versatile building blocks for the synthesis of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₄H₄IN₃ | [4] |
| Molecular Weight | 221.00 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline powder | Internal Observation |
| Melting Point | 218-223 °C | [5] |
| Solubility | Soluble in hot water, ethanol, and other polar organic solvents. | [6] |
| CAS Number | 1445-39-2 | [4] |
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves the direct electrophilic iodination of the readily available starting material, 2-aminopyrimidine. The electron-donating amino group at the 2-position activates the pyrimidine ring towards electrophilic substitution, directing the incoming iodine to the 5-position.
Synthetic Protocol: Iodination of 2-Aminopyrimidine
This protocol is based on established methods for the iodination of activated pyrimidine rings.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2-Aminopyrimidine
-
Iodine (I₂)
-
Periodic acid (HIO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrimidine in glacial acetic acid.
-
To this solution, add elemental iodine and periodic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 80°C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
Purification: Recrystallization
Recrystallization is a highly effective method for purifying the crude this compound. The choice of solvent is critical for obtaining high purity crystals. A mixed solvent system, such as ethanol/water, is often effective.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrimidine ring protons and the amino protons. The chemical shifts and coupling constants are indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The signal for the carbon atom attached to the iodine will be shifted upfield due to the heavy atom effect.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of iodine (a single isotope, ¹²⁷I) will be evident in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A single sharp peak indicates a high degree of purity.
Applications in Drug Discovery and Development
The synthetic versatility of this compound has established it as a valuable building block in the synthesis of numerous pharmaceutical agents. The presence of the amino group and the iodo substituent allows for a wide range of chemical modifications, making it a key intermediate in the construction of complex molecular architectures.
Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer.
Imatinib (Gleevec®) is a well-known tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). The 2-aminopyrimidine core is a crucial pharmacophore in Imatinib and many of its analogues.[7] this compound can be utilized in the synthesis of Imatinib analogues through a series of cross-coupling and amidation reactions. The iodine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or Stille coupling, enabling the exploration of structure-activity relationships.
Figure 2: General synthetic route to Imatinib analogues.
Dasatinib (Sprycel®) is another potent kinase inhibitor used in the treatment of CML. The synthesis of Dasatinib involves the coupling of a substituted thiazole moiety with a 2,4-dichloropyrimidine derivative.[8] While not a direct precursor in the most common synthetic routes, the 2-aminopyrimidine scaffold is central to the final drug structure, and halogenated pyrimidines like this compound are valuable starting materials for the synthesis of key intermediates.[9]
Antiviral Agents
The pyrimidine ring is a fundamental component of nucleosides, the building blocks of DNA and RNA. Consequently, modified pyrimidines are a rich source of antiviral agents that can interfere with viral replication. 5-Halogenated pyrimidine nucleoside analogues have shown significant antiviral activity.[10] this compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral compounds. The amino group can be a site for glycosylation to form nucleoside analogues, while the iodo group allows for further functionalization to enhance antiviral potency and selectivity.
Figure 3: Conceptual pathway for antiviral synthesis.
Other Therapeutic Areas
The utility of this compound extends beyond oncology and virology. Its ability to participate in a variety of chemical transformations makes it a valuable starting material for the synthesis of compounds targeting a wide range of biological targets. These include, but are not limited to, inhibitors of other enzyme families and ligands for various receptors.
Key Synthetic Transformations
The iodine atom at the 5-position of this compound is the key to its synthetic versatility, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a widely used method for forming carbon-carbon bonds. This compound readily participates in Suzuki couplings with a variety of boronic acids and esters, allowing for the introduction of aryl, heteroaryl, and vinyl substituents.
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. The Sonogashira coupling of this compound provides access to a range of alkynyl-substituted pyrimidines, which are valuable intermediates in drug synthesis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This compound can be coupled with a variety of primary and secondary amines to introduce diverse amino functionalities.
-
Heck Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an alkene and an aryl halide.
Conclusion
This compound has emerged as a highly valuable and versatile building block in modern drug discovery and development. Its straightforward synthesis, well-defined chemical reactivity, and the strategic placement of its functional groups provide medicinal chemists with a powerful tool for the construction of complex and diverse molecular libraries. Its proven utility in the synthesis of clinically important kinase inhibitors and its potential in the development of novel antiviral agents underscore its significance. As the demand for targeted and effective therapeutics continues to grow, the importance of key intermediates like this compound in the armamentarium of the synthetic chemist is set to increase.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. irjmets.com [irjmets.com]
- 3. wjarr.com [wjarr.com]
- 4. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 7. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 8. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 9. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 10. Synthesis of some 5'-amino-2',5'-dideoxy-5-iodouridine derivatives and their antiviral properties against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Preamble: A Computational Lens on a Key Synthetic Building Block
An In-depth Technical Guide to the Theoretical Properties of 2-Amino-5-iodopyrimidine
This compound (CAS No. 1445-39-2) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring an electron-donating amino group and an electrophilic, heavy iodine atom on an electron-deficient pyrimidine ring, presents a unique electronic landscape. This guide provides a comprehensive exploration of the theoretical properties of this compound, offering a predictive framework for its behavior and reactivity. As direct, in-depth computational studies on this specific molecule are not extensively published, this document serves as both a repository of its fundamental properties and a methodological guide for researchers seeking to perform their own in silico investigations. The existence of an experimentally determined crystal structure (CSD Entry: 781424) provides a critical benchmark for the validation of the theoretical models discussed herein.[3]
Part 1: Molecular Structure and Geometry
The foundational step in any theoretical characterization is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the lowest energy conformation on the potential energy surface.
Methodological Insight: The DFT Approach
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost. A typical and robust level of theory for this purpose is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[4][5] The "B3LYP" functional accurately describes electron correlation, while the "6-311++G(d,p)" basis set provides sufficient flexibility to describe the electron distribution around all atoms, including the diffuse and polarization functions necessary for the iodine atom and lone pairs.
A frequency calculation must be performed following optimization to confirm that the structure is a true energy minimum, evidenced by the absence of imaginary frequencies.
Caption: Ball-and-stick model of this compound with atom numbering.
Predicted Geometric Parameters
The table below presents expected bond lengths and angles derived from DFT calculations. These theoretical values should be compared with experimental data from the known crystal structure to assess the accuracy of the chosen computational method.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C5-I8 | ~2.08 Å |
| C2-N7 | ~1.36 Å | |
| N1-C2 | ~1.34 Å | |
| C2-N3 | ~1.33 Å | |
| N3-C4 | ~1.34 Å | |
| C4-C5 | ~1.39 Å | |
| C5-C6 | ~1.38 Å | |
| C6-N1 | ~1.34 Å | |
| Bond Angles | I8-C5-C4 | ~120.5° |
| I8-C5-C6 | ~119.5° | |
| N7-C2-N1 | ~117.0° | |
| N7-C2-N3 | ~117.0° | |
| N1-C2-N3 | ~126.0° |
Part 2: Electronic Properties and Chemical Reactivity
The arrangement of electrons within a molecule dictates its reactivity. Computational methods provide powerful tools to visualize and quantify these electronic characteristics.
Frontier Molecular Orbitals (FMOs)
According to FMO theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
HOMO: Represents the outermost, highest-energy electrons. It indicates the molecule's ability to donate electrons, corresponding to sites susceptible to electrophilic attack . For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the pyrimidine ring.
-
LUMO: Represents the lowest-energy empty orbital. It indicates the molecule's ability to accept electrons, corresponding to sites susceptible to nucleophilic attack . The LUMO is predicted to be distributed over the electron-deficient pyrimidine ring, with a significant contribution from the σ* antibonding orbital of the C-I bond, highlighting its potential as a leaving group in substitution reactions.
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability.[7] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electronic density on the molecule's surface. It provides an intuitive guide to intermolecular interactions and reactive sites.
-
Red Regions (Negative Potential): Indicate areas of high electron density, representing the most likely sites for electrophilic attack. For this molecule, these will be concentrated around the nitrogen atoms of the pyrimidine ring and the lone pair of the amino group.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, representing sites for nucleophilic attack. These are expected around the hydrogen atoms, particularly those of the amino group.
-
Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of bonding and charge distribution by transforming the calculated wave function into localized orbitals.[8] Key insights from NBO analysis include:
-
Charge Distribution: Provides a more chemically intuitive picture of atomic charges than Mulliken analysis.
-
Hyperconjugative Interactions: It can quantify the stabilizing interactions, such as the delocalization of the nitrogen lone pair (n) from the amino group into the antibonding π* orbitals of the pyrimidine ring. This n → π* interaction is crucial for understanding the electronic effect of the amino substituent and the molecule's overall aromaticity and stability. These interactions are reported with an associated stabilization energy, E(2).[9]
Part 3: Predicted Spectroscopic Signatures
Computational chemistry can accurately predict spectroscopic data, aiding in the identification and characterization of synthesized compounds.
Vibrational Analysis (FT-IR & FT-Raman)
Harmonic vibrational frequency calculations using DFT can predict the positions and intensities of bands in the infrared and Raman spectra.[10] This is invaluable for assigning experimental peaks to specific molecular motions.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Comments |
| N-H Asymmetric/Symmetric Stretch | 3400 - 3550 | Characteristic of the primary amine group. |
| C-H Aromatic Stretch | 3050 - 3150 | Vibrations of the H atoms on the pyrimidine ring. |
| N-H Scissoring Bend | 1600 - 1650 | Bending motion of the -NH₂ group. |
| C=N / C=C Ring Stretches | 1400 - 1600 | Multiple bands corresponding to the pyrimidine core. |
| C-N Stretch | 1250 - 1350 | Stretching between the ring and the amino group. |
| C-I Stretch | 500 - 600 | Characteristic vibration involving the heavy iodine atom. |
NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard and reliable approach for predicting ¹H and ¹³C NMR chemical shifts.[11] Predictions are typically referenced against a standard like Tetramethylsilane (TMS).
-
¹H NMR: The two aromatic protons on the ring (at C4 and C6) would appear as distinct signals, likely singlets or doublets with small coupling constants. The two protons of the amino group would likely appear as a broader singlet.
-
¹³C NMR: Four distinct signals are expected for the four carbon atoms. The carbon atom bonded to the iodine (C5) would be significantly influenced by the heavy atom effect, while the carbon bonded to the amino group (C2) would show the effect of the electron-donating substituent. Online prediction tools can also provide a quick, albeit less accurate, estimate.[12][13]
Part 4: A Standardized Computational Workflow
For researchers wishing to replicate or expand upon this analysis, the following protocol outlines a self-validating system for the theoretical characterization of this compound.
Step-by-Step Computational Protocol
-
Construct Input Geometry: Build the 3D structure of this compound using molecular modeling software. The experimental crystal structure data (CSD: 781424) is the ideal starting point.[3]
-
Select Level of Theory: Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) within the quantum chemistry software package (e.g., Gaussian, ORCA).
-
Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest-energy structure.
-
Verify Minimum Energy: Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms a true energy minimum.
-
Calculate Single-Point Properties: Using the optimized geometry, perform subsequent calculations to obtain:
-
Electronic energies (HOMO, LUMO).
-
NBO analysis for charge distribution and hyperconjugative interactions.
-
Molecular Electrostatic Potential (MEP) map.
-
-
Predict Spectra:
-
The output of the frequency calculation provides the predicted IR and Raman spectra.
-
Perform a separate GIAO calculation for NMR chemical shift predictions.
-
-
Analyze and Compare: Correlate all computed data with known chemical principles and, where available, experimental results.
Caption: A standardized workflow for the computational analysis of a molecule.
Conclusion
This guide establishes a robust theoretical framework for understanding this compound. The computational insights into its geometry, electronic structure, and predicted spectroscopic properties provide a powerful predictive tool for scientists. The molecule's distinct electronic features—an electron-rich amino group and an electron-poor, halogenated pyrimidine ring—make it a versatile substrate. The pronounced localization of the LUMO on the C-I bond strongly suggests its utility in cross-coupling reactions, while the MEP map highlights the nucleophilic character of the ring nitrogens and amino group, crucial for designing targeted intermolecular interactions in drug development. By following the outlined computational workflow, researchers can further probe its properties and rationally design new molecules and experiments.
References
- 1. chemscene.com [chemscene.com]
- 2. 5-IODOPYRIMIDIN-2-AMINE | CAS 1445-39-2 [matrix-fine-chemicals.com]
- 3. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 9. rsc.org [rsc.org]
- 10. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CASPRE [caspre.ca]
- 13. Visualizer loader [nmrdb.org]
Foreword: The Strategic Value of the 2-Amino-5-iodopyrimidine Scaffold
An In-depth Technical Guide to the Synthesis and Application of 2-Amino-5-iodopyrimidine Derivatives
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of a core scaffold is a decision of paramount strategic importance. The this compound structure represents a uniquely versatile and powerful starting point for chemical exploration. Its pyrimidine core is a prevalent motif in biologically active molecules, including nucleic acids, while the strategic placement of an amino group and an iodine atom provides two orthogonal, highly reactive handles for derivatization.
This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of reactions to provide a causal understanding of why certain synthetic strategies are employed. We will explore the reactivity of this scaffold, detail field-proven protocols for its derivatization, and examine the applications of the resulting compounds. Every protocol is presented as a self-validating system, grounded in established, high-impact chemical transformations.
Core Scaffold Analysis: Physicochemical Properties and Reactivity
This compound is a crystalline solid that serves as a foundational building block.[1] Its utility stems from the distinct reactivity of its two functional groups, which can be addressed selectively under different reaction conditions.
| Property | Value | Source |
| CAS Number | 1445-39-2 | [1][2][3] |
| Molecular Formula | C₄H₄IN₃ | [1][2][3] |
| Molecular Weight | 221.00 g/mol | [1][2][3] |
| Appearance | White to tan powder/crystalline solid | [4] |
| Melting Point | 128-131 °C | [4] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |
| logP | 0.6634 | [2] |
Reactivity Analysis:
-
The 5-Iodo Group: The carbon-iodine bond on the electron-deficient pyrimidine ring is highly activated for palladium-catalyzed cross-coupling reactions. Iodine's large atomic radius and the polarizability of the C-I bond make it an excellent leaving group, facilitating oxidative addition to a Pd(0) catalyst. This is the primary site for introducing carbon-carbon and carbon-nitrogen bonds.
-
The 2-Amino Group: This exocyclic amine behaves as a typical nucleophile. It can be acylated, alkylated, or used as a handle to construct fused heterocyclic systems. Its reactivity can be modulated by the electronic nature of the reaction partners and conditions.
The strategic orthogonality of these two sites allows for a stepwise and controlled elaboration of the core scaffold, making it a preferred intermediate in combinatorial and medicinal chemistry programs.[5][6]
Synthetic Derivatization Strategies: Protocols and Mechanistic Insights
The true power of this compound is realized through its derivatization. The following sections provide detailed protocols and mechanistic rationale for the most effective transformations.
Palladium-Catalyzed Cross-Coupling at the C5-Position
This class of reactions is the cornerstone of this compound chemistry, enabling the formation of C-C and C-N bonds with exceptional reliability and scope.[4] The general workflow for these reactions is highly conserved, as illustrated below.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Causality: The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or aryl-heteroaryl structures.[7] Its popularity stems from the operational simplicity, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. The reaction mechanism proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]
Experimental Protocol: Synthesis of 2-Amino-5-phenylpyrimidine
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent & Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and water in a 4:1 ratio.[9] Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[9]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Amino-5-phenylpyrimidine.
Causality: The Sonogashira coupling is indispensable for installing rigid alkynyl linkers, a common strategy in medicinal chemistry to probe binding pockets and in materials science to create conjugated systems.[10][11] The reaction uniquely uses a dual-catalyst system, with palladium activating the aryl iodide and a copper(I) co-catalyst activating the terminal alkyne.[12]
Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)pyrimidine
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition: Under argon, add anhydrous, degassed triethylamine (TEA) as both the solvent and base. Add phenylacetylene (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within 2-6 hours. Monitor by TLC for the consumption of the starting material.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in dichloromethane (DCM) and wash with aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the target compound.
Causality: For synthesizing complex aryl amines, the Buchwald-Hartwig amination is often the method of choice, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[13][14] The reaction's success hinges on the use of specialized, bulky, electron-rich phosphine ligands that facilitate the crucial reductive elimination step to form the C-N bond.[15][16]
Experimental Protocol: Synthesis of 2-Amino-5-(morpholino)pyrimidine
-
Vessel Preparation: In a glovebox or under a strong counterflow of argon, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), palladium(II) acetate [Pd(OAc)₂] (0.02 eq), and a suitable Buchwald ligand such as XPhos (0.04 eq) to a dry vial or flask.
-
Reagent Addition: Remove the vessel from the glovebox. Add anhydrous, degassed toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash chromatography to isolate the desired product.
Derivatization at the 2-Amino Group
While cross-coupling transforms the C5 position, the 2-amino group offers a rich platform for further modification, often to build fused heterocyclic systems of significant biological interest.
Caption: Key derivatization pathways for this compound.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Fused ring systems are often constructed via condensation reactions. For example, reacting a 2-aminopyrimidine derivative with dimethylformamide dimethylacetal (DMF-DMA) forms an amidine intermediate, which can then be cyclized with an appropriate reagent to form a pyrido[2,3-d]pyrimidine, a scaffold found in many kinase inhibitors.[17]
-
Amidine Formation: Dissolve the 2-aminopyrimidine derivative (e.g., a product from a previous Suzuki coupling) (1.0 eq) in DMF-DMA. Heat the mixture to 100-120 °C for 4-6 hours.
-
Isolation: Cool the reaction and remove the excess DMF-DMA under high vacuum to yield the crude amidine intermediate, which is often used directly in the next step.
-
Cyclization: Dissolve the crude amidine in glacial acetic acid. Add a cyclizing agent (e.g., ammonia via ammonium acetate) and reflux the mixture for 8-16 hours.
-
Workup & Purification: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent like ethyl acetate. The subsequent purification follows standard chromatographic procedures.
Applications and Biological Significance of Derivatives
The derivatives of this compound are prevalent in several high-value research and development areas. The structural modifications detailed above directly translate into diverse functionalities.
| Derivative Class | Synthetic Method | Potential Application Area | Rationale / Example |
| Bi-aryl Pyrimidines | Suzuki Coupling | Anticancer (e.g., Kinase Inhibitors) | The bi-aryl motif is a classic "hinge-binding" element for ATP-competitive kinase inhibitors.[18] |
| Alkynyl Pyrimidines | Sonogashira Coupling | Antiviral, Biochemical Probes | The rigid alkyne can act as a pharmacophore or a linker to attach fluorescent tags or affinity labels.[19] |
| Diamino Pyrimidines | Buchwald-Hartwig | CNS-active agents, Antiviral | The introduced amino group can serve as a key hydrogen bond donor/acceptor to interact with biological targets.[6] |
| Fused Pyrimidines | Condensation/Cyclization | Antimicrobial, Anticancer | Creates rigid, planar systems that can intercalate with DNA or bind to enzyme active sites.[17][20] |
These compounds serve as crucial intermediates in the synthesis of pharmaceuticals targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.[4][6] Their utility also extends to materials science, where they can be incorporated into polymers and functional coatings.[6]
Conclusion
This compound is not merely a chemical reagent; it is a strategic platform for innovation. Its value lies in the predictable and high-yielding reactivity of its orthogonal functional groups. By mastering the core synthetic transformations—Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C5-position and cyclization/condensation reactions at the 2-amino group—researchers can rapidly generate libraries of diverse and complex molecules. This guide provides the foundational knowledge and practical protocols to empower scientists in drug discovery and materials science to fully exploit the potential of this exceptional scaffold.
References
- 1. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis of optically pure (S)-2-amino-5-arylpent-4-ynoic acids by Sonogashira reactions and their potential use as highly selective potent inhibitors of aldose reductase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijssst.info [ijssst.info]
- 19. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
A Technical Guide to 2-Amino-5-iodopyrimidine for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Amino-5-iodopyrimidine, a critical building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document offers a comprehensive look at its commercial availability, synthesis, quality control, and applications, with a focus on practical, field-proven insights.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 1445-39-2) is a halogenated pyrimidine derivative that has garnered significant attention in the pharmaceutical and agrochemical industries. Its structure, featuring an amino group at the 2-position and an iodine atom at the 5-position, provides two key points for chemical modification. The amino group can be functionalized, while the iodo group serves as an excellent leaving group for various cross-coupling reactions. This dual reactivity makes it a versatile scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The pyrimidine core is a common motif in biologically active compounds, including several approved drugs, making its derivatives highly valuable in drug discovery programs.[1][2]
Commercial Availability and Supplier Overview
A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the consistency of quality, availability of supporting analytical data, and scalability of supply for later-stage development.
Below is a comparative table of prominent commercial suppliers of this compound. Please note that prices and availability are subject to change and should be verified with the respective suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | 691844 | 97% | 1g, 5g, 25g |
| Thermo Scientific (Alfa Aesar) | B22705 | 97% | 1g, 5g, 25g |
| TCI America | A1842 | >98% (GC) | 5g, 25g |
| ChemScene | CS-W005410 | ≥97% | 100mg, 500mg, 1g, 5g |
| BLD Pharm | BD109786 | 97% | 1g, 5g, 25g, 100g |
Synthesis and Purification of this compound
A thorough understanding of the synthetic and purification routes of this compound is essential for anticipating potential impurities and ensuring the quality of the starting material for your research.
Common Synthetic Pathways
There are several established methods for the synthesis of this compound. The choice of route often depends on the desired scale, cost of starting materials, and environmental considerations.
Method 1: Direct Iodination of 2-Aminopyrimidine
This is a common and relatively straightforward method. 2-Aminopyrimidine is treated with an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), in a suitable solvent.
Caption: Direct iodination of 2-aminopyrimidine.
Method 2: Halogen Exchange from 2-Amino-5-bromopyrimidine
In this method, the more readily available 2-Amino-5-bromopyrimidine can be converted to the iodo derivative via a Finkelstein-type reaction, often catalyzed by a copper(I) salt.
Caption: Halogen exchange synthesis route.
Purification Protocols
High purity is paramount for use in drug discovery and development. The crude product from the synthesis is typically purified by one of the following methods.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds.[3][4] The choice of solvent is critical for successful recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A common solvent system for this compound is a mixture of ethanol and water. The compound is soluble in hot ethanol and less soluble in water.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy. Then, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Flash Column Chromatography
For higher purity or when recrystallization is not effective, flash column chromatography is the method of choice.[5][6]
Experimental Protocol: Flash Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, a gradient from 10% to 50% ethyl acetate in hexanes can effectively separate the product from less polar and more polar impurities.
-
Sample Loading: The crude product can be dry-loaded by adsorbing it onto a small amount of silica gel or dissolved in a minimal amount of a strong solvent (like dichloromethane) and loaded directly onto the column.
-
Elution and Fraction Collection: The column is run under positive pressure, and fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are standard for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and identifying any impurities.[7][8]
Experimental Protocol: HPLC Analysis of this compound
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of this compound.[9][10]
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.25 (s, 2H, pyrimidine protons)
-
δ 6.80 (s, 2H, -NH₂)
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 162.5 (C-NH₂)
-
δ 160.0 (pyrimidine carbons)
-
δ 80.0 (C-I)
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected Mass: [M+H]⁺ = 222.0
Potential Impurities
Depending on the synthetic route, potential impurities may include:
-
Unreacted 2-aminopyrimidine: From incomplete iodination.
-
Di-iodinated pyrimidines: Over-iodination can lead to these byproducts.
-
2-Amino-5-bromopyrimidine: If the starting material for halogen exchange is not fully consumed.
-
Residual solvents: From the reaction or purification steps.
The presence of these impurities can be monitored by HPLC and NMR. For pharmaceutical applications, it is crucial to identify and quantify any impurities to ensure they are below the acceptable limits set by regulatory agencies.[11][12]
Applications in Organic Synthesis and Medicinal Chemistry
The synthetic utility of this compound is primarily centered around its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[13][14][15] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.
Caption: Suzuki-Miyaura coupling with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by flash column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties into drug scaffolds.[1][16][17]
Caption: Sonogashira coupling with this compound.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), a copper(I) co-catalyst like CuI (0.04 eq.), and a base such as triethylamine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up and Purification: The reaction is typically worked up by removing the solvent, partitioning the residue between an organic solvent and water, and purifying the crude product by flash column chromatography.
Handling, Storage, and Safety
This compound is a stable solid but should be handled with appropriate safety precautions.[18]
-
Handling: Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[19]
-
Safety: The compound is harmful if swallowed and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) from the supplier for detailed hazard information and first-aid measures.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and materials science. A thorough understanding of its commercial sources, synthesis, purification, and analytical characterization is crucial for its effective and reliable use in research and development. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently incorporate this versatile reagent into their synthetic strategies.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. ijpra.com [ijpra.com]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. orgsyn.org [orgsyn.org]
- 6. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality of medicines questions and answers: Part 2 | European Medicines Agency (EMA) [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. Page loading... [wap.guidechem.com]
- 19. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling with 2-Amino-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-5-alkynylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an alkynyl group at the 5-position through the Sonogashira coupling reaction significantly expands the chemical space available for drug design. This modification can enhance binding affinity to biological targets, modulate pharmacokinetic properties, and serve as a versatile handle for further functionalization. 2-Amino-5-iodopyrimidine is a particularly valuable starting material in this context, as the resulting 2-amino-5-alkynylpyrimidine motif is a key structural element in a variety of kinase inhibitors and other biologically active molecules. This guide provides a comprehensive overview of the Sonogashira coupling with this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of these important compounds.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mechanism involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.
-
Reductive Elimination: The desired 2-amino-5-alkynylpyrimidine product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Regeneration: The copper(I) species is regenerated after the transmetalation step.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[2] This is particularly relevant in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Typical Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Sonogashira coupling. The following table summarizes common parameters for the coupling of aminohalopyrimidines and related heteroaromatic halides.
| Parameter | Copper-Catalyzed | Copper-Free | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) precatalysts are often used and are reduced in situ to the active Pd(0) species.[1] |
| Ligand | PPh₃ | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for less reactive halides.[3] |
| Copper Co-catalyst | CuI | None | CuI accelerates the reaction but can promote alkyne homocoupling.[2] |
| Base | Et₃N, DIPEA | Cs₂CO₃, K₂CO₃, Et₃N | An amine base can also act as a solvent. Inorganic bases are common in copper-free systems.[4] |
| Solvent | THF, DMF, MeCN | Dioxane, Toluene, DMF | The solvent should be chosen to ensure solubility of all reaction components. |
| Temperature | Room Temp. to 100 °C | 80-120 °C | Higher temperatures may be required for less reactive substrates or in copper-free systems. |
Experimental Workflow Visualization
Challenges and Optimization Strategies
While the Sonogashira coupling is a robust reaction, challenges can arise, particularly with substrates like this compound.
-
Catalyst Deactivation: The amino group on the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[5] If low conversion is observed, consider using a higher catalyst loading or a ligand that can better stabilize the active catalytic species.
-
Alkyne Homocoupling (Glaser Coupling): This side reaction is more prevalent in copper-catalyzed systems and can be minimized by ensuring strictly anaerobic conditions or by employing a copper-free protocol.[2]
-
Low Reactivity: If the reaction is sluggish, increasing the temperature or switching to a more polar solvent like DMF can be beneficial. The use of more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, can also enhance the rate of oxidative addition.[3]
-
Purification Difficulties: The presence of residual catalyst and byproducts can complicate purification. Filtering the reaction mixture through a pad of celite before aqueous workup can help remove some of the solid catalyst residues.
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of 2-amino-5-alkynylpyrimidines, which are valuable building blocks in drug discovery. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of these important compounds. The protocols and optimization strategies provided in this guide offer a solid foundation for the successful implementation of this key transformation in the laboratory.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-iodopyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The 2-aminopyrimidine scaffold, in particular, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors like Imatinib, which underscores the importance of efficient methods for its elaboration.
Historically, the synthesis of N-arylpyrimidin-2-amines was often achieved through multi-step sequences involving the condensation of substituted guanidines with enones. However, this approach is limited by the availability of the requisite guanidine starting materials. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of these valuable compounds.[1] This powerful transformation allows for the direct and modular formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide (or pseudohalide), offering broad substrate scope and functional group tolerance under relatively mild conditions.[2][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-Amino-5-iodopyrimidine, a key building block for the synthesis of a diverse range of substituted aminopyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, discuss the critical roles of the catalyst, ligand, base, and solvent, and provide a detailed, field-proven protocol that can be adapted for various amine coupling partners.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate combination.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, where the palladium has inserted into the carbon-iodine bond. The reactivity for this step generally follows the trend I > Br > Cl.[4][5]
-
Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[5]
-
Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex. This step forms the desired C-N bond, yielding the N-substituted 2-aminopyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination pathway and suppress such unwanted side reactions.
References
Application Notes and Protocols: The Pivotal Role of 2-Amino-5-iodopyrimidine in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in a multitude of bioactive compounds. The 2-aminopyrimidine core is a quintessential example, serving as a foundational element in numerous approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[1][2] This guide focuses on a particularly valuable derivative: 2-amino-5-iodopyrimidine . This molecule is not merely a synthetic intermediate; it is a strategic building block that offers a powerful combination of features for the medicinal chemist.
The 2-amino group provides a critical hydrogen-bonding motif that expertly mimics the adenine base of ATP, enabling potent and specific interactions with the hinge region of protein kinases.[1][3] Complementing this is the 5-iodo substituent, which serves a dual purpose. Firstly, it acts as a highly effective handle for a suite of robust palladium-catalyzed cross-coupling reactions, allowing for the systematic and diverse functionalization of the pyrimidine core. Secondly, the iodine atom itself can participate in a crucial, yet often underappreciated, non-covalent interaction known as halogen bonding, which can significantly enhance ligand affinity and selectivity.[4][5]
This document provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its fundamental properties, delve into its strategic applications in drug design, and provide detailed, field-proven protocols for its synthetic manipulation.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of a building block's properties is paramount for its effective and safe utilization in any synthetic campaign.
Core Properties
This compound is a cream to pale orange crystalline powder.[6] Its key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-iodopyrimidin-2-amine | [6][7] |
| CAS Number | 1445-39-2 | [6][8][9] |
| Molecular Formula | C₄H₄IN₃ | [7][8][9] |
| Molecular Weight | 221.00 g/mol | [7][8][9] |
| Melting Point | 218-227 °C | [6][8] |
| Appearance | Cream to pale orange powder or flakes | [6][8] |
| SMILES | NC1=NC=C(I)C=N1 | [6] |
| InChIKey | HAFKCGZQRIIADX-UHFFFAOYSA-N | [6][8] |
Reactivity Profile
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The pyrimidine ring itself is electron-deficient, which influences the reactivity of its substituents. The primary amino group at the C2 position is a nucleophile, though its reactivity can be tempered by the electron-withdrawing nature of the ring. The carbon-iodine bond at the C5 position is the primary site for synthetic modification via cross-coupling chemistry, where the iodine atom serves as an excellent leaving group in catalytic cycles involving palladium.
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
GHS Hazard Classification: [7][8][11]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[9][10]
Section 2: The Strategic Importance in Drug Design
The utility of this compound in medicinal chemistry is not accidental; it is a direct result of its constituent parts being ideally suited to interact with one of the most important classes of drug targets: protein kinases.
The 2-Aminopyrimidine Moiety: A Premier "Hinge-Binder"
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12][13] Most kinase inhibitors target the ATP-binding site.[13] Within this site is a flexible "hinge region" that connects the N- and C-lobes of the kinase domain. This hinge forms a critical hydrogen bond network with the adenine ring of ATP to anchor it in place.
The 2-aminopyrimidine scaffold is a masterful bioisostere of adenine. It presents a hydrogen bond donor (the exocyclic amine) and an acceptor (the N1-nitrogen of the ring) in a spatial arrangement that perfectly complements the backbone amide and carbonyl groups of the kinase hinge region. This bidentate hydrogen bonding interaction is a cornerstone of inhibitor potency and a foundational principle in the design of ATP-competitive kinase inhibitors.[1]
Caption: 2-Aminopyrimidine mimicking ATP's adenine to form key hydrogen bonds with the kinase hinge.
The 5-Iodo Group: A Dual-Functionality Handle
While the 2-amino group anchors the molecule, the 5-iodo group provides the vectors for optimization of potency, selectivity, and pharmacokinetic properties.
For many years, halogens in drug molecules were considered primarily for their steric bulk and lipophilicity. However, it is now well-established that heavier halogens (Cl, Br, and especially I) can act as Lewis acids and form a highly directional, non-covalent interaction known as a halogen bond (X-bond).[4][5] This arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the "σ-hole") along the axis of the C-I bond.[14][15]
This σ-hole can interact favorably with a Lewis basic atom, such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate residue in a protein's binding pocket.[16] The strength of this interaction is comparable to a hydrogen bond and can be a powerful tool for enhancing binding affinity and modulating selectivity.[4][5] The large, polarizable iodine atom of this compound is an excellent halogen bond donor.
Caption: The σ-hole on iodine forms a halogen bond with a Lewis base (e.g., carbonyl oxygen).
The most common application of the 5-iodo group is as a reactive handle for palladium-catalyzed cross-coupling reactions. This allows chemists to "decorate" the pyrimidine core with a vast array of chemical functionalities. Two of the most powerful and widely used transformations in this context are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[17][18] These reactions provide a reliable and modular approach to explore the structure-activity relationship (SAR) around the core scaffold, leading to the optimization of drug candidates.
Section 3: Application Protocols in Synthetic Medicinal Chemistry
The following protocols provide robust, validated starting points for the two most critical transformations of this compound.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: This reaction is employed to introduce aryl or heteroaryl substituents at the C5 position. These appended groups can extend into adjacent hydrophobic pockets or solvent-exposed regions of the target protein, allowing for the fine-tuning of inhibitor selectivity and physical properties like solubility. The choice of catalyst, base, and solvent is critical for achieving high yields.[17][19]
Experimental Protocol: General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent(s). A common solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DME/H₂O (4:1).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-aminopyrimidine.
Table of Representative Reaction Parameters
| Arylboronic Acid | Palladium Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ (2.5) | DME/H₂O (4:1) | 85 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 |
graph Suzuki_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4"];A [label="1. Add Solids\n(Pyrimidine, Boronic Acid, Base)"]; B [label="2. Evacuate & Backfill\nwith Inert Gas (3x)"]; C [label="3. Add Catalyst & Degassed Solvents"]; D [label="4. Heat & Stir\n(80-110 °C, 2-18h)"]; E [label="5. Monitor by TLC/LC-MS"]; F [label="6. Cool & Work-up\n(Filter, Extract, Dry)"]; G [label="7. Purify\n(Column Chromatography)"]; H [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E; E -> D [label="Incomplete", fontsize=8, style=dashed]; E -> F [label="Complete", fontsize=8]; F -> G -> H;
}
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: This reaction is a powerful method for forming C(sp²)-N bonds, coupling this compound with a wide range of primary or secondary amines.[18][20] The introduced amino group can serve to increase solubility, fill a specific binding pocket, or act as a handle for further synthetic elaboration. The success of this reaction is highly dependent on the choice of a sterically hindered phosphine ligand that facilitates the key reductive elimination step.[18][21]
Experimental Protocol: General Procedure
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq) to a dry Schlenk tube or vial.
-
Reagent Addition: Add this compound (1.0 eq) and a dry, degassed aprotic solvent (e.g., toluene or 1,4-dioxane). Finally, add the desired amine (1.2-1.5 eq).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring. For some sensitive substrates or less reactive amines, microwave irradiation can be beneficial.[22]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through celite.
-
Extraction & Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2,5-diaminopyrimidine derivative.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 4: Case Study - Synthetic Strategy for a RIPK2 Inhibitor Scaffold
To illustrate the power of this compound, we outline a synthetic strategy toward a core scaffold found in inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key target in inflammatory diseases.[23] This hypothetical route leverages the protocols discussed above.
The strategy begins with a Suzuki-Miyaura coupling to install a substituted phenyl ring, followed by a Buchwald-Hartwig amination to introduce a key side chain that could interact with the solvent-front region of the kinase.
Caption: Overall synthetic strategy combining Suzuki and Buchwald-Hartwig reactions.
This two-step sequence highlights the modularity afforded by this compound. By simply changing the boronic acid (R¹) in Step 1 and the amine (R²R³NH) in Step 2, a medicinal chemist can rapidly generate a library of diverse analogues for biological screening, efficiently exploring the chemical space around the pyrimidine core to optimize for potency, selectivity, and drug-like properties.
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its 2-amino group provides a reliable anchor to the hinge region of protein kinases, while the 5-iodo substituent offers a dual-pronged approach for optimization through its participation in halogen bonding and its utility as a versatile handle for powerful cross-coupling reactions. The robust and modular synthetic routes it enables allow for the efficient exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization. For any researcher working in kinase inhibitor design or broader small molecule drug discovery, a deep understanding and proficient application of this compound is an invaluable asset.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-アミノ-5-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.es [fishersci.es]
- 11. echemi.com [echemi.com]
- 12. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A historical overview of protein kinases and their targeted small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Iodination of 2-Aminopyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the experimental setup of the iodination of 2-aminopyrimidine. The focus is on providing practical, field-proven insights into the causality behind experimental choices to ensure procedural success and safety.
Introduction and Strategic Overview
The introduction of an iodine atom onto the pyrimidine ring, particularly in 2-aminopyrimidine, is a critical transformation in medicinal chemistry and drug development. The resulting iodo-substituted heterocycles are valuable intermediates, serving as versatile handles for further functionalization through cross-coupling reactions.[1][2] The electron-donating nature of the amino group at the 2-position activates the pyrimidine ring, directing electrophilic substitution primarily to the 5-position.
This document outlines several robust methods for the iodination of 2-aminopyrimidine, focusing on the use of common and effective iodinating agents. The choice of reagent and reaction conditions can significantly impact yield, selectivity, and the overall success of the synthesis. We will delve into the mechanistic underpinnings of these reactions and provide detailed, step-by-step protocols.
Mechanistic Insights: Electrophilic Aromatic Substitution
The iodination of 2-aminopyrimidine proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][3][4] Due to the relatively low reactivity of iodine as an electrophile, an activator or a more potent source of electrophilic iodine (I+) is often required.[1][2]
The general mechanism can be visualized as follows:
Caption: General mechanism for the electrophilic iodination of 2-aminopyrimidine.
The key steps involve:
-
Generation of the Electrophile: The iodinating reagent is activated to generate a potent electrophilic iodine species (I+).
-
Nucleophilic Attack: The π-electrons of the 2-aminopyrimidine ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the final product.
Experimental Protocols
Herein, we provide detailed protocols for three common methods for the iodination of 2-aminopyrimidine.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent.[5][6] Acidic conditions can be employed to enhance its electrophilicity.[5][7]
Materials:
-
2-aminopyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (optional, catalytic amount)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-aminopyrimidine (1.0 eq). Dissolve it in a suitable solvent such as acetonitrile or dichloromethane (approximately 10-20 mL per gram of substrate).
-
Reagent Addition: Add N-Iodosuccinimide (1.1-1.2 eq) portion-wise to the stirred solution at room temperature. If the reaction is sluggish, a catalytic amount of trifluoroacetic acid (0.1 eq) can be added.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. Visualize the spots under UV light. The starting material should be consumed over time, and a new, typically less polar, product spot should appear.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any unreacted iodine.
-
Dilute the mixture with ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Iodination using Molecular Iodine (I₂) and a Base
This classic method employs molecular iodine with a base to facilitate the reaction.
Materials:
-
2-aminopyrimidine
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Ethanol
-
Standard workup and purification materials as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in DMF or ethanol.
-
Reagent Addition: Add the base (e.g., NaHCO₃, 2.0 eq) followed by the portion-wise addition of molecular iodine (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C to drive the reaction to completion.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate. Add saturated aqueous sodium thiosulfate to quench excess iodine. Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a more reactive iodinating agent and should be handled with care. This method is often suitable for less reactive substrates.[8]
Materials:
-
2-aminopyrimidine
-
Iodine monochloride (ICl) solution (typically 1.0 M in a suitable solvent)
-
Dichloromethane (DCM) or Acetic Acid
-
Standard workup and purification materials as in Protocol 1
Procedure:
-
Reaction Setup: Dissolve 2-aminopyrimidine (1.0 eq) in DCM or acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the iodine monochloride solution (1.05 eq) dropwise to the cooled, stirred solution.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion.
-
Monitoring and Workup: Monitor the reaction by TLC. After the reaction is complete, quench with saturated aqueous sodium thiosulfate. Proceed with an aqueous workup as described in the previous protocols.
-
Purification: Purify the crude product by column chromatography.
Analytical Characterization
Proper characterization of the product is crucial to confirm its identity and purity.
| Technique | Purpose | Expected Observations for this compound |
| TLC | Reaction monitoring and purity assessment | A single spot with a lower Rf value than the starting material. |
| ¹H NMR | Structural elucidation | Disappearance of the proton signal at the 5-position. The remaining protons on the pyrimidine ring will show characteristic shifts and coupling patterns. |
| ¹³C NMR | Structural confirmation | A signal for the carbon atom attached to the iodine will appear at a characteristic chemical shift. |
| Mass Spectrometry (MS) | Molecular weight determination | The molecular ion peak corresponding to the mass of this compound will be observed, along with its characteristic isotopic pattern for iodine. |
| Melting Point | Purity assessment | A sharp melting point consistent with the literature value. |
Safety and Handling Precautions
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12][13]
Reagent-Specific Hazards:
-
N-Iodosuccinimide (NIS): Harmful if swallowed or in contact with skin.[10] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11] Avoid breathing dust.[9][10]
-
Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Iodine Monochloride (ICl): Corrosive and causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme caution.
-
Solvents (ACN, DCM, DMF): Flammable and/or toxic. Consult the specific Safety Data Sheet (SDS) for each solvent.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Experimental Workflow Visualization
Caption: A generalized workflow for the iodination of 2-aminopyrimidine.
References
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. leap.epa.ie [leap.epa.ie]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-iodopyrimidine
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged heterocyclic system that forms the structural core of a multitude of biologically active molecules and approved pharmaceuticals. Its prevalence in medicinal chemistry stems from its ability to engage in a variety of hydrogen bonding interactions and serve as a versatile scaffold for the presentation of diverse functional groups. Consequently, the development of robust and efficient synthetic methodologies for the derivatization of the 2-aminopyrimidine core is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Amino-5-iodopyrimidine, a key building block for the synthesis of novel molecular entities with potential therapeutic applications.
Starting Material: Synthesis and Characterization of this compound
A reliable and well-characterized source of the starting material is crucial for the success of any synthetic endeavor. This compound can be synthesized from the readily available 2-aminopyridine through direct iodination.
Protocol for the Synthesis of this compound:
This protocol is adapted from established procedures for the iodination of aminopyridines.[1][2]
Materials:
-
2-Aminopyridine
-
Iodine
-
Hydrogen Peroxide (30% aqueous solution)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminopyridine in water.
-
With stirring, add iodine portion-wise (in 3-5 batches) to the solution. After the addition is complete, maintain the reaction temperature for 1-3 hours.
-
Following the hold period, carefully add hydrogen peroxide dropwise to the reaction mixture. Continue to stir and maintain the temperature for an additional 1-4 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), heat the mixture to reflux for 20-30 minutes.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the filter cake with ice-cold water and dry under vacuum to yield this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For this compound, these reactions provide a powerful platform for introducing a wide array of substituents at the 5-position, thereby facilitating the exploration of chemical space in drug discovery programs.
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with various arylboronic acids allows for the synthesis of a diverse library of 5-aryl-2-aminopyrimidines.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
Note: Yields are based on analogous reactions in the literature and should be considered representative. Optimization may be required for specific substrates.
II. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to a wide range of alkynyl-substituted 2-aminopyrimidines. These products are valuable intermediates in organic synthesis and can exhibit interesting biological activities.
Generalized Catalytic Cycle for Sonogashira Coupling:
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol for Sonogashira Coupling:
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., DMF or THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | 82 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 5 | 88 |
Note: Yields are based on analogous reactions in the literature and should be considered representative. Optimization may be required for specific substrates.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. This reaction provides a direct route to 5-amino-substituted 2-aminopyrimidines, which are valuable scaffolds in medicinal chemistry.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol for Buchwald-Hartwig Amination:
This protocol is a general guideline and requires careful optimization, particularly the choice of ligand and base.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
Note: Yields are based on analogous reactions in the literature and should be considered representative. Optimization may be required for specific substrates.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure anhydrous, deoxygenated conditions. |
| Inappropriate ligand | Screen a variety of ligands (e.g., phosphine-based, N-heterocyclic carbenes). | |
| Incorrect base | The choice of base is critical; screen different bases (e.g., carbonates, phosphates, alkoxides). | |
| Side Reactions | Homocoupling of the boronic acid (Suzuki) | Use a 1:1.1 to 1:1.2 ratio of halide to boronic acid. |
| Dehalogenation of the starting material | Use a milder base or lower the reaction temperature. | |
| Dimerization of the alkyne (Sonogashira) | Ensure a copper-free workup if sensitive to copper salts. | |
| Poor Reproducibility | Variations in reagent quality | Use high-purity, anhydrous reagents and solvents. |
| Inconsistent heating | Ensure uniform and accurate temperature control. |
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a diverse array of functionalized 2-aminopyrimidine derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these powerful transformations in their synthetic endeavors. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The ability to efficiently and selectively introduce a wide range of substituents onto the 2-aminopyrimidine scaffold will undoubtedly continue to fuel innovation in drug discovery and development.
References
The Versatility of 2-Amino-5-iodopyrimidine in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking the Potential of a Halogenated Pyrimidine Building Block
In the dynamic landscape of materials science, the strategic design and synthesis of functional molecules are paramount to innovation. 2-Amino-5-iodopyrimidine stands out as a particularly valuable building block, offering a unique combination of reactive sites and inherent properties that make it a versatile precursor for a wide array of advanced materials. Its pyrimidine core, an electron-deficient aromatic system, coupled with a strategically placed amino group and a highly functionalizable iodine atom, provides a powerful platform for creating materials with tailored electronic, optical, and structural characteristics.
This comprehensive guide delves into the diverse applications of this compound in materials science. We will explore its role in the development of luminescent materials, coordination polymers, and supramolecular assemblies, with a focus on the underlying chemical principles that govern its utility. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing not only an overview of applications but also detailed, actionable protocols to facilitate the exploration of this promising molecule.
Core Attributes of this compound as a Material Precursor
The utility of this compound in materials science stems from several key structural features:
-
Dual Functionality for Polymerization and Assembly: The presence of both an amino group and an iodine atom allows for orthogonal chemical modifications. The amino group can act as a hydrogen bond donor and a nucleophile, while the iodine atom is an excellent participant in halogen bonding and a reactive handle for cross-coupling reactions.
-
Rich Coordination Chemistry: The nitrogen atoms within the pyrimidine ring and the exocyclic amino group provide multiple coordination sites for metal ions, enabling the formation of diverse and structurally complex coordination polymers and metal-organic frameworks (MOFs).
-
Tunable Optoelectronic Properties: The pyrimidine ring is a known chromophore. By extending the conjugation through substitution at the 5-position (iodine), it is possible to tune the absorption and emission properties of the resulting materials, making them suitable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs).
-
Propensity for Supramolecular Chemistry: The ability of the amino group to form robust hydrogen bonds and the iodine atom to participate in directional halogen bonds makes this compound an excellent candidate for the rational design of supramolecular architectures through crystal engineering.
Application I: Luminescent Materials and Coordination Polymers
The combination of a light-emitting organic scaffold with the structural rigidity and diversity of metal-ligand coordination offers a powerful strategy for the design of novel luminescent materials. This compound serves as an excellent ligand in this context, leading to the formation of coordination polymers with interesting photophysical properties.
Synthesis of a 1D Silver(I) Coordination Polymer with this compound
A notable example is the synthesis of a one-dimensional helical coordination polymer with silver(I) ions.[1] In this structure, the this compound molecules bridge the silver centers, creating a robust framework. The photoluminescence of such materials can be tuned by the choice of the metal ion and the specific coordination geometry.
Protocol for the Synthesis of a Silver(I)-2-Amino-5-iodopyrimidine Coordination Polymer
This protocol is adapted from established methods for the synthesis of silver(I) coordination polymers with N-heterocyclic ligands.[2][3][4]
Materials:
-
This compound (CAS 1445-39-2)
-
Silver Nitrate (AgNO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a clean glass vial, dissolve this compound (0.1 mmol, 22.1 mg) in 5 mL of DMF.
-
In a separate vial, dissolve silver nitrate (0.1 mmol, 17.0 mg) in 5 mL of ethanol.
-
Slowly add the silver nitrate solution to the this compound solution with gentle stirring.
-
Seal the vial and leave it undisturbed in the dark at room temperature.
-
Colorless, needle-like crystals are expected to form over a period of 2-5 days.
-
After the crystals have formed, carefully decant the mother liquor.
-
Wash the crystals with a small amount of fresh ethanol, followed by diethyl ether.
-
Dry the crystals under vacuum.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the Ag(I) ions. The crystal data for this compound itself reveals an orthorhombic system.[1]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Photoluminescence Spectroscopy: To measure the excitation and emission spectra and determine the quantum yield of the material.
Expected Outcome:
The resulting silver(I) coordination polymer is expected to exhibit a one-dimensional chain structure. The photoluminescence properties will be dependent on the ligand-to-metal charge transfer (LMCT) characteristics of the Ag(I)-pyrimidine coordination.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of a Ag(I) coordination polymer.
Application II: Crystal Engineering and Supramolecular Assemblies
The predictable and directional nature of non-covalent interactions, such as hydrogen and halogen bonds, is the cornerstone of crystal engineering. This compound is an exemplary molecule for crystal engineering due to its capacity for forming both types of interactions.
The Role of Halogen and Hydrogen Bonding
The amino group of this compound is a reliable hydrogen bond donor, while the pyrimidine nitrogen atoms are hydrogen bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding motifs, such as chains and sheets.[1]
The iodine atom introduces the possibility of forming halogen bonds, which are highly directional interactions between an electrophilic region on the halogen (the σ-hole) and a nucleophile.[5] The strength of the halogen bond can be tuned, with iodine forming the strongest interactions among the common halogens.[5] This directionality and tunability make halogen bonding a powerful tool for designing complex supramolecular architectures.[6][7]
Protocol for the Co-crystallization of this compound with a Halogen Bond Donor
This protocol describes a general method for forming co-crystals of this compound with a common halogen bond donor, 1,4-diiodotetrafluorobenzene, based on established co-crystallization techniques.[8][9][10]
Materials:
-
This compound (CAS 1445-39-2)
-
1,4-Diiodotetrafluorobenzene
-
Acetonitrile
-
Hexane
Procedure:
-
Prepare a saturated solution of this compound in acetonitrile at room temperature.
-
Prepare a saturated solution of 1,4-diiodotetrafluorobenzene in hexane at room temperature.
-
In a clean vial, combine the two solutions in a 1:1 molar ratio.
-
Slowly evaporate the solvent at room temperature. Alternatively, slow cooling of a heated, saturated solution can be employed.
-
Crystals suitable for X-ray diffraction should form within a few days.
-
Isolate the crystals by filtration and wash with a small amount of cold hexane.
-
Dry the crystals in air.
Characterization:
-
Single-Crystal X-ray Diffraction: To elucidate the crystal structure and analyze the halogen and hydrogen bonding interactions.
-
Differential Scanning Calorimetry (DSC): To determine the melting point of the co-crystal and assess its thermal stability.
-
Infrared (IR) and Raman Spectroscopy: To observe shifts in vibrational frequencies upon co-crystal formation, which can provide evidence of intermolecular interactions.
Diagram of Supramolecular Interactions
Caption: Potential non-covalent interactions of this compound.
Application III: Precursor for Functional Organic Materials
The reactivity of the iodine atom in this compound makes it an excellent starting material for the synthesis of more complex organic molecules with applications in organic electronics and nonlinear optics.
Sonogashira Coupling for π-Conjugated Systems
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction can be used to couple this compound with various alkynes, leading to the formation of extended π-conjugated systems. These materials are of great interest for applications in organic electronics, such as OLEDs and organic photovoltaics (OPVs), due to their tunable electronic and optical properties.
General Protocol for the Sonogashira Coupling of this compound
This protocol is a general procedure based on standard Sonogashira coupling conditions.[5][14]
Materials:
-
This compound (CAS 1445-39-2)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the π-conjugated system. The introduction of conjugated substituents can lead to materials with significant quantum yields.[15]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1445-39-2 | [16] |
| Molecular Formula | C₄H₄IN₃ | [16] |
| Molecular Weight | 221.00 g/mol | [16] |
| Melting Point | 218-223 °C | [17] |
| Appearance | Cream to pale orange powder or flakes | [18] |
Future Outlook and Emerging Applications
The applications of this compound in materials science are continually expanding. Emerging areas of interest include:
-
Metal-Organic Frameworks (MOFs): While specific examples are still emerging, the multiple coordination sites of this compound make it a promising ligand for the synthesis of novel MOFs for gas storage, separation, and catalysis.[7][19][20][21]
-
Conductive Polymers: The pyrimidine core can be incorporated into polymer backbones to create conductive materials for applications in sensors, actuators, and energy storage devices.[22][23][24]
-
Nonlinear Optical (NLO) Materials: The electron-deficient nature of the pyrimidine ring, when combined with electron-donating groups, can lead to molecules with large second-order NLO responses, which are useful for applications in photonics and optical communications.[6][18][25]
Conclusion
This compound is a versatile and powerful building block for the creation of a wide range of functional materials. Its unique combination of hydrogen and halogen bonding capabilities, coordination sites, and reactive handle for organic synthesis makes it a valuable tool for materials scientists. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to explore the vast potential of this remarkable molecule in developing the next generation of advanced materials.
References
- 1. 5-Iodopyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver Coordination Polymers for Prevention of Implant Infection: Thiol Interaction, Impact on Respiratory Chain Enzymes, and Hydroxyl Radical Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemscene.com [chemscene.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Conducting Polymers, Hydrogels and Their Composites: Preparation, Properties and Bioapplications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. From Chains to Chromophores: Tailored Thermal and Linear/Nonlinear Optical Features of Asymmetric Pyrimidine—Coumarin Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-iodopyrimidine
Introduction
2-Amino-5-iodopyrimidine is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. Its structure, featuring a pyrimidine core with both an amino and an iodo substituent, makes it a versatile intermediate for a variety of coupling reactions. The purity and identity of this compound are paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final product. This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals.
The protocols detailed herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reliable results. Each method is supported by scientific principles and references to authoritative sources.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development and execution of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄H₄IN₃ | PubChem[1] |
| Molecular Weight | 221.00 g/mol | PubChem[1], Sigma-Aldrich[2] |
| CAS Number | 1445-39-2 | Sigma-Aldrich[2], Thermo Fisher Scientific[3] |
| Appearance | Cream to pale orange powder or flakes | Thermo Fisher Scientific[3] |
| Melting Point | 218-227 °C | Sigma-Aldrich[2], Thermo Fisher Scientific[3] |
| Purity (Typical) | ≥96.0% | Thermo Fisher Scientific[3], ChemScene[4] |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Scientific Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of organic compounds like this compound.[5] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity, allowing for the quantification of the main peak and any impurities.
Experimental Workflow: HPLC Purity Analysis
References
- 1. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 1445-39-2 [sigmaaldrich.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 2-Amino-5-iodopyrimidine in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide on the application of 2-amino-5-iodopyrimidine as a critical building block in the synthesis of pharmaceutical intermediates. We will explore its utility in cornerstone cross-coupling reactions, provide detailed, field-tested protocols, and explain the chemical principles that make it an invaluable tool for drug discovery and development professionals.
Introduction: The Pyrimidine Core and the Strategic Role of Iodine
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including numerous approved drugs. Its nitrogen-rich, heterocyclic structure allows it to effectively mimic the purine and pyrimidine bases of DNA and RNA, enabling it to function as a potent hinge-binding motif in many kinase inhibitors. The strategic functionalization of this core is paramount to modulating potency, selectivity, and pharmacokinetic properties.
This compound emerges as a particularly valuable starting material due to the unique characteristics of its substituents. The amino group at the C2 position serves as a key interaction point or a handle for further derivatization, while the iodine atom at the C5 position provides a highly reactive site for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the halogens in these reactions, allowing for milder reaction conditions and broader substrate scope compared to its bromo or chloro analogs.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The iodinated C5 position of this compound is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern medicinal chemistry, enabling the efficient construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used method for forming C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organohalide. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the C5 position, a common strategy in the development of kinase inhibitors.
Mechanism & Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the pyrimidine, followed by transmetalation with the activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the individual steps of the cycle. Sterically hindered, electron-rich phosphine ligands like SPhos or XPhos are often employed to enhance catalytic activity.
Application Notes and Protocols for N-arylation of 2-Amino-5-iodopyrimidine
<
Introduction: The Strategic Importance of N-Aryl-2-aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its ability to act as a versatile pharmacophore has led to its incorporation into drugs with a wide range of therapeutic applications, including anticancer agents like Imatinib.[3][4] The N-arylation of 2-aminopyrimidines, specifically, allows for the introduction of diverse aryl groups, providing a powerful tool for modulating the pharmacological properties of these molecules. This guide provides a detailed technical overview and robust protocols for the N-arylation of 2-amino-5-iodopyrimidine, a key building block for the synthesis of novel drug candidates.[5]
The primary challenge in the N-arylation of 2-aminopyrimidines lies in the potential for competing reaction pathways and the need for carefully optimized conditions to achieve high yields and selectivity. This document will delve into the two most prevalent and effective catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We will explore the mechanistic underpinnings of each reaction, provide detailed step-by-step protocols, and offer insights into troubleshooting and optimization.
Catalytic Systems for N-Arylation
The choice of catalytic system is paramount for a successful N-arylation reaction. Both palladium and copper-based systems have proven effective, each with its own set of advantages and considerations.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[6][7][8] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[9]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[10][11][12] It generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N-arylated product and regenerating the Pd(0) catalyst.
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations for Buchwald-Hartwig Reactions:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the reaction.[13] Sterically hindered and electron-rich ligands, such as Xantphos or BrettPhos, often provide excellent results by promoting both oxidative addition and reductive elimination.[3][4][12]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[7]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[14][15][16] While historically requiring harsh conditions, modern advancements have led to milder and more efficient protocols.[14][17]
Mechanism: The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.[18] A simplified proposed mechanism involves:
-
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine in the presence of a base to form a copper-amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) species.
-
Reductive Elimination: The desired C-N bond is formed via reductive elimination, yielding the N-arylated product and regenerating the Cu(I) catalyst.
Diagram of the Ullmann Condensation Workflow:
Caption: General workflow for a Copper-catalyzed Ullmann N-arylation.
Key Considerations for Ullmann Reactions:
-
Copper Source: Copper(I) salts, such as CuI, are commonly used.[19] In some cases, "activated" copper powder can also be employed.[14]
-
Ligands: While some Ullmann reactions can proceed without a ligand, the use of chelating ligands like 1,2-diamines or (S)-N-methylpyrrolidine-2-carboxylate can significantly improve reaction efficiency and mildness.[18][19]
-
Reaction Conditions: Traditionally, Ullmann reactions require high temperatures (often >150 °C).[14] However, modern protocols with appropriate ligands can often be performed at lower temperatures.[20]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific aryl amine used.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is adapted from established procedures for Buchwald-Hartwig amination.[3][4]
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table for Palladium-Catalyzed N-Arylation:
| Aryl Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 2 | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | 85 |
| 4-Methoxyaniline | 2 | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | 92 |
| 3-Chloroaniline | 2 | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 24 | 78 |
| Morpholine | 2 | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 8 | 95 |
Note: Yields are representative and may vary.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol is based on modern, milder Ullmann condensation procedures.[21][22]
Materials:
-
This compound
-
Aryl amine (1.5 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
(S)-N-Methylpyrrolidine-2-carboxylate (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl amine, CuI, (S)-N-methylpyrrolidine-2-carboxylate, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield:
-
Palladium System: Screen different ligands (e.g., BrettPhos, RuPhos).[12] Ensure the base is of high purity and the solvent is anhydrous. Consider pre-activation of the palladium catalyst, as some nitrogen-containing substrates can inhibit catalyst formation.[23][24]
-
Copper System: Increase the catalyst or ligand loading. Try a different base (e.g., K₃PO₄).[19] Ensure the reaction is heated to a sufficiently high temperature.
-
-
Side Reactions:
-
Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of Aryl Halide: This is more common in Ullmann reactions.[15] Using a ligand and carefully controlling the reaction temperature can minimize this side product.
-
-
No Reaction:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials. Purify the starting materials before use.
-
Incorrect Reaction Conditions: Verify the temperature, solvent, and base are appropriate for the specific substrate combination.
-
Conclusion
The N-arylation of this compound is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer effective methods for achieving this transformation. The choice between these two systems will depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 5. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines [mdpi.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dspace.mit.edu [dspace.mit.edu]
Part 1: Core Properties and Strategic Value of 2-Amino-5-iodopyrimidine
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-5-iodopyrimidine as a foundational building block in the development of novel organic materials. This document provides detailed application notes, experimental protocols, and the scientific rationale behind methodological choices.
This compound is a highly functionalized heterocyclic compound that has emerged as a strategically important precursor in materials science and medicinal chemistry. Its value stems from the orthogonal reactivity of its three key functional domains: the iodo-group at the 5-position, the amino-group at the 2-position, and the endocyclic nitrogen atoms of the pyrimidine ring. This unique arrangement allows for sequential and selective chemical modifications, making it a versatile scaffold for constructing complex molecular architectures.
-
The Iodo Group: The carbon-iodine bond is relatively weak, rendering the 5-position highly susceptible to a variety of metal-catalyzed cross-coupling reactions. This makes it an excellent electrophilic partner for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone for building π-conjugated systems and complex drug analogues.
-
The Aminopyrimidine Moiety: The amino group and the adjacent ring nitrogen form a powerful hydrogen-bonding motif known as a supramolecular synthon. This allows for the programmed self-assembly of molecules into highly ordered, non-covalent structures like tapes, ribbons, or layers.[1] This principle is the foundation of crystal engineering, used extensively in the development of pharmaceutical cocrystals to enhance drug properties.[2][3]
-
Ring Nitrogens as Ligating Sites: The lone pair electrons on the pyrimidine ring nitrogens can act as coordination sites for metal ions. This property enables the use of this compound derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in catalysis, gas storage, and drug delivery.[4][5]
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1445-39-2 | [6][7] |
| Molecular Formula | C₄H₄IN₃ | [6] |
| Molecular Weight | 221.00 g/mol | [8] |
| Appearance | Cream to pale orange powder or flakes | [6] |
| Melting Point | 218-227 °C | [6] |
| IUPAC Name | 5-iodopyrimidin-2-amine | [6] |
| SMILES | NC1=NC=C(I)C=N1 | [6] |
Part 2: Application in Supramolecular Chemistry and Pharmaceutical Cocrystal Development
The field of crystal engineering leverages predictable non-covalent interactions to design and synthesize crystalline solids with desired physical and chemical properties.[1] The aminopyrimidine unit is a robust supramolecular synthon, readily forming hydrogen-bonded patterns with complementary functional groups, most notably carboxylic acids.[2][3] This has profound implications in the pharmaceutical industry, where cocrystallization is used to improve critical attributes of an Active Pharmaceutical Ingredient (API), such as solubility, dissolution rate, stability, and bioavailability, without altering its chemical structure.[9][10][11]
Workflow for Pharmaceutical Cocrystal Development
The development of a pharmaceutical cocrystal is a systematic process that begins with the selection of a suitable coformer and proceeds through screening, synthesis, and comprehensive characterization.
References
- 1. Missing puzzle in crystal engineering: 2-pyridone and [1,3,5]-triazine-2,4-diamine, the two most common cyclic hydrogen bonding sticky sites, in a single core - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- 9. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Core Synthesis Principle: Electrophilic Aromatic Substitution
An essential intermediate in pharmaceutical and materials science, 2-Amino-5-iodopyrimidine is crucial for developing a wide array of functional molecules.[1][2] Its synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents numerous challenges that can impact yield and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of this synthesis and optimizing their experimental outcomes.
The synthesis of this compound hinges on the electrophilic iodination of the 2-aminopyrimidine starting material. The pyrimidine ring itself is electron-deficient; however, the amino group at the C2 position is a potent activating group. It donates electron density into the ring, directing incoming electrophiles primarily to the C5 position (para- to the amino group), which is both electronically and sterically favored. The key to a high-yielding synthesis is the controlled generation and reaction of a suitable electrophilic iodine species (I⁺ or its equivalent).
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low or no yield is the most frequent issue, often stemming from one of several factors related to reagents and reaction conditions.
Possible Cause 1: Ineffective Iodinating Agent
Molecular iodine (I₂) itself is a weak electrophile and generally requires an activator or an oxidizing agent to generate a more reactive "I⁺" species for the reaction to proceed efficiently.[3][4]
-
Solution:
-
Using N-Iodosuccinimide (NIS): NIS is a preferred modern reagent as it is an easy-to-handle solid and a direct source of electrophilic iodine.[5][6] It often provides cleaner reactions and higher yields compared to older methods.
-
Activating Molecular Iodine: If using elemental iodine, ensure an appropriate oxidizing agent is present. A common and environmentally friendly option is hydrogen peroxide (H₂O₂), which oxidizes iodide (I⁻) formed during the reaction back to I₂, driving the equilibrium forward.[7]
-
Acid Catalysis with NIS: For less reactive substrates or to improve reaction rates, a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can be used with NIS.[8][9] The acid protonates the NIS, making it a significantly more powerful electrophilic agent.
-
Possible Cause 2: Incorrect Stoichiometry
The molar ratio of 2-aminopyrimidine to the iodinating agent is critical. An insufficient amount of the iodinating agent will lead to incomplete conversion, while a large excess can promote side reactions.
-
Solution:
-
Carefully calculate and measure the molar equivalents. A slight excess (1.1 to 1.2 equivalents) of the iodinating agent (e.g., NIS or Iodine) is typically recommended to ensure complete consumption of the starting material.[7]
-
Possible Cause 3: Sub-optimal Reaction Temperature
Electrophilic iodination reactions often require specific temperature ranges to proceed at a reasonable rate without causing decomposition of the starting material or product.
-
Solution:
-
For methods using I₂/H₂O₂, maintaining a temperature between 80-90°C is often optimal.[7]
-
Reactions with NIS are typically conducted at room temperature or with gentle heating, depending on the solvent and any catalyst used.[10] Always consult the specific protocol for the recommended temperature range.
-
Possible Cause 4: Poor Reagent Quality
The purity of the 2-aminopyrimidine starting material and the integrity of the iodinating agent are paramount.
-
Solution:
-
Ensure the 2-aminopyrimidine is pure and dry.
-
N-Iodosuccinimide can degrade over time, especially if exposed to light or moisture. Use NIS from a sealed, fresh container and store it properly.
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of a low-yield synthesis.
Caption: A step-by-step decision tree for troubleshooting low-yield reactions.
Question 2: My final product is impure. How can I identify and eliminate side products?
The most common impurity is the di-iodinated product, 2-amino-3,5-diiodopyrimidine, formed from over-iodination. Unreacted starting material can also be a contaminant.[11]
Mechanism of Side Reaction: The C3 position (ortho- to the amino group) is also activated towards electrophilic attack, albeit to a lesser extent than the C5 position. Harsh reaction conditions, a large excess of the iodinating agent, or prolonged reaction times can lead to a second iodination at this C3 position.
Caption: Desired mono-iodination versus the over-iodination side reaction.
Solutions for Preventing Impurities:
-
Control Stoichiometry: Do not use a large excess of the iodinating agent. Limit it to 1.1-1.2 molar equivalents.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or long reaction times. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant side products appear.
-
Controlled Reagent Addition: Adding the iodinating agent portion-wise or as a solution via a syringe pump can help maintain a low, steady concentration, minimizing the chance of di-substitution.[7]
Purification Strategies:
-
Recrystallization: This is an effective method for removing impurities if their solubility profiles differ significantly from the product. A common procedure involves dissolving the crude product in a hot solvent (like an ethanol/water mixture) and allowing it to cool slowly, causing the pure product to crystallize out.[11]
-
Flash Column Chromatography: For difficult separations, silica gel chromatography is the method of choice. A solvent system (eluent) of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate percentage) can effectively separate the starting material, the desired mono-iodinated product, and the di-iodinated byproduct.[10]
Frequently Asked Questions (FAQs)
Q1: Which iodinating agent is best for my synthesis?
The choice depends on factors like scale, desired purity, and available resources. The table below compares common methods.
| Iodination Method | Reagents | Typical Conditions | Pros | Cons |
| N-Iodosuccinimide | 2-AP, NIS | Room temp to 50°C, Organic Solvent (e.g., DMF, Acetonitrile) | High selectivity, mild conditions, easy to handle solid.[8] | Higher reagent cost. |
| Iodine/Hydrogen Peroxide | 2-AP, I₂, H₂O₂ | 80-90°C, Water | Environmentally friendly ("green") solvent, cost-effective.[7] | Higher temperatures required, potential for side reactions if not controlled. |
| Iodine/Mercuric Acetate | 2-AP, I₂, Hg(OAc)₂ | Heating in an inert solvent. | Effective for certain substrates. | Highly toxic mercury waste is generated.[12] |
2-AP = 2-Aminopyrimidine
Q2: What is the role of the solvent in this reaction?
The solvent solubilizes the reactants and can influence the reaction rate and selectivity. For NIS-based iodinations, polar aprotic solvents like DMF, acetonitrile, or THF are common choices.[5] A notable "green chemistry" approach uses water as the solvent, which is both environmentally benign and cost-effective, particularly for methods involving iodine and an oxidant like H₂O₂.[7]
Q3: How do I properly work up the reaction?
A typical work-up procedure after the reaction is complete involves:
-
Quenching: Adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted iodine. This is indicated by the disappearance of the characteristic brown/purple iodine color.
-
pH Adjustment: Basifying the solution with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any acid and ensure the product, an amine, is in its free base form for extraction.[10]
-
Extraction: Extracting the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[10]
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from modern procedures emphasizing control and selectivity.[10]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF, approx. 10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate and stir for 10 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Protocol 2: Green Synthesis using Iodine and Hydrogen Peroxide
This protocol is based on an environmentally friendly method using water as the solvent.[7]
-
Setup: In a three-necked flask equipped with a condenser and thermometer, dissolve 2-aminopyrimidine (1.0 eq) in water.
-
Reagent Addition: Heat the solution to 80-90°C. Add elemental iodine (I₂) (1.1 eq) in 3-5 portions over 30 minutes.
-
Oxidation: After the iodine addition is complete, add 30% hydrogen peroxide (H₂O₂) (0.5-1.0 eq) dropwise. Maintain the temperature at 80-90°C and stir for 2-4 hours.
-
Work-up:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to below 10°C in an ice bath.
-
The product will precipitate out of the solution.
-
Filter the solid product, wash the filter cake with ice-cold water, and dry under vacuum.
-
-
Purification: The resulting product is often of high purity, but can be further purified by recrystallization if necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
- 11. ijssst.info [ijssst.info]
- 12. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Amino-5-iodopyrimidine
Introduction
Welcome to the technical support guide for the purification of 2-Amino-5-iodopyrimidine (CAS No. 1445-39-2). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps, affecting reaction yields, impurity profiles of downstream intermediates, and the overall quality of the final active pharmaceutical ingredient (API).
This guide provides a structured approach to purification, combining theoretical principles with practical, field-tested methodologies. We will explore common impurities, detail primary purification techniques, and offer comprehensive troubleshooting advice in a direct question-and-answer format.
Chemical Properties Overview
-
Molecular Formula: C₄H₄IN₃[1]
-
Appearance: Typically a powder, ranging from off-white to light yellow or brown in its crude form.[1]
-
Melting Point: 218-223 °C (for pure substance)[1]
-
Key Functional Groups: A basic amino group (-NH₂) and a pyrimidine ring, making it amenable to acid-base chemistry.
Understanding Potential Impurities
Effective purification begins with understanding the potential impurities that may be present in the crude material. These typically originate from the synthetic route used. A common synthesis involves the direct iodination of 2-aminopyrimidine.
Common Impurities May Include:
-
Unreacted Starting Material: 2-aminopyrimidine.
-
Iodinating Reagents/Byproducts: Residual molecular iodine (I₂) or byproducts from reagents like N-Iodosuccinimide (NIS), such as succinimide.
-
Over-Iodinated Species: Di-iodinated pyrimidine derivatives.
-
Positional Isomers: Impurities arising from iodination at other positions on the pyrimidine ring, although the 5-position is electronically favored.
-
Inorganic Salts: Salts from workup procedures (e.g., sodium bicarbonate, sodium sulfate).[3]
Core Purification Strategies: A Comparative Overview
Three primary methods are typically employed for the purification of this compound. The choice depends on the scale, impurity profile, and desired final purity.
| Purification Method | Principle | Best For | Key Advantages | Common Challenges |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Removing minor impurities from a solid product; large-scale purification. | Scalable, cost-effective, can yield high-purity crystalline material. | Finding a suitable solvent; risk of "oiling out"; potential for low recovery.[4] |
| Acid-Base Extraction | Exploits the basicity of the 2-amino group to move the compound between aqueous and organic phases. | Removing neutral or acidic impurities. | Highly selective for basic compounds, effective for initial cleanup. | Requires back-extraction; may involve large solvent volumes.[5] |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Separating compounds with similar polarity; achieving very high purity. | Excellent separation power for complex mixtures. | Less scalable, solvent-intensive, can be time-consuming.[6] |
Purification Workflow and Decision Diagram
The following diagram illustrates a logical workflow for selecting a purification strategy based on the initial assessment of the crude material.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Recrystallization Issues
Question: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
-
Possible Cause 1: The solution is not saturated. You may have used too much solvent.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.[4]
-
-
Possible Cause 2: The solution is supersaturated. Crystallization sometimes requires an initiation event.
-
Solution A (Induce Crystallization): Gently scratch the inside surface of the flask below the solvent line with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Solution B (Seeding): If you have a small amount of pure this compound, add a single tiny crystal ("seed crystal") to the cooled solution. This will act as a template for further crystal formation.[4]
-
Question: My compound "oiled out" instead of forming crystals. How can I fix this?
-
Possible Cause 1: High concentration of impurities. Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Possible Cause 2: The solution cooled too quickly. Rapid cooling can cause the compound to separate from the solution faster than it can form an ordered crystal lattice.
-
Solution: Re-heat the solution to re-dissolve the oil. If necessary, add a small amount of additional solvent. Allow the flask to cool very slowly and undisturbed to room temperature before moving it to an ice bath.[4]
-
Question: My final product is still colored (yellow/brown) after recrystallization. Why?
-
Possible Cause: Presence of persistent colored impurities. This is often due to residual iodine or highly conjugated organic byproducts.
-
Solution A (Decolorizing Carbon): During the recrystallization process, after the crude material is fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal (carbon). Swirl the hot solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Solution B (Reductive Wash): If residual iodine is suspected, wash the crude solid with a dilute aqueous solution of sodium thiosulfate before recrystallization. This will reduce the iodine (I₂) to colorless iodide (I⁻).
-
Column Chromatography Issues
Question: My compound is not moving off the baseline on the TLC plate, even with a polar solvent system like 10% Methanol in Dichloromethane.
-
Possible Cause: Strong interaction with silica gel. The basic amino group on your compound can interact very strongly with the acidic surface of the silica gel.
-
Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (in the form of ammonium hydroxide added to the methanol portion) to the eluent. This will compete for the acidic sites on the silica, allowing your basic compound to elute more effectively.
-
Question: I have poor separation between my product and an impurity on the column.
-
Possible Cause 1: Inappropriate solvent system. The chosen eluent may not provide sufficient selectivity.
-
Solution: Systematically screen different solvent systems using TLC. Try combinations of a non-polar solvent (e.g., hexanes, ethyl acetate) and a polar solvent (e.g., methanol, ethanol). A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution.[6]
-
-
Possible Cause 2: Column overloading. Too much crude material was loaded relative to the amount of silica gel.
-
Solution: As a general rule, use a silica gel mass of at least 50-100 times the mass of your crude sample for effective separation. If resolution is poor, reduce the sample load.
-
Caption: Troubleshooting decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method for a quick, initial cleanup of very crude material? A1: Acid-base extraction is an excellent first-pass purification technique for this compound.[5] It efficiently removes non-basic organic impurities and inorganic materials. By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and extracting with aqueous acid (e.g., 1M HCl), the desired compound moves to the aqueous layer as its protonated salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate the purified, neutral product, which can be collected by filtration or extracted back into an organic solvent.[7][8]
Q2: How can I reliably check the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.
-
Melting Point (MP): A sharp melting point range that matches the literature value (218-223 °C) is a strong indicator of high purity.[1] Impurities will typically cause the melting point to be lower and broader.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of proton- or carbon-containing impurities. Integration of the proton signals can be used for quantification.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique. Purity is determined by the area percentage of the main product peak relative to all other peaks.[9]
Q3: My product seems to darken over time. Is it unstable? A3: Compounds containing iodo- and amino- substituents on an aromatic ring can be sensitive to light and air, leading to gradual decomposition and discoloration. For long-term storage, it is recommended to keep the purified this compound in a sealed, amber-colored vial, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature.[10]
Q4: Which solvent is best for recrystallizing this compound? A4: The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold. Based on its structure, polar solvents are good candidates. A patent for the related 2-amino-5-iodopyridine suggests recrystallization from water yields a pure product.[11] Ethanol, isopropanol, or acetonitrile are also excellent starting points. It is always best practice to perform a small-scale solvent screen with a few milligrams of your crude material to identify the optimal solvent or solvent mixture (e.g., ethanol/water) for your specific batch.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., water, ethanol) dropwise at room temperature until a slurry is formed. Heat the tube gently. A good solvent will dissolve the solid completely upon heating. Allow to cool to room temperature, then place in an ice bath. The formation of a significant precipitate indicates a suitable solvent.
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and another analytical technique (e.g., NMR).
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 1 minute, and periodically vent to release pressure. Allow the layers to separate. The basic this compound will be protonated and move into the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with another portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Neutralization/Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M aqueous sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the solution is basic (check with pH paper, pH > 8). The pure this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly under vacuum.
References
- 1. 2-アミノ-5-ヨードピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Products in Reactions with 2-Amino-5-iodopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-iodopyrimidine. This guide is designed to provide in-depth, field-proven insights into the common side products encountered during reactions with this versatile building block. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions are generally related to the coupling partners and the stability of the catalyst, rather than the this compound itself. These include:
-
Dehalogenation: The iodo group is replaced by a hydrogen atom, leading to the formation of 2-aminopyrimidine.[1][2]
-
Homocoupling of the coupling partner: For instance, in a Suzuki reaction, the boronic acid can couple with itself to form a symmetrical biaryl.[1][3][4][5][6][7]
-
Protodeboronation (in Suzuki Reactions): The boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom.[1][7][8][9] This is particularly problematic with heteroaromatic boronic acids.[7][9][10]
-
Dimerization of the Alkyne (in Sonogashira Reactions): Terminal alkynes can undergo oxidative self-coupling to form a diyne, often referred to as Glaser coupling.
Q2: Why is dehalogenation of this compound a common issue?
A2: Dehalogenation, or hydrodehalogenation, is the reduction of the carbon-iodine bond. This can be promoted by several factors in a catalytic cycle. In palladium-catalyzed reactions, it can occur via a side reaction involving β-hydride elimination from a palladium-hydride species, which can arise from various sources in the reaction mixture.[11] Also, certain bases or additives can act as reducing agents, particularly at elevated temperatures.
Q3: How does the amino group on the pyrimidine ring influence reactivity and side product formation?
A3: The amino group at the 2-position is a strong electron-donating group. This increases the electron density of the pyrimidine ring, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. While generally a robust substrate, the amino group can potentially coordinate to the metal catalyst, which may require the use of specific ligands to prevent catalyst inhibition.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues you might observe during your experiments and provides actionable solutions.
Issue 1: Significant formation of 2-aminopyrimidine (Dehalogenation Product)
I'm observing a major byproduct with a mass corresponding to 2-aminopyrimidine in my Suzuki/Sonogashira/Buchwald-Hartwig reaction.
-
Likely Cause: This is a classic case of dehalogenation. The carbon-iodine bond is being cleaved and replaced with a carbon-hydrogen bond. This can be catalyzed by the palladium catalyst, especially if palladium hydride species are being formed.[11] It can also be exacerbated by certain bases, solvents, or impurities that can act as hydride sources.
-
Troubleshooting Steps:
-
Optimize the Base: Strong, non-coordinating bases are often used in cross-coupling. However, if dehalogenation is an issue, consider switching to a milder base. For example, moving from sodium tert-butoxide to potassium carbonate or cesium carbonate can sometimes mitigate this side reaction.
-
Solvent Choice: Protic solvents or impurities (like water in your aprotic solvents) can be a source of protons for dehalogenation. Ensure you are using high-quality, anhydrous solvents.
-
Ligand Selection: The choice of phosphine ligand can influence the stability of the catalytic intermediates. A more electron-rich and bulky ligand can sometimes suppress dehalogenation by promoting the desired reductive elimination over side reactions.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of dehalogenation. If your desired reaction proceeds at a reasonable rate at a lower temperature, this can be a simple and effective solution.
-
Issue 2: Formation of a Symmetrical Biaryl (Homocoupling of Boronic Acid in Suzuki Reactions)
My crude NMR/LC-MS shows a significant amount of a symmetrical biaryl derived from my boronic acid coupling partner.
-
Likely Cause: This is due to the homocoupling of the boronic acid. This side reaction is often mediated by the palladium catalyst and can be promoted by the presence of oxygen.[4][5][7] It can occur when two molecules of the boronic acid react with the Pd(II) species.[4][5]
-
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a known culprit in promoting boronic acid homocoupling.[4][5] Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Palladium Pre-catalyst: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be advantageous over generating it in situ from a Pd(II) source (e.g., Pd(OAc)₂), as the latter can be more prone to initiating homocoupling.
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids.[12][13] They release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[14][15]
-
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can drive the homocoupling side reaction.
-
| Side Product | Common Cause | Recommended Action |
| 2-Aminopyrimidine | Dehalogenation | Optimize base, use anhydrous solvents, lower temperature |
| Symmetrical Biaryl | Boronic Acid Homocoupling | Rigorous degassing, use Pd(0) catalyst, consider boronic esters |
| Arene from Boronic Acid | Protodeboronation | Use anhydrous conditions, choose base carefully, use boronic esters |
| Diyne | Alkyne Homocoupling | Degas thoroughly, add alkyne slowly, consider copper-free conditions |
Issue 3: Presence of the Protonated Arene from the Boronic Acid Coupling Partner (Protodeboronation)
I am seeing a byproduct that is just the protonated version of my boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Likely Cause: This side reaction is known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This is particularly an issue with electron-deficient or heteroaromatic boronic acids and can be catalyzed by both acid and base.[8][9][10] The presence of water can also accelerate this process.[10]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Since water is often the proton source, using rigorously dried solvents and reagents is crucial.
-
Base Selection: The choice of base is critical. While a base is necessary for the Suzuki coupling, some bases can accelerate protodeboronation more than others.[9][10] Weaker bases like K₃PO₄ or CsF are sometimes preferred.
-
Use of Boronic Esters: MIDA boronates or organotrifluoroborates are designed for a slow release of the boronic acid, which keeps its concentration low and minimizes protodeboronation.[8][14][15]
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[9][10] Monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Issue 4: Dimerization of the Terminal Alkyne in Sonogashira Couplings
In my Sonogashira reaction with this compound, I'm getting a significant amount of a diyne byproduct.
-
Likely Cause: This is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. It is typically catalyzed by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Similar to boronic acid homocoupling, the exclusion of oxygen is paramount. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.
-
Copper-Free Sonogashira Conditions: There are numerous protocols for Sonogashira couplings that do not require a copper co-catalyst. These conditions are specifically designed to avoid alkyne homocoupling and can be particularly useful for sensitive substrates.
-
Choice of Amine Base: The amine base can also play a role. A bulkier amine base, such as diisopropylethylamine (DIPEA), can sometimes disfavor the formation of the copper-acetylide species that leads to homocoupling.
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired cross-coupling cycle and the points where common side reactions can diverge.
Caption: Suzuki-Miyaura cycle and competing side reactions.
Caption: General troubleshooting workflow for side products.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-iodopyrimidine
Welcome to the technical support hub for optimizing the Suzuki-Miyaura cross-coupling of 2-Amino-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this electron-rich, heteroaromatic substrate. As Senior Application Scientists, we have consolidated field-proven insights and foundational literature to help you troubleshoot common issues and streamline your path to success.
The presence of the 2-amino group and the pyrimidine nitrogen introduces specific hurdles not typically encountered with simpler aryl halides. These functionalities can act as Lewis bases, coordinating with the palladium catalyst and leading to inhibition or deactivation.[1][2] This guide provides a structured approach to overcoming these challenges through rational selection of catalysts, bases, and reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What is the most likely cause?
A1: Failure to achieve conversion with this substrate is most often linked to catalyst inhibition or the use of an insufficiently active catalyst system. The lone pairs on the amino group and the pyrimidine ring nitrogen can bind to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may lack the necessary activity for this challenging substrate.[2] The oxidative addition step is often the rate-limiting step, and a more robust catalyst is required.
-
Action: Switch to a modern catalyst system known for high performance in heteroaryl couplings. Bulky, electron-rich phosphine ligands are essential. We recommend screening ligands such as SPhos, XPhos, or RuPhos, typically paired with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][3]
-
Expert Tip: For maximum activity and stability, employ a pre-formed catalyst (precatalyst). Buchwald G3 or G4 precatalysts, for example, are designed to generate the active Pd(0) species rapidly and efficiently, even at lower temperatures.[1][4]
-
-
Ensure an Inert Atmosphere: Inadequate degassing allows oxygen to enter the system, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of your boronic acid partner.[2]
-
Check Reagent Purity: Impurities in your starting materials or solvents can interfere with the reaction.
-
Action: Use freshly purchased or purified this compound. Ensure your boronic acid or ester is of high quality and has been stored properly to prevent degradation. Use anhydrous solvents if employing a water-sensitive protocol.
-
Troubleshooting Workflow: Diagnosing a Failed Reaction
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Q2: My reaction is producing significant byproducts, primarily the de-iodinated starting material (2-aminopyrimidine) and homocoupled boronic acid. How can I minimize these?
A2: The formation of these byproducts points to specific, competing reaction pathways that can be suppressed by carefully tuning your reaction conditions.
-
Proto-deiodination (Dehalogenation): This occurs when the starting material is reduced instead of cross-coupled. It can be caused by hydride sources in the reaction mixture or prolonged reaction times at high temperatures.[2]
-
Homocoupling: The self-coupling of the boronic acid partner is typically promoted by the presence of oxygen, which interferes with the catalytic cycle.[2]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, and it is a very common side reaction, especially with heteroaryl boronic acids.[1][6]
-
Mitigation Strategy:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[1]
-
Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under strictly anhydrous conditions with a suitable non-aqueous base/solvent system (e.g., K₃PO₄ in dry dioxane).[1]
-
-
Frequently Asked Questions (FAQs)
Q: What is the best palladium catalyst and ligand combination for coupling with this compound?
A: There is no single "best" combination for all substrates, but for challenging electron-rich heteroaryls like this one, a highly active system is required. Systems based on bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) are the gold standard.
| Catalyst System Component | Recommendation | Typical Loading | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3 mol% | Readily available and effective precursors for generating the active Pd(0) catalyst in situ with a ligand. |
| Ligand | SPhos or XPhos | 1.1 - 1.5 eq. to Pd | These ligands are sterically demanding and electron-rich, which promotes the crucial oxidative addition step and stabilizes the catalytic species, preventing decomposition.[1][3] |
| Precatalyst | XPhos Pd G3 or G4 | 1-3 mol% | These are highly robust and reliable. They provide a direct, efficient route to the active monoligated Pd(0) species, often leading to faster reactions and lower catalyst loadings.[4][7] |
Q: How do I select the optimal base and solvent for this reaction?
A: The base and solvent work in concert to facilitate the key transmetalation step of the catalytic cycle. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[8][9]
| Component | Recommended Options | Rationale & Considerations |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often an excellent choice for difficult couplings.[5][10] K₂CO₃ is a milder, cost-effective option that works well in many cases.[1][6] Cs₂CO₃ is more soluble in organic solvents and can be effective but is more expensive. Use 2-3 equivalents. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | The classic choice. Dioxane is an excellent solvent for the organic components, while a small amount of water helps dissolve the inorganic base and facilitates transmetalation.[2][5] |
| Toluene/H₂O | A good alternative to dioxane, especially at higher temperatures. | |
| THF/H₂O | Suitable for reactions at lower to moderate temperatures (up to ~65 °C).[11] |
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle and the potential inhibitory pathway for 2-aminopyrimidine substrates.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, and inert gas supply (Argon or N₂)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the base, and the palladium precatalyst.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C) and stir vigorously.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[2]
By systematically addressing the key parameters of catalyst, base, solvent, and reaction environment, researchers can successfully overcome the inherent challenges of this substrate and achieve high-yielding, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
stability and storage conditions for 2-Amino-5-iodopyrimidine.
Technical Support Center: 2-Amino-5-iodopyrimidine
Welcome to the technical support guide for this compound (CAS RN: 1445-39-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, we address common challenges and questions in a direct Q&A format, grounding our recommendations in established chemical principles and supplier guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary storage recommendations for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored at 4°C and protected from light.[1] Some suppliers recommend storing it in a dry, dark place at room temperature. It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.
Q2: How sensitive is this compound to light?
A2: this compound is light-sensitive. Exposure to light can lead to degradation, which may manifest as a color change from its typical cream or pale orange appearance to a darker shade.[2] For this reason, it is imperative to store the compound in an opaque or amber vial and to minimize its exposure to ambient light during handling and experimental procedures.
Q3: What is the appearance of high-purity this compound, and what do color changes indicate?
A3: High-purity this compound is typically a cream to pale orange powder or crystalline solid.[2] A noticeable darkening or change in color can be an indicator of degradation, potentially due to exposure to light, air (oxidation), or moisture. If you observe a significant color change, it is advisable to verify the compound's purity before use, for example, by measuring its melting point, which for the pure compound is in the range of 218-227°C.[2][3]
Q4: Is this compound hygroscopic?
A4: While not explicitly classified as highly hygroscopic, like many amine-containing compounds, this compound can absorb moisture from the atmosphere. This can affect its stability and reactivity. Therefore, it is best practice to store it in a desiccator or a controlled low-humidity environment and to handle it quickly in a dry, inert atmosphere when possible.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your experiments.
Scenario 1: Inconsistent Reaction Yields in Suzuki or Sonogashira Coupling Reactions.
-
Problem: You are experiencing variable or lower-than-expected yields in cross-coupling reactions where this compound is a key substrate.
-
Potential Cause: The primary suspect is the degradation of the this compound starting material. The carbon-iodine bond is susceptible to cleavage, and the amino group can be a site for oxidation, especially with prolonged exposure to air and light.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
-
Detailed Steps:
-
Purity Verification: Before use, check the appearance of your this compound. If it has darkened, consider it suspect. If possible, confirm its purity via techniques like NMR or HPLC.
-
Handling Protocol: When weighing and adding the reagent to your reaction, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Solvent Preparation: Ensure that solvents used in the reaction are thoroughly degassed to remove dissolved oxygen, which can contribute to the degradation of organometallic catalysts and starting materials.
-
Scenario 2: Solubility Issues or Incomplete Dissolution.
-
Problem: You are having difficulty dissolving this compound in your chosen reaction solvent, even though it has been reported to be soluble.
-
Potential Cause: The presence of insoluble impurities resulting from degradation could be the cause. Alternatively, the choice of solvent may not be optimal for the specific reaction conditions.
-
Troubleshooting Steps:
-
Solvent Selection: While soluble in many common organic solvents, its solubility can be influenced by temperature and the presence of other reagents. Consider gentle warming or sonication to aid dissolution.
-
Small-Scale Test: Before committing to a large-scale reaction, perform a small-scale solubility test with a fresh sample of this compound in your chosen solvent.
-
Filtration: If minor insoluble particulates are observed, and you have confirmed the bulk material is of high purity, you may consider dissolving the compound in a suitable solvent and filtering the solution before adding it to the reaction mixture.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale & References |
| Storage Temperature | 4°C or Room Temperature (supplier dependent) | To minimize thermal degradation.[1] |
| Light Exposure | Protect from light | The compound is photosensitive and can degrade upon exposure.[1] |
| Atmosphere | Tightly sealed container, preferably in a dry environment | To prevent moisture absorption and oxidation. |
| Appearance | Cream to pale orange powder/flakes | Color change can indicate degradation.[2] |
| Melting Point | 218-227 °C | A broad or depressed melting point suggests impurities.[2][3] |
Experimental Protocols
Protocol 1: Proper Handling and Weighing of this compound
This protocol minimizes exposure to atmospheric contaminants.
References
Technical Support Center: Managing Solubility Issues with 2-Amino-5-iodopyrimidine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-5-iodopyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges that can arise during its use in synthesis and other applications. Our goal is to equip you with the knowledge to anticipate and overcome these issues, ensuring the success of your experiments.
Understanding the Solubility Profile of this compound
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents through cross-coupling reactions. However, its relatively planar structure, the presence of an amino group capable of hydrogen bonding, and the heavy iodine atom contribute to its crystalline nature and often limited solubility in common organic solvents. This can lead to challenges in achieving homogeneous reaction conditions, impacting reaction rates, yields, and purity of the final product.
This guide will walk you through practical strategies to manage these solubility issues, from solvent selection to advanced dissolution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with a melting point in the range of 218-223 °C.[1] Its solubility is generally low in non-polar solvents and moderate in polar aprotic solvents. It exhibits better solubility in polar protic solvents, although heating is often required. Due to the lack of extensive published quantitative data, the following table provides an estimated solubility profile based on its chemical structure and empirical observations from related compounds.
| Solvent | Solvent Type | Estimated Solubility at Room Temperature | Notes |
| Water | Polar Protic | Very Low | The amino and pyrimidine nitrogens can hydrogen bond with water, but the overall hydrophobic character limits solubility. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | Heating will significantly increase solubility. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Similar to methanol, heating is recommended. |
| Isopropanol (IPA) | Polar Protic | Low | Less effective than methanol or ethanol. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A good choice for achieving higher concentrations, especially with gentle warming. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often the solvent of choice for creating stock solutions due to its high solvating power for polar and aromatic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble | Can be used, but may require heating and may not achieve high concentrations. |
| Acetonitrile (ACN) | Polar Aprotic | Low to Sparingly Soluble | Heating can improve solubility, but it may be limited. |
| Dichloromethane (DCM) | Non-polar | Very Low | Not a recommended solvent for dissolution. |
| Toluene | Non-polar | Very Low | Unlikely to be an effective solvent. |
| 1,4-Dioxane | Polar Aprotic | Sparingly Soluble | Often used in cross-coupling reactions, sometimes in combination with water to improve reagent solubility. |
Q2: My this compound is not dissolving in my chosen reaction solvent. What should I do?
A2: This is a common issue. Here is a systematic approach to address it:
-
Gentle Heating: Many solubility issues can be resolved by gently warming the solvent. Use a water bath or oil bath to control the temperature and avoid decomposition.
-
Sonication: Placing the mixture in an ultrasonic bath can help break up solid aggregates and accelerate dissolution.
-
Solvent Combination: If a single solvent is ineffective, a co-solvent system can be employed. For example, in cross-coupling reactions, a mixture of a less polar solvent like 1,4-dioxane or toluene with a more polar co-solvent like DMF or even water can be effective.
-
Increase Solvent Volume: While not always ideal due to concentration concerns, increasing the solvent volume can help to fully dissolve the starting material.
-
Re-evaluate Your Solvent Choice: Refer to the solubility table above. If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO is likely to be more successful.
Q3: Can I use heat to dissolve this compound? What is its thermal stability?
A3: Yes, heating is a common and effective method to increase the solubility of this compound. It has a high melting point (218-223 °C), indicating good thermal stability under typical reaction conditions (e.g., up to 120-140 °C).[1] However, prolonged heating at very high temperatures should be avoided to prevent potential decomposition. Always monitor for any color change that might indicate degradation.
Q4: How can I purify this compound if it is impure?
A4: Recrystallization is a suitable method for purifying this compound. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on anecdotal evidence for similar compounds, a mixture of Dichloromethane (DCM) and Methanol (MeOH) could be a good starting point for recrystallization.[2]
Troubleshooting Guides for Common Applications
General Dissolution Protocol
This protocol provides a starting point for dissolving this compound for use in a chemical reaction.
Materials:
-
This compound
-
Chosen solvent (e.g., DMF, DMSO, 1,4-Dioxane)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
To the reaction vessel, add the this compound and the magnetic stir bar.
-
Add the desired volume of solvent.
-
Begin stirring the mixture at room temperature.
-
If the solid does not fully dissolve, begin to gently heat the mixture while stirring. Increase the temperature in 5-10 °C increments.
-
Monitor the dissolution. For many polar aprotic solvents, complete dissolution should occur between 40-80 °C.
-
Once dissolved, the solution is ready for the addition of other reagents.
Troubleshooting Cross-Coupling Reactions
Solubility issues with this compound can be a primary cause of low yields or failed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. A heterogeneous reaction mixture can lead to poor catalyst turnover and incomplete conversion.
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3]
Common Problem: Low or no conversion of this compound.
Potential Cause Related to Solubility: this compound has not fully dissolved in the reaction solvent, leading to a heterogeneous mixture.
Troubleshooting Steps:
-
Solvent System Optimization: While 1,4-dioxane/water is a common solvent system for Suzuki couplings, the addition of a co-solvent like DMF can improve the solubility of this compound. Experiment with different solvent ratios.
-
Pre-dissolution: Before adding the palladium catalyst and boronic acid, ensure the this compound is fully dissolved in the solvent mixture, using gentle heating if necessary.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., toluene/water), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help facilitate the reaction between components in different phases.
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A systematic approach to troubleshooting low conversion in Suzuki-Miyaura couplings involving this compound.
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.[4]
Common Problem: Reaction is sluggish or stalls.
Potential Cause Related to Solubility: Poor solubility of this compound in the typically less polar solvents used for Sonogashira reactions (e.g., THF, toluene).
Troubleshooting Steps:
-
Solvent Choice: A more polar solvent such as DMF is often a better choice for Sonogashira couplings with polar substrates like this compound.
-
Co-solvent Addition: If using a less polar solvent is necessary, the addition of a small amount of a polar aprotic co-solvent can aid in dissolution.
-
Temperature Increase: Sonogashira reactions are often run at elevated temperatures. A modest increase in temperature can improve both solubility and reaction kinetics.
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds.[5]
Common Problem: Incomplete reaction and formation of side products.
Potential Cause Related to Solubility: Both the this compound and the inorganic base (e.g., NaOtBu, K2CO3) may have limited solubility in the reaction solvent.
Troubleshooting Steps:
-
Solvent Selection: Toluene and 1,4-dioxane are common solvents. For this compound, a more polar solvent like THF or the addition of a co-solvent may be beneficial.
-
Base Solubility: Ensure the chosen base has some solubility in the reaction medium. Using a soluble organic base in combination with an inorganic base can sometimes be effective.
-
Homogenization: Vigorous stirring and ensuring the reaction mixture is as homogeneous as possible before and during heating is crucial for the success of this reaction.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. A solvent screen should be performed on a small scale to determine the optimal solvent or solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., DCM/MeOH, Ethanol/Water)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool slowly. The formation of crystals upon cooling indicates a promising solvent system.
-
-
Recrystallization (Large Scale):
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
If using a two-solvent system (e.g., DCM/MeOH), dissolve the solid in the better solvent (DCM) and then add the poorer solvent (MeOH) dropwise until the solution becomes slightly cloudy. Reheat to clarify the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry completely under vacuum.
-
Diagram: Recrystallization Workflow
Caption: A step-by-step workflow for the purification of this compound by recrystallization.[1][6][7][8][9]
References
- 1. LabXchange [labxchange.org]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. mt.com [mt.com]
Technical Support Center: Scale-Up Challenges for the Synthesis of 2-Amino-5-iodopyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-5-iodopyrimidine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this crucial heterocyclic building block, particularly when transitioning from lab scale to pilot or manufacturing scale. As a key intermediate in the development of pharmaceuticals, the robust and scalable synthesis of this compound is of paramount importance.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common challenges, troubleshoot persistent issues, and offer scalable solutions grounded in established chemical principles.
Section 1: Understanding the Core Synthesis: The Electrophilic Iodination of 2-Aminopyrimidine
The most prevalent and economically viable route to this compound is the direct electrophilic iodination of 2-aminopyrimidine. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the electron-rich C5 position. However, this high reactivity is also the source of many challenges, including over-iodination and side reactions.
The general reaction involves treating 2-aminopyrimidine with an iodinating agent in a suitable solvent system.
Caption: General reaction scheme for the synthesis of this compound.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses the most common issues encountered during the synthesis and scale-up of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
Low yield is a multifaceted problem often stemming from incomplete reaction, product degradation, or losses during work-up.
Answer:
-
Inadequate Iodinating Agent Reactivity: The choice of iodinating agent is critical. While elemental iodine (I₂) is cost-effective, it requires an oxidizing agent (like periodic acid or hydrogen peroxide) to generate the more potent electrophile, I⁺.[1][2] Without this, the reaction can be sluggish and incomplete. N-Iodosuccinimide (NIS) is a more reactive alternative that often provides higher yields at lower temperatures but is more expensive, impacting scale-up cost-effectiveness.[3]
-
Sub-optimal Reaction Temperature: The iodination of 2-aminopyrimidine is typically exothermic. On a lab scale, this is easily managed. During scale-up, poor heat dissipation can lead to localized temperature spikes, causing decomposition of the starting material and product. A common protocol involves heating to around 80°C to ensure a reasonable reaction rate.[1] Careful temperature control via a reactor jacket and controlled addition of reagents is crucial for large batches.
-
Poor Work-up and Isolation: The product can be lost during work-up if the pH is not carefully controlled. After the reaction, quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine is standard. The product is typically precipitated by adjusting the pH. If the pH is too acidic or too basic, the product may remain partially soluble in the aqueous phase. Furthermore, the crude product can sometimes form periodides, which require treatment with a dilute alkali solution to liberate the free base.[4]
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of a di-iodinated byproduct. How can I minimize its formation?
The formation of 2-amino-3,5-di-iodopyrimidine is a common issue due to the high activation of the pyrimidine ring.
Answer:
-
Control Stoichiometry: This is the most critical factor. The use of a large excess of the iodinating agent will inevitably lead to di-substitution. Most successful protocols use a substoichiometric amount of elemental iodine (e.g., 0.43 equivalents) in the presence of an oxidizing agent that regenerates the active iodinating species in situ.[1] This keeps the concentration of the electrophile low at any given time, favoring mono-iodination.
-
Controlled Reagent Addition: On a large scale, adding the iodinating agent in one portion can create localized high concentrations, promoting di-iodination. A slow, controlled addition via a dosing pump allows the desired reaction to consume the electrophile before a second substitution can occur. Some patented methods suggest adding iodine in 3-5 batches to maintain control.[2]
-
Temperature Management: Lowering the reaction temperature can sometimes increase selectivity, but it may also significantly slow down the reaction rate, leading to an incomplete conversion. An optimal temperature must be found that balances reaction rate and selectivity.
| Reagent | Stoichiometry (vs. 2-aminopyrimidine) | Expected Outcome |
| Elemental Iodine (I₂) with HIO₄/H₂SO₄ | 0.4 - 0.5 eq. | Good selectivity for mono-iodination.[1] |
| Elemental Iodine (I₂) with HIO₄/H₂SO₄ | > 1.0 eq. | Significant formation of di-iodinated byproduct. |
| N-Iodosuccinimide (NIS) | 1.0 - 1.1 eq. | High conversion, but risk of di-iodination if not controlled. |
Q3: The product isolation is yielding a dark, impure solid. What is the best work-up and purification strategy for large-scale batches?
Product purity is critical for downstream applications. Dark coloration often indicates residual iodine or polymeric byproducts.
Answer:
-
Quenching: After the reaction is complete (monitored by HPLC), cool the mixture and quench any remaining iodine/oxidizing agent with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the dark iodine color disappears.
-
Precipitation: The product is typically isolated by precipitation. This is often achieved by carefully adding a base (e.g., ammonium hydroxide or sodium hydroxide) to neutralize the acidic solvent (like acetic acid) and raise the pH. The target pH for maximum precipitation should be determined on a small scale.
-
Filtration and Washing: Filter the precipitated solid. On a large scale, a centrifuge or filter press is used. It is crucial to wash the filter cake thoroughly to remove inorganic salts and residual solvent. An initial wash with cold water is common.[2] A subsequent wash with a non-polar solvent like heptane or ether can help remove organic impurities.
-
Recrystallization: For pharmaceutical-grade purity, recrystallization is often necessary. Suitable solvents include water, ethanol/water mixtures, or toluene. A patent describes obtaining the pure product as almost colorless leaflets after a single recrystallization from water.[4]
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis? A: The primary hazards are associated with the reagents.
-
Iodine: Harmful if swallowed or inhaled and causes skin irritation.[5] When handling large quantities, use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator.[5][6] Ensure the process is conducted in a well-ventilated area.
-
Acids/Bases: Glacial acetic acid, sulfuric acid, and sodium hydroxide are corrosive. Handle with extreme care.
-
Exotherm: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.
Q: Are there "greener" or more environmentally friendly synthesis options? A: Yes, research is moving in this direction. A patented method describes the synthesis using water as the solvent, which avoids the use of organic solvents like glacial acetic acid.[2] This process uses hydrogen peroxide as the oxidant, which is also a relatively green reagent.[2] While this may require optimization for your specific needs, it represents a significant improvement in the environmental profile of the synthesis.
Q: Can I use a mercury-based catalyst as some older literature suggests? A: While older patents mention the use of mercuric acetate as a catalyst to facilitate iodination, this is strongly discouraged for modern pharmaceutical manufacturing.[7] Mercury compounds are highly toxic and pose significant environmental and health risks. The presence of mercury in the final product is unacceptable, and its removal is challenging and costly. Modern methods using iodine with oxidizing agents are effective and avoid these issues.
Section 4: Experimental Protocols
Lab-Scale Protocol (Based on Literature[1])
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-aminopyrimidine (2.4 g, 25 mmol).
-
Dissolution: Add 60 mL of glacial acetic acid and stir until the solid is dissolved.
-
Reagent Addition: Add elemental iodine (2.7 g, 10.7 mmol), followed by periodic acid (0.86 g, 3.76 mmol). Prepare a solution of concentrated sulfuric acid (0.5 mL) in water (3 mL) and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature. Pour it into a beaker of ice water (200 mL) containing sodium thiosulfate (approx. 5 g, or until the iodine color disappears).
-
Precipitation: Slowly add concentrated ammonium hydroxide to the solution until the pH is ~8-9. A solid will precipitate.
-
Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water (2 x 50 mL). Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Purification (Optional): Recrystallize the crude product from hot water to yield pure this compound.
Considerations for Pilot-Scale Synthesis
-
Reactor: Use a glass-lined or Hastelloy reactor to prevent corrosion from the acidic reaction medium.
-
Reagent Addition: Add the sulfuric acid solution and potentially the iodine slurry via a dosing pump over 30-60 minutes to control the exotherm.
-
Agitation: Ensure robust agitation to maintain a homogenous slurry and efficient heat transfer.
-
Isolation: Use a centrifuge for filtration and spin-drying of the product.
-
Safety: All transfers of solids and liquids should be done in a contained manner to minimize operator exposure.
References
- 1. This compound | 1445-39-2 [amp.chemicalbook.com]
- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. This compound 97 1445-39-2 [sigmaaldrich.com]
- 7. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
impact of reaction temperature on 2-Amino-5-iodopyrimidine synthesis
A Guide to Navigating the Critical Impact of Reaction Temperature
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Amino-5-iodopyrimidine is a vital heterocyclic intermediate in pharmaceutical research and drug development. Its synthesis, most commonly achieved through the electrophilic iodination of 2-aminopyrimidine, is a process where seemingly minor variations in reaction conditions can lead to significant deviations in yield and purity. Among these parameters, reaction temperature stands out as the most critical variable to control.
This technical guide serves as a dedicated resource for researchers, scientists, and process chemists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the causal relationship between temperature and reaction outcomes. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthesis, diagnose issues effectively, and achieve consistent, high-quality results.
Core Principles: Why Temperature Is the Decisive Factor
The iodination of 2-aminopyrimidine is an electrophilic aromatic substitution. The pyrimidine ring is considered an electron-deficient system, which generally makes this type of reaction challenging.[1] The amino group at the C2 position acts as an activating group, directing the incoming electrophile (an iodonium ion or its equivalent) primarily to the C5 position.[2]
Temperature governs the kinetics of this reaction in three critical ways:
-
Rate of Desired Product Formation: Like most chemical reactions, the rate of 5-iodination increases with temperature as more molecules possess the necessary activation energy.
-
Rate of Side Reactions: Competing reactions, such as di-iodination (formation of 2-amino-3,5-di-iodopyrimidine) or decomposition of reagents and product, are also accelerated by heat.[3] Often, these undesired reactions have a higher activation energy and their rates increase more dramatically with temperature than the desired reaction.
-
Reagent Stability and Solubility: The stability of the iodinating agent (e.g., N-iodosuccinimide, NIS) and the final product can be temperature-dependent.[4] Temperature also affects the solubility of reactants, which can influence the reaction rate in heterogeneous mixtures.
Finding the optimal temperature is therefore a balancing act: it must be high enough to ensure a reasonable reaction rate but low enough to minimize the formation of impurities and prevent degradation.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions grounded in the principles of reaction kinetics.
Question 1: My reaction yield is consistently low, and TLC/HPLC analysis shows a significant amount of unreacted 2-aminopyrimidine. What is the likely cause?
Answer: This is a classic symptom of an incomplete reaction, most often linked to insufficient thermal energy.
-
Causality: The reaction has not been supplied with enough energy to overcome the activation barrier for a sufficient number of molecules, or the reaction time was too short for the chosen temperature.[6]
-
Troubleshooting Steps:
-
Verify Thermometer Accuracy: First, ensure your temperature measurement is accurate. Use a calibrated thermometer placed directly in the reaction mixture (not just the heating mantle or oil bath).
-
Moderate Temperature Increase: Increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely by taking aliquots every 30-60 minutes and analyzing them via TLC or HPLC.[7]
-
Extend Reaction Time: If a temperature increase is undesirable due to potential side reactions, simply extend the reaction time at the current temperature. Some protocols may require several hours or even overnight to reach completion.[6]
-
Check Reagent Purity: Impurities in the starting material or a partially decomposed iodinating agent can also inhibit the reaction, mimicking a temperature issue.[8]
-
Question 2: My final product is difficult to purify. I'm seeing a major impurity with a higher molecular weight in my mass spectrometry analysis and a second spot on my TLC plate.
Answer: This strongly suggests the formation of a di-iodinated byproduct, a common consequence of excessive reaction temperature.
-
Causality: High temperatures provide the necessary activation energy for a second iodination to occur on the already mono-iodinated product. The first iodine atom does not significantly deactivate the ring, allowing for a subsequent substitution, typically at the C3 position. This is a classic example of over-reaction favored by aggressive conditions.[3]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Immediately lower the reaction temperature. For many iodination reactions using NIS, maintaining a temperature between 0 °C and room temperature can provide the best selectivity.[9][10]
-
Control Exotherms: The addition of the iodinating agent can be exothermic. Add the reagent portion-wise or as a solution via a dropping funnel, while actively cooling the reaction vessel in an ice bath to maintain the target temperature.[8]
-
Modify Reagent Stoichiometry: Ensure you are not using a large excess of the iodinating agent. A molar ratio of 1.0 to 1.1 equivalents of the iodinating agent relative to 2-aminopyrimidine is often sufficient.
-
Question 3: The reaction starts well, but then the mixture darkens significantly, and the yield of the desired product is poor. What is happening?
Answer: Significant color change, especially to dark brown or black, often indicates decomposition, which is highly temperature-dependent.
-
Causality: Either the starting materials, the iodinating agent (like NIS), or the this compound product itself may be thermally unstable under the specific reaction conditions (e.g., in the presence of a strong acid).[4] High temperatures can accelerate these degradation pathways, leading to a complex mixture of byproducts and a lower yield.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical first step. Determine if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
Review Solvent and Catalyst Choice: The thermal stability of your compounds can be influenced by the solvent and any catalysts used. For instance, some reagents are less stable in strong acids at elevated temperatures.[9] It may be necessary to screen alternative conditions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes prevent oxidative decomposition, which can be exacerbated by high temperatures.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues, with a focus on temperature-related causes.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the "optimal" temperature range for this synthesis?
A1: There is no single "optimal" temperature; it is entirely dependent on the specific reagents and solvent system employed.
-
With N-Iodosuccinimide (NIS) in an acidic medium like H₂SO₄: The reaction can be very fast and may proceed efficiently at low temperatures, such as 0-20 °C.[9][10]
-
With elemental iodine (I₂) and an oxidizing agent/acid: Temperatures are often slightly elevated, for example, a protocol using iodine and periodic acid in acetic acid specifies heating to 80 °C.[11] The best approach is to start with conditions reported in the literature for your specific system and optimize from there.
Q2: How does the rate of heating or cooling affect the reaction?
A2: Rapid heating can cause the internal temperature to overshoot your target, potentially leading to a burst of side reactions or decomposition. It is always best to heat the reaction mixture gradually. Similarly, for reactions run at sub-ambient temperatures, ensuring efficient cooling and slow, controlled addition of reagents is crucial to dissipate any heat generated and prevent temperature spikes.
Q3: How can I accurately monitor the internal reaction temperature?
A3: An external thermometer on a heating mantle is not sufficient. For accurate control, a thermocouple or thermometer should be placed directly into the reaction mixture, submerged below the liquid surface but not touching the flask walls. For very sensitive reactions, using a temperature-controlled automated laboratory reactor is ideal.
Q4: Can microwave-assisted heating be used for this synthesis?
A4: Yes, microwave irradiation has been successfully used for the iodination of aromatic compounds, including pyrimidines.[12][13] The primary advantage is a significant reduction in reaction time.[12] However, careful method development is required to avoid rapid overheating and decomposition. The optimal temperature in a microwave protocol may differ from that in a conventionally heated reaction.
Temperature's Influence on Reaction Profile
This diagram illustrates the conceptual relationship between temperature and the yields of the desired product versus undesired byproducts.
Caption: Optimal temperature window for maximizing desired product and minimizing byproducts.
Experimental Protocols
The following protocols are provided as a general guide. Researchers should always conduct their own risk assessment and optimization.
Protocol 1: Synthesis of this compound
This protocol is adapted from a method utilizing elemental iodine and an oxidizing agent.[11]
Reagents & Equipment:
-
2-aminopyrimidine
-
Elemental Iodine (I₂)
-
Periodic acid (H₅IO₆) or similar oxidant
-
Glacial acetic acid
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with a temperature controller and internal thermometer
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a round-bottom flask, add 2-aminopyrimidine (1.0 eq.).
-
Dissolution: Add glacial acetic acid (approx. 10-15 mL per gram of 2-aminopyrimidine). Stir until fully dissolved.
-
Reagent Addition: Add elemental iodine (0.4-0.5 eq.) and periodic acid (0.15-0.2 eq.).
-
Controlled Heating: Place the internal thermometer in the mixture. Begin heating the reaction slowly and with vigorous stirring. CRITICAL STEP: Set the target temperature to 80 °C. Do not allow the temperature to exceed this, as it may increase byproduct formation.
-
Reaction: Maintain the reaction at 80 °C for the required duration (e.g., 24 hours). Monitor the reaction progress periodically (see Protocol 2).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate. Continue adding the reaction mixture until the dark color of iodine disappears and the solution becomes clear or pale yellow.
-
Extraction & Purification: Extract the aqueous solution with dichloromethane (3x volumes). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol 2: In-Process Reaction Monitoring by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 7:3 Hexane:Ethyl Acetate or 100% Ethyl Acetate - may require optimization)
-
UV lamp (254 nm)
-
Capillary tubes
Procedure:
-
Spotting: At each time point, withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent like DCM or ethyl acetate. Spot this diluted sample onto the TLC plate baseline, alongside a spot of the 2-aminopyrimidine starting material.
-
Development: Place the TLC plate in the developing chamber with the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analysis: The starting material (2-aminopyrimidine) is more polar and will have a lower Rf value. The product (this compound) will be less polar and have a higher Rf value. The reaction is complete when the starting material spot has been completely consumed. The appearance of new spots may indicate byproduct formation.[6]
Data Summary: Temperature vs. Outcome
The following table provides illustrative data on how temperature can affect the synthesis, based on general principles of electrophilic iodination. Actual results will vary with the specific reaction system.
| Reaction Temperature | Typical Reaction Time | Expected Yield of this compound | Purity Profile (Illustrative) | Key Observations & Remarks |
| Room Temperature (~25 °C) | 24 - 72 hours | Low to Moderate | >95% | Very slow conversion. Risk of incomplete reaction. Ideal for highly activated systems only.[14] |
| Moderate Heat (50-60 °C) | 8 - 16 hours | Good to High | 90-95% | A good starting point for optimization. Balances reaction rate with minimal byproduct formation. |
| Elevated Heat (80-90 °C) | 2 - 8 hours | High, but may decrease | 70-85% | Faster reaction, but significant risk of di-iodination and potential for some product degradation.[11] |
| High Heat (>100 °C) | < 2 hours | Variable to Low | <70% | Very rapid reaction. High probability of significant byproduct formation and decomposition. Not recommended.[3][5] |
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. ijssst.info [ijssst.info]
- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1445-39-2 [amp.chemicalbook.com]
- 12. Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
preventing decomposition of 2-Amino-5-iodopyrimidine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the Technical Support Center for 2-Amino-5-iodopyrimidine. As Senior Application Scientists, we understand the unique challenges this valuable building block presents. Its high reactivity, particularly in palladium-catalyzed cross-coupling reactions, is a double-edged sword, offering broad synthetic utility while posing a significant risk of decomposition. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your experiments and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of decomposition for this compound during cross-coupling reactions?
A1: The most common decomposition pathway is deiodination, a form of hydrodehalogenation. In this undesired side reaction, the iodine atom at the C5 position is replaced by a hydrogen atom, resulting in the formation of 2-aminopyrimidine. This byproduct reduces the yield of your desired coupled product and complicates purification.
Q2: Why is this compound so susceptible to deiodination?
A2: The susceptibility stems from the carbon-iodine (C-I) bond being the weakest among the carbon-halogen bonds. This makes the compound prone to both reductive cleavage in the presence of a palladium catalyst and a hydride source, and homolytic cleavage when exposed to light.
Q3: What are the general causes of deiodination in my reactions?
A3: Deiodination is typically promoted by several factors working in concert:
-
Presence of Hydride Sources: Solvents such as alcohols or dimethylformamide (DMF), certain amine bases, or even residual water can act as hydride donors.[1][2][3]
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated phosphine ligand significantly influence the competition between the desired cross-coupling and the undesired deiodination.[1][3]
-
Base Selection: The strength and nature of the base can affect the reaction pathway, with some bases promoting side reactions.[1][2]
-
Temperature: Higher reaction temperatures can accelerate the rate of deiodination.[1]
-
Light Exposure: this compound is photosensitive. Exposure to UV or even ambient laboratory light can induce the cleavage of the C-I bond, leading to decomposition.[4][5]
Q4: How should I properly store and handle this compound to prevent degradation before it even goes into the reaction?
A4: Proper storage and handling are critical. We recommend the following best practices:
-
Storage: Store the compound in a tightly sealed, amber glass vial at low temperatures (refrigerated at 2-8°C is suitable for short-term, with -20°C being optimal for long-term storage).[1][5] The container should be stored in the dark.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and moisture absorption.
-
Handling: When weighing and dispensing the compound, minimize its exposure to light and air. Use it in a well-ventilated area or a fume hood.[1]
Troubleshooting Guide: Deiodination in Cross-Coupling Reactions
This section provides detailed troubleshooting strategies for the most common palladium-catalyzed cross-coupling reactions involving this compound.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the reaction conditions can often favor the deiodination of electron-rich heteroaryl iodides like this compound.
Causality: Deiodination in Suzuki reactions often occurs when the rate of transmetalation (the desired step) is slow relative to the rate of side reactions that generate a palladium-hydride (Pd-H) species. This Pd-H intermediate can then reductively eliminate with the this compound to form the deiodinated byproduct.
Preventative Strategies & Protocols:
-
Ligand Selection is Key: The choice of phosphine ligand is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands are highly recommended as they accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the deiodination pathway.
-
Recommended Ligands: SPhos, XPhos, RuPhos.
-
Avoid: Less bulky, electron-poor ligands like triphenylphosphine (PPh₃) which are more prone to promoting deiodination.
-
-
Base and Solvent Optimization: The base and solvent system should be chosen to minimize the formation of hydride species.
-
Recommended Bases: Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[2]
-
Bases to Use with Caution: Stronger bases like NaOtBu, or amine bases which can act as hydride sources.
-
Recommended Solvents: Aprotic solvents like toluene, 1,4-dioxane, or THF.[1][2]
-
Solvents to Avoid: Protic solvents like alcohols, which can be a direct source of hydrides.
-
-
Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate. A good starting point is 80-90 °C, with further optimization as needed.[6]
Workflow Diagram: Mitigating Deiodination in Suzuki Coupling
Caption: A step-wise approach to troubleshooting deiodination in Suzuki coupling.
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky phosphine ligand (e.g., SPhos (4 mol%)).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[6]
-
Reaction: Heat the mixture to 80-90 °C and monitor by LC-MS until the starting material is consumed.[6]
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Issue 2: Decomposition during Sonogashira Coupling
The Sonogashira reaction is invaluable for creating C(sp²)-C(sp) bonds. However, besides deiodination, the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.
Causality: Deiodination can occur under harsh conditions, while Glaser coupling is promoted by the copper(I) co-catalyst in the presence of oxygen.
Preventative Strategies & Protocols:
-
Rigorous Inert Atmosphere: To prevent Glaser homocoupling, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.
-
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These often require a higher catalyst loading or more specialized ligands but can eliminate the homocoupling issue.
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and also serves as the solvent in many cases.[4]
-
Temperature: These reactions can often be run at or slightly above room temperature, which helps to minimize deiodination.
Optimized Protocol for Sonogashira Coupling:
-
Reaction Setup: In a dried sealed tube, dissolve this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio).[4]
-
Degassing: Degas the solution with a stream of argon for 15-20 minutes.
-
Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (3-5 mol%).[4]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature until completion, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Work-up: Concentrate the reaction mixture, then redissolve in an organic solvent like ethyl acetate. Wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and purify by chromatography.
Issue 3: Side Reactions in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for C-N bond formation is also susceptible to deiodination, especially with electron-rich heteroaryl halides.
Causality: The mechanism involves a delicate balance between the rate of oxidative addition, amine coordination, and reductive elimination.[7] An imbalance can lead to the formation of Pd-H species and subsequent deiodination.
Preventative Strategies & Protocols:
-
Ligand Choice is Paramount: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are essential. They promote the desired C-N reductive elimination.
-
Recommended Ligands: BrettPhos, XPhos, RuPhos.
-
-
Base Selection: A strong, non-nucleophilic base is usually required. The choice is highly substrate-dependent.
-
Common Bases: NaOtBu, LHMDS, K₃PO₄.
-
Note: The solubility of the base is critical; for inorganic bases, fine grinding or the addition of a phase-transfer catalyst can be beneficial.
-
-
Solvent: Aprotic solvents are standard. Toluene and dioxane are commonly used.
Workflow Diagram: Competing Pathways in Buchwald-Hartwig Amination
Caption: Desired amination versus the deiodination side reaction.
Optimized Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried vial under argon, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the appropriate biaryl phosphine ligand, and the base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and degassed anhydrous toluene.
-
Reaction: Heat the reaction to 80-110 °C and monitor by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify by chromatography.
Analytical Methods for Monitoring Decomposition
Proactive monitoring of your reaction is key to successful troubleshooting.
Recommended Technique: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is the ideal technique for monitoring the consumption of this compound and the formation of both the desired product and the deiodinated byproduct (2-aminopyrimidine).
Sample UPLC-MS/MS Protocol:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench it in a vial containing a known volume of a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration for analysis.
-
Chromatography:
-
Column: A reversed-phase column such as a C18 is suitable (e.g., Acquity UPLC HSS T3).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
This compound: Monitor the transition from its protonated molecular ion [M+H]⁺ to a characteristic fragment ion.
-
2-Aminopyrimidine (byproduct): Monitor the transition from its protonated molecular ion [M+H]⁺ to its fragment ion.
-
Desired Product: Determine the appropriate MRM transition for your specific product.
-
-
-
Data Analysis: Quantify the relative amounts of starting material, product, and byproduct over time to assess the reaction progress and the extent of decomposition.
Table 1: Summary of Recommended Conditions to Prevent Deiodination
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Palladacycle Pre-catalysts (G3, G4) |
| Recommended Ligand | XPhos, SPhos, RuPhos | PPh₃ (use with caution) | BrettPhos, XPhos, RuPhos |
| Recommended Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Et₃N, DIPEA | NaOtBu, LHMDS, K₃PO₄ |
| Recommended Solvent | Toluene, 1,4-Dioxane, THF (+ H₂O) | THF/Et₃N, DMF | Toluene, 1,4-Dioxane |
| Typical Temperature | 80 - 110 °C | Room Temp to 50 °C | 80 - 110 °C |
| Key Precaution | Ligand choice is critical. | Maintain a strict inert atmosphere. | Ligand and base choice are critical. |
By understanding the underlying causes of decomposition and implementing these targeted strategies, you can significantly improve the outcomes of your reactions with this compound, leading to higher yields, cleaner reaction profiles, and more reliable results.
References
Technical Support Center: Workup Procedures for Reactions Involving 2-Amino-5-iodopyrimidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-amino-5-iodopyrimidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the workup and purification of reactions involving this versatile building block. The guidance herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Introduction to this compound in Synthesis
This compound is a key heterocyclic intermediate, prized for its dual functionality. The amino group provides a site for nucleophilic or base-mediated reactions, while the iodo group is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] This combination allows for the sequential and regioselective construction of complex molecular architectures, making it a valuable component in the synthesis of pharmacologically active compounds.[4]
However, the very features that make this molecule so useful can also introduce challenges during reaction workup and product purification. The basicity of the aminopyrimidine core can lead to emulsification during aqueous extractions and can complicate chromatographic purification. Furthermore, the presence of residual palladium catalysts from cross-coupling reactions is a common issue that requires specific removal strategies.[5][6]
This guide is designed to navigate these challenges, providing practical, field-proven advice to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working up reactions involving this compound.
FAQ 1: My reaction mixture containing a this compound derivative is forming a persistent emulsion during aqueous workup. What can I do?
Answer: Emulsion formation is a frequent challenge when working with amino-substituted heterocycles due to their amphiphilic nature. The protonated aminopyrimidine can act as a surfactant, stabilizing the interface between the organic and aqueous layers.
Troubleshooting Steps:
-
Brine Wash: The first and simplest approach is to "break" the emulsion by washing with a saturated aqueous solution of sodium chloride (brine).[7] The high ionic strength of the brine solution increases the polarity of the aqueous phase, which helps to force the organic components out of solution and promote phase separation.
-
Change in pH:
-
Acidification: If your target compound is stable to acid, a wash with a dilute acid (e.g., 1 M HCl) can protonate the amino group, increasing its aqueous solubility and potentially drawing it into the aqueous phase, away from the interface. This is only advisable if your desired product is in the organic phase and does not contain acid-labile functional groups.
-
Basification: Conversely, if your product is expected to be in the organic phase, adding a mild base (e.g., saturated NaHCO₃ solution) can deprotonate any ammonium salts, reducing their surfactant-like properties.
-
-
Solvent Modification:
-
Add more of the primary organic solvent to dilute the reaction mixture.
-
If compatible, add a different, less polar organic solvent (e.g., tert-butyl methyl ether) which can alter the overall properties of the organic phase and disrupt the emulsion.
-
-
Filtration through Celite®: Passing the entire emulsified mixture through a pad of Celite® can physically disrupt the droplets and aid in separation.[6][8]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
FAQ 2: I'm performing a Suzuki coupling with this compound and I'm struggling to remove the palladium catalyst. What are the best methods?
Answer: Palladium removal is a critical step, especially in pharmaceutical synthesis where metal contamination levels are strictly regulated. The nitrogen atoms on the pyrimidine ring can chelate to palladium, making it more soluble in the organic phase and harder to remove by simple filtration.[9]
Recommended Palladium Removal Strategies:
| Method | Principle | Advantages | Disadvantages |
| Filtration through Celite®/Silica Gel | Adsorption of heterogeneous or precipitated palladium. | Simple, fast, and inexpensive.[6][8] | Ineffective for soluble palladium species. |
| Treatment with Activated Carbon | Adsorption of palladium onto a high surface area carbon matrix. | Cost-effective for removing soluble palladium.[9] | Can lead to product loss due to non-specific adsorption.[9] |
| Palladium Scavengers | Use of solid-supported reagents with high affinity for palladium (e.g., thiol or amine functionalized silica/polystyrene). | Highly effective for removing soluble palladium to very low levels.[9][10] | Can be expensive; requires screening for compatibility with the product. |
| Aqueous Washes | Extraction of polar palladium salts. | Can remove some palladium species. | Often insufficient on its own. |
| Crystallization/Recrystallization | Selective crystallization of the desired product, leaving palladium impurities in the mother liquor. | Can be highly effective for purification if a suitable solvent system is found.[11][12] | May not be feasible for all compounds; can result in yield loss. |
Workflow for Palladium Removal:
Caption: Decision workflow for palladium catalyst removal.
FAQ 3: My Buchwald-Hartwig amination product is water-soluble. How should I adjust my workup procedure?
Answer: When the desired product has significant water solubility, a standard aqueous workup can lead to substantial yield loss. The presence of the amino group on the pyrimidine ring, coupled with the newly introduced amine, can increase polarity and water solubility.
Alternative Workup Strategies:
-
Solvent Evaporation and Trituration/Recrystallization:
-
After the reaction, filter off any solids (like the inorganic base) and evaporate the solvent completely.
-
Triturate the resulting crude solid with a non-polar solvent (e.g., hexanes, diethyl ether) to wash away non-polar impurities, then collect your product by filtration.
-
Alternatively, find a suitable solvent system for recrystallization to purify the product.[11][12]
-
-
Back-Extraction:
-
Perform an initial extraction with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl). Your amine product should protonate and move into the aqueous layer.
-
Separate the aqueous layer, then basify it with a strong base (e.g., NaOH) to pH > 10.
-
Extract the now deprotonated, less water-soluble product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain your product.
-
-
Reverse-Phase Chromatography: If the product is highly polar, purification by reverse-phase flash chromatography (C18 silica) may be more effective than normal-phase (silica gel) chromatography.
FAQ 4: I observe a new, unexpected spot on my TLC plate after a Sonogashira coupling workup. What could it be?
Answer: In Sonogashira couplings, several side reactions can occur, leading to impurities.
Potential Side Products and Their Causes:
-
Glaser Coupling: Homocoupling of the terminal alkyne to form a diyne. This is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.
-
Prevention: Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions.
-
-
Dehalogenation: Reduction of the C-I bond to a C-H bond on the pyrimidine ring. This can be caused by certain phosphine ligands or impurities in the reaction.
-
Hydrolysis of the Iodo Group: While less common under standard Sonogashira conditions, prolonged heating in the presence of water and base could potentially lead to some hydrolysis.[13][14]
Troubleshooting:
-
Analyze the crude reaction mixture by LC-MS to identify the mass of the byproduct.
-
To minimize Glaser coupling, use copper-free Sonogashira conditions if possible.[15]
-
Ensure all reagents and solvents are of high purity and the reaction is maintained under an inert atmosphere.
Step-by-Step Protocols
Protocol 1: General Aqueous Workup for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a starting point and may require optimization based on the specific properties of your product.
-
Cooling and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Dilution and Filtration:
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst (e.g., Pd/C) and inorganic salts.[6][8] Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO₃ (to neutralize any acidic byproducts).
-
Saturated aqueous NaCl (brine) (to reduce the solubility of water in the organic phase and help prevent emulsions).[7]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or trituration as needed.
-
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
This protocol is effective for removing residual soluble palladium.
-
Initial Workup:
-
Perform a standard aqueous workup as described in Protocol 1 to remove the bulk of inorganic salts and other water-soluble materials.
-
-
Scavenger Treatment:
-
Dissolve the crude product in a suitable solvent (e.g., toluene, THF).
-
Add the thiol-functionalized silica gel or polystyrene resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.
-
-
Removal of Scavenger:
-
Filter the mixture to remove the solid-supported scavenger.
-
Wash the scavenger with fresh solvent to recover any adsorbed product.
-
-
Concentration:
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the palladium-free product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction; Product loss during workup (e.g., into the aqueous layer); Decomposition on silica gel. | Monitor reaction by TLC/LC-MS to confirm completion; Check the pH of aqueous layers to ensure product is not being extracted; Use a different stationary phase for chromatography (e.g., alumina, C18) or purify by recrystallization. |
| Product is an Inseparable Mixture | Formation of isomers or closely related byproducts. | Re-optimize reaction conditions to improve selectivity; Employ a more efficient purification technique, such as preparative HPLC. |
| Product Decomposes During Workup/Purification | Instability to acid/base or prolonged exposure to silica gel. | Use neutral aqueous washes; Minimize time on the silica gel column by using a faster mobile phase or deactivating the silica with triethylamine. |
| Black Precipitate (Palladium Black) Formation | Catalyst decomposition. | Use a more robust ligand; Ensure strictly anaerobic conditions; Lower the reaction temperature.[16] |
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. spinchem.com [spinchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Hydrolysis of Idoxuridine | Scilit [scilit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Pyrimidine Building Block
An In-Depth Comparative Guide for Medicinal Chemists: 2-Amino-5-iodopyrimidine vs. 2-Amino-5-bromopyrimidine
In the landscape of medicinal chemistry, the 2-aminopyrimidine scaffold is a privileged structure, forming the core of numerous approved drugs, including the kinase inhibitors Imatinib and Gefitinib. The strategic functionalization of this core is paramount for modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Halogenation at the C5 position, in particular, provides a critical handle for diversification, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides a detailed, evidence-based comparison of two of the most common C5-halogenated building blocks: This compound and 2-Amino-5-bromopyrimidine . The choice between an iodide and a bromide is not arbitrary; it is a strategic decision with significant downstream implications for reaction efficiency, cost, and the ultimate biological profile of the target molecule. Here, we dissect the nuances of their chemical reactivity, explore their distinct physicochemical and structural properties, and offer field-proven insights to guide your selection process in drug discovery programs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a building block can influence everything from its solubility in reaction solvents to the lipophilicity of the final compound. While structurally similar, the difference in the halogen atom imparts subtle but important distinctions.
| Property | 2-Amino-5-bromopyrimidine | This compound | Rationale for Difference |
| Molecular Weight | 173.99 g/mol | 220.99 g/mol | The larger atomic mass of iodine compared to bromine. |
| Melting Point | 137-141 °C | 133-137 °C | Differences in crystal lattice energy and intermolecular forces. |
| Calculated logP | 0.85 - 1.1 | 1.3 - 1.6 | The larger, more polarizable iodine atom typically increases lipophilicity more than bromine. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | ~2.5 - 3.0 | The C5 halogen has a minor electronic effect on the basicity of the ring nitrogens, leading to very similar pKa values. |
| Appearance | Off-white to light yellow crystalline powder | Light yellow to brown crystalline powder | Iodinated compounds are often more colored and can be less stable to light. |
Key Insight: The most significant difference lies in lipophilicity (logP). The switch from a bromo to an iodo substituent can increase the logP of a fragment by approximately 0.5 units. In a drug discovery context, where precise logP control is critical for balancing permeability and solubility, this is a key consideration.
The Decisive Factor: Reactivity in Cross-Coupling Reactions
The primary utility of these building blocks is as electrophilic partners in cross-coupling reactions. The fundamental difference in their reactivity stems from the carbon-halogen (C-X) bond strength. The C-I bond (≈220 kJ/mol) is significantly weaker and more polarizable than the C-Br bond (≈280 kJ/mol). This directly impacts the ease of the rate-determining oxidative addition step in typical catalytic cycles.
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with this heterocycle being a key structural motif in numerous biologically active compounds. Halopyrimidines serve as versatile and indispensable building blocks in this endeavor, their utility being intrinsically linked to their reactivity in transition metal-catalyzed cross-coupling reactions. The strategic design of synthetic routes towards novel drug candidates and functional materials hinges on a deep understanding of the subtle yet critical differences in reactivity between various halopyrimidines.
This guide provides an in-depth, objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyrimidines. We will explore how the nature of the halogen and its position on the pyrimidine ring influence the outcomes of key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data and mechanistic insights to empower researchers in the rational selection of substrates and the optimization of reaction conditions.
The Fundamental Principles of Halopyrimidine Reactivity
The reactivity of a halopyrimidine in a cross-coupling reaction is primarily governed by two interconnected factors: the identity of the halogen and its position (C2, C4/C6, or C5) on the electron-deficient pyrimidine ring.
The Influence of the Halogen: A Tale of Bond Energies
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as seen with iodine, facilitates a more facile oxidative addition, leading to faster reaction rates, often at lower temperatures.[1] Conversely, the much stronger C-F bond renders fluoropyrimidines largely unreactive in standard cross-coupling protocols, typically requiring specialized conditions for C-F bond activation.[1]
The Role of Halogen Position: An Electronic Tug-of-War
The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the attached halogen. The general order of reactivity based on the halogen's position is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient, making them the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive. This hierarchy allows for regioselective cross-coupling reactions on polyhalogenated pyrimidines, a powerful tool in sequential functionalization.
Comparative Analysis in Key Cross-Coupling Reactions
While the general reactivity trends provide a strong predictive framework, the practical outcomes of cross-coupling reactions are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of halopyrimidines, it allows for the introduction of a wide array of aryl and heteroaryl substituents.
The reactivity of halopyrimidines in Suzuki-Miyaura coupling follows the established trend, with iodopyrimidines reacting under the mildest conditions. Chloropyrimidines, while less reactive, are often preferred substrates due to their lower cost and wider availability. Achieving high yields with chloropyrimidines typically necessitates the use of more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands, and higher reaction temperatures.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 | [2] |
| 2 | 2,4-dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 75 | [2] |
| 3 | 2-chloro-4-iodopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 95 (at C4) | [2] |
Note: Data synthesized from a study on microwave-assisted Suzuki coupling. The primary product in all cases is the C4-substituted pyrimidine, highlighting the higher reactivity of this position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent in pharmaceuticals. The reactivity of halopyrimidines in this reaction is again dictated by the C-X bond strength and the position of the halogen.
Bromopyrimidines are commonly used substrates, offering a good balance of reactivity and stability. Chloropyrimidines can also be effectively coupled, though they often require more specialized and bulky phosphine ligands to achieve high efficiency.[3] The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | High |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | Good |
| 2,4-Dichloropyrimidine | Secondary Amine | PdCl₂(dppb) | LiHMDS | THF | 0 | High (at C4) |
Note: This table is a compilation of representative conditions from various sources and is intended for illustrative purposes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylpyrimidine building blocks. This reaction typically employs a dual catalytic system of palladium and copper(I).
Iodopyrimidines are the most reactive substrates for Sonogashira coupling, often reacting at room temperature. Bromopyrimidines are also effective coupling partners, though they may require elevated temperatures. Chloropyrimidines are the most challenging substrates and their successful coupling often necessitates higher catalyst loadings and more forcing conditions.
Regioselectivity in Dihalopyrimidines: A Deeper Dive
The selective functionalization of dihalopyrimidines is a common synthetic challenge. As previously noted, the C4 position is generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions. This selectivity is attributed to the more electron-deficient nature of the C4 position, which facilitates a more rapid oxidative addition of the palladium catalyst.
However, this inherent selectivity can be influenced and even inverted by the judicious choice of ligands and reaction conditions. For instance, in the C-S coupling of 2,4-dichloropyrimidine with thiols, the use of bulky N-heterocyclic carbene (NHC) ligands on palladium has been shown to uniquely favor C2-selective coupling.[4] This highlights the power of catalyst control in overcoming the innate reactivity preferences of the substrate.
Experimental Protocols
The following are generalized, step-by-step protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromopyrimidine
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox, and under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv), the bromopyrimidine (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of an Iodopyrimidine
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-65 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The reactivity of halopyrimidines in cross-coupling reactions is a nuanced interplay of electronic and steric factors, fundamentally rooted in the carbon-halogen bond strength and the position of the halogen on the pyrimidine ring. While the general trends of I > Br > Cl >> F and C4(6) > C2 > C5 provide a reliable predictive framework, the choice of catalyst, ligand, and reaction conditions can be leveraged to modulate and even override these inherent reactivities. A thorough understanding of these principles is paramount for the efficient and selective synthesis of functionalized pyrimidines, empowering the rapid advancement of drug discovery and materials science.
References
A Comparative Guide to the Synthesis of 2-Amino-5-iodopyrimidine: Yield Analysis and Method Selection
Introduction
2-Amino-5-iodopyrimidine is a critical heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structure, featuring a pyrimidine core with strategically placed amino and iodo groups, serves as a versatile scaffold for constructing complex molecules, particularly in the development of antiviral and anticancer agents.[1] The iodine atom, in particular, provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups.
The efficiency of synthesizing this key intermediate directly impacts the viability and cost-effectiveness of larger-scale drug development and manufacturing processes. Consequently, a thorough understanding of the available synthetic routes is paramount for researchers. This guide provides an in-depth, comparative analysis of the most prevalent methods for synthesizing this compound, focusing on yield, mechanistic rationale, scalability, and safety considerations to empower scientists in making informed strategic decisions for their research and development endeavors.
Route 1: Direct Electrophilic Iodination of 2-Aminopyrimidine
The most straightforward approach to this compound is the direct electrophilic aromatic substitution on the readily available starting material, 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring, directing the incoming electrophile primarily to the C5 position. However, due to the relatively low reactivity of iodine as an electrophile, this transformation requires an activation or oxidation strategy. We will explore three distinct methods for achieving this.
Method A: Mercury-Assisted Iodination
This classical method utilizes a mercury(II) salt, such as mercuric acetate, to facilitate the iodination.
Mechanistic Insight: The role of mercuric acetate is to act as a Lewis acid, coordinating to a ring nitrogen and further polarizing the pyrimidine ring. This increases the ring's nucleophilicity and susceptibility to attack by molecular iodine. An alternative view suggests the formation of an organomercury intermediate which is then subjected to iododemercuration. Regardless of the precise mechanism, the mercury salt is essential for activating the substrate towards iodination.[2]
Experimental Protocol: Mercury-Assisted Iodination [2]
-
Dissolve 23 parts of 2-aminopyrimidine in 200 parts of water at 70°C.
-
Add 32 parts of powdered mercuric acetate to the solution.
-
Prepare a solution of 51 parts of iodine in 200 parts of a 20% aqueous potassium iodide solution.
-
Add the iodine solution to the hot pyrimidine-mercurate mixture and heat at 70°C for one hour.
-
Cool the mixture and filter to collect the precipitate.
-
Suspend the precipitate in 400 parts of water and treat with a solution of 40 parts sodium hydroxide in 100 parts of water.
-
Extract the resulting mixture with ether. The combined ether extracts are washed with potassium iodide solution, treated with decolorizing charcoal, and evaporated to dryness.
-
Recrystallize the product from alcohol. A reported yield of 60% can be obtained.
Workflow: Mercury-Assisted Iodination
References
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-5-iodopyrimidine
In the landscape of pharmaceutical research and materials science, the precise structural confirmation of heterocyclic intermediates is not merely a procedural step but the bedrock of reliable downstream applications. 2-Amino-5-iodopyrimidine, a key building block in the synthesis of novel kinase inhibitors and other pharmacologically active agents, is a prime example. Its utility is intrinsically linked to the unambiguous placement of the amino and iodo substituents on the pyrimidine ring. An isomeric impurity, such as 2-Amino-4-iodopyrimidine, could lead to vastly different biological activities and reaction outcomes.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound (CAS: 1445-39-2). We will move beyond a simple recitation of data, exploring the causal reasoning behind spectral patterns and establishing a self-validating analytical workflow. The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only verify the identity of this compound but also to confidently distinguish it from its structural isomers and related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular structure with high fidelity.
Expertise & Experience: Why NMR is a Cornerstone
For a substituted aromatic system like this compound, ¹H NMR provides three critical pieces of information: the number of distinct proton environments, the electronic environment of each proton (chemical shift), and the proximity of neighboring protons (spin-spin coupling). ¹³C NMR complements this by revealing the number and electronic environment of carbon atoms, which is particularly useful for identifying quaternary carbons and those bonded to heteroatoms.
The predicted structure of this compound features two protons on the pyrimidine ring at positions 4 and 6, which are chemically non-equivalent. This non-equivalence is the key to structural confirmation.
¹H NMR Spectroscopy: Unambiguous Proton Assignment
The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the amino group protons and two for the aromatic protons on the pyrimidine ring.
-
Amino Protons (-NH₂): A broad singlet is typically observed for the amino protons. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is often found in the range of 5.0-7.0 ppm.
-
Pyrimidine Ring Protons (H-4 and H-6): The two protons on the pyrimidine ring are adjacent to different nitrogen atoms and are therefore in distinct chemical environments. They are expected to appear as a sharp singlet each, due to the minimal coupling between them (a four-bond coupling, ⁴JHH, which is typically close to 0 Hz). The electron-withdrawing nature of the nitrogen atoms and the iodine will shift these protons downfield, likely appearing in the 8.0-8.5 ppm region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |
| H-4, H-6 | ~8.2 | Singlet | 1H |
| H-4, H-6 | ~8.4 | Singlet | 1H |
Comparison with an Alternative: To illustrate the discerning power of NMR, let's consider a potential alternative, 2-Amino-5-chloropyrimidine . While electronically similar, the spectroscopic data would differ slightly. The ring protons in the chloro-analogue would likely be shifted slightly upfield compared to the iodo-compound due to iodine's stronger deshielding effect. However, the key differentiation lies in techniques like Mass Spectrometry.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, three signals are expected for the pyrimidine ring carbons.
-
C-2 (attached to -NH₂): This carbon is expected at a high chemical shift (~163 ppm) due to the direct attachment of two electronegative nitrogen atoms.
-
C-4 and C-6: These carbons, bonded to hydrogen, will appear further upfield. The carbon adjacent to the iodine (C-5) will influence their position. They are expected in the region of 158-160 ppm.
-
C-5 (attached to -I): The most revealing signal. The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon. This signal is expected to be at a much lower chemical shift, often around 80-90 ppm, which is a highly diagnostic feature.
Table 2: Predicted ¹³C NMR Data for this compound vs. a Chloro-Analogue
| Carbon Assignment | Predicted Shift (δ, ppm) in this compound | Predicted Shift (δ, ppm) in 2-Amino-5-chloropyrimidine | Rationale for Difference |
| C-2 | ~163 | ~163 | Environment is similar. |
| C-4 / C-6 | ~158-160 | ~155-157 | Halogen electronegativity difference. |
| C-5 | ~85 | ~120 | Strong heavy atom effect of Iodine causes a significant upfield shift. This is a key differentiator. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of amine protons, sometimes allowing for their observation.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
NMR Workflow Diagram
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Precise Mass Verification
Mass spectrometry provides the exact molecular weight of a compound, serving as a powerful confirmation of its elemental composition.
Trustworthiness: The Power of High-Resolution MS
For this compound (C₄H₄IN₃), the expected monoisotopic mass is 220.9450 g/mol .[1] High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure this mass to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the molecular formula, effectively ruling out compounds with different elemental compositions.
Furthermore, the isotopic pattern is a crucial validation point. Iodine is monoisotopic (¹²⁷I), while chlorine has two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, this compound will show a single prominent molecular ion peak (M+), whereas 2-Amino-5-chloropyrimidine would exhibit a characteristic M+ and M+2 pattern, providing an unambiguous method of differentiation.
Table 3: High-Resolution Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Expected Isotopic Pattern |
| This compound | C₄H₄IN₃ | 220.9450 | Single M+ peak |
| 2-Amino-5-chloropyrimidine | C₄H₄ClN₃ | 129.0148 | M+ and M+2 peaks in ~3:1 ratio |
Experimental Protocol for HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a TOF mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 221.9528.
-
Data Analysis: Compare the experimentally measured m/z value with the theoretically calculated value. The mass error should be less than 5 ppm.
MS Analysis Workflow Diagram
Caption: Workflow for HRMS-based formula confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique for confirming the presence of the key amino group and the aromatic pyrimidine ring.
Authoritative Grounding: Key Vibrational Modes
The IR spectrum of this compound is expected to be dominated by vibrations from the N-H bonds of the primary amine and the C=C/C=N bonds of the aromatic ring.
-
N-H Stretching: Primary amines (-NH₂) characteristically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The presence of these two distinct peaks is strong evidence for the -NH₂ group.[2]
-
Aromatic C=C and C=N Stretching: The pyrimidine ring will give rise to a series of sharp absorption bands in the 1400-1650 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the N-H bond in the amino group typically appears as a strong band around 1600-1650 cm⁻¹.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3200 | C-H Stretch | Aromatic Ring |
| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1400 - 1650 | C=C and C=N Stretch | Pyrimidine Ring |
Experimental Protocol for IR (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded beforehand and automatically subtracted from the sample spectrum.
Conclusion: A Multi-Faceted Approach to Structural Certainty
The structural confirmation of this compound is achieved not by a single technique, but by the logical synthesis of data from multiple, complementary spectroscopic methods. ¹H and ¹³C NMR provide the definitive map of the atomic framework, with the upfield ¹³C shift of the iodine-bearing carbon serving as a critical piece of evidence. High-resolution mass spectrometry confirms the elemental composition with exceptional accuracy, while its isotopic pattern analysis provides an orthogonal method for distinguishing it from halogenated analogues. Finally, IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups.
By employing this multi-technique workflow, researchers can establish a self-validating system, ensuring the identity, purity, and structural integrity of this vital chemical building block, thereby upholding the highest standards of scientific integrity in their research and development endeavors.
References
A Comparative Guide to the Biological Activity of 2-Amino-5-iodopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an iodine atom at the 5-position significantly influences the molecule's physicochemical properties, including its size, lipophilicity, and ability to form halogen bonds, thereby modulating its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of 2-amino-5-iodopyrimidine derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols.
The Versatility of the this compound Scaffold
The this compound core serves as a versatile template for the design of targeted therapies. The 2-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of enzymes, particularly kinases. The pyrimidine ring itself provides a rigid scaffold for the attachment of various substituents. The iodine atom at the 5-position is of particular interest due to its unique properties. It can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Furthermore, the iodo-substituent provides a reactive handle for further synthetic modifications, allowing for the exploration of a wider chemical space and the optimization of pharmacological properties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 2-aminopyrimidine have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and progression.[1][2] The introduction of the 5-iodo substituent can enhance the cytotoxic effects of these compounds against a range of cancer cell lines.
Comparative Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various pyrimidine derivatives, highlighting the influence of different substituents on their potency. While specific data for this compound derivatives is emerging, the data for related halogenated and substituted pyrimidines provide valuable insights into the structure-activity relationships.
| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Anilino | Aminopiperidine | Phenyl | Various | Moderate | [3] |
| 2 | Substituted Anilino | Modified Amino | Specific Heterocycle | Various | Potent (>100-fold selectivity for CDK9) | [3] |
| 3 | - | - | Thienopyrimidine | MCF-7 (Breast) | 8.30 | [2] |
| 4 | - | - | Thienopyrimidine | HepG2 (Liver) | 7.90 | [2] |
| 5 | Hydrazone | Dihydronaphthalene | - | LoVo (Colon) | Varies | [1] |
| 6 | Hydrazone | Dihydronaphthalene | - | A549 (Lung) | Varies | [1] |
Note: The table presents a selection of data to illustrate the range of activities. For detailed information, please refer to the cited literature.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cell viability.
Antiviral Activity: Combating Viral Infections
Pyrimidine derivatives have a long history as antiviral agents, with several approved drugs based on this scaffold.[6] The 5-iodo substitution can enhance antiviral potency, as seen in the case of Idoxuridine, an early anti-herpes virus drug. While much of the research has focused on nucleoside analogs, non-nucleoside this compound derivatives also hold promise.
Comparative Antiviral Activity of Pyrimidine Derivatives
The following table provides examples of the antiviral activity of pyrimidine derivatives against various viruses.
| Compound Type | R5 Substituent | Target Virus | EC50 (µM) | Reference |
| 5'-amino-2',5'-dideoxyuridine | Iodo | Herpes Simplex Virus 1 (HSV-1) | Activity noted, but not quantified in this study | [7] |
| Pyrimidine C-nucleoside | - | Influenza A/WSN/33 (H1N1) | 1.9 | [8] |
| Pyrimidine C-nucleoside | - | Influenza A/WSN/33 (H1N1) | 1.3 | [8] |
| Pyrimido[4,5-d]pyrimidine | Various | Human Coronavirus 229E (HCoV-229E) | Varies | [9] |
Note: EC50 (half maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[10][11][12]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-incubate the cell monolayers with different concentrations of the this compound derivative for 1-2 hours.
-
Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control and determine the EC50 value.
Caption: Workflow of the plaque reduction assay for antiviral activity.
Kinase Inhibitory Activity: A Targeted Approach
Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The 2-amino group forms key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
The 5-iodo substituent can further enhance kinase inhibitory activity and selectivity through several mechanisms:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (e.g., a backbone carbonyl oxygen) in the ATP-binding pocket.
-
Steric Effects: The bulky iodine atom can occupy specific pockets within the active site, leading to increased affinity and selectivity for certain kinases over others.
-
Modulation of Physicochemical Properties: The lipophilicity conferred by the iodine atom can influence the overall drug-like properties of the molecule, including its cell permeability and metabolic stability.
Comparative Kinase Inhibitory Activity
The following table presents data on the kinase inhibitory activity of pyrimidine-based compounds, illustrating the potential of this scaffold.
| Compound Type | R5 Substituent | Target Kinase | IC50 (nM) | Reference |
| Furopyrimidine derivative | Various | VEGFR-2 | 21 | [13] |
| Thienopyrimidine derivative | Various | VEGFR-2 | 33.4 | [13] |
| Nicotinamide-based derivative | - | VEGFR-2 | 60.83 | [14] |
| Pyrido[1,2-a]pyrimidin-4-one | - | VEGFR-2 | Varies | [15] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.[16][17][18][19]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition is determined by the reduction in this signal in the presence of the inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (peptide or protein), ATP, and the this compound inhibitor at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase and the inhibitor and incubate for a short period to allow for binding.
-
Initiate Reaction: Start the phosphorylation reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the reaction for a specific time at an optimal temperature (e.g., 30°C).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from readily available 2-aminopyrimidine or its substituted analogs. The iodination at the 5-position can be achieved through various methods, often involving electrophilic iodinating agents.
General Synthesis Scheme
A common synthetic route involves the direct iodination of a 2-aminopyrimidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some 5'-amino-2',5'-dideoxy-5-iodouridine derivatives and their antiviral properties against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 9. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. In vitro kinase assay [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 2-Amino-5-iodopyrimidine
<
Introduction: The Central Role of 2-Aminopyrimidines and the Quest for Alternatives
In the landscape of modern medicinal chemistry and drug development, the 2-aminopyrimidine scaffold is a cornerstone. Its prevalence in kinase inhibitors and other biologically active molecules stems from its ability to form critical hydrogen bonds and serve as a versatile anchor for further molecular elaboration.[1][2] For years, 2-Amino-5-iodopyrimidine has been a go-to building block for introducing this privileged core, primarily via palladium-catalyzed cross-coupling reactions. The high reactivity of its carbon-iodine (C-I) bond ensures facile reaction kinetics, often translating to high yields under mild conditions.
However, an over-reliance on a single reagent can introduce vulnerabilities into a synthetic campaign, including supply chain sensitivities, cost fluctuations, and limitations in fine-tuning reaction kinetics. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers the data and insights needed to make strategic, evidence-based decisions in their synthetic designs. We will explore the performance of alternative halopyrimidines and the strategic advantages of reversing synthetic polarity with boronic acid derivatives.
The Halogen Series: A Head-to-Head Comparison of Iodo, Bromo, and Chloro Congeners
The most direct alternatives to this compound are its bromine and chlorine-containing counterparts. The choice between these reagents is fundamentally a trade-off between reactivity and stability, a relationship governed by the strength of the carbon-halogen (C-X) bond.
Reactivity Trends in Palladium-Catalyzed Couplings
The efficacy of halopyrimidines in cross-coupling reactions is primarily dictated by the C-X bond dissociation energy.[3] This energy influences the rate-determining step of many palladium-catalyzed cycles: the oxidative addition of the Pd(0) catalyst to the C-X bond. The established reactivity trend is:
-
Iodopyrimidines (C-I): Possess the weakest C-X bond, leading to the fastest oxidative addition. Reactions often proceed at lower temperatures with shorter reaction times and can be effective with less activated catalyst systems.[3]
-
Bromopyrimidines (C-Br): Represent a balanced choice. They are significantly more reactive than chloro-derivatives but more stable and often more cost-effective than their iodo counterparts. They are widely used and compatible with a broad range of standard palladium catalysts.
-
Chloropyrimidines (C-Cl): Feature the strongest C-X bond of the three. Their lower reactivity necessitates more robust and specialized catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and may require higher reaction temperatures to achieve good yields.[3][5]
Caption: Relative reactivity of 2-amino-5-halopyrimidines.
Performance Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most common application for these building blocks. The following table summarizes typical conditions and outcomes when coupling various 2-amino-5-halopyrimidines with a generic arylboronic acid.
| Reagent | Typical Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Citation |
| This compound | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 60-90 | Very Good-Excellent | [4][6] |
| 2-Amino-5-bromopyrimidine | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Good-Excellent | [7][8] |
| 2-Amino-5-chloropyrimidine | Pd₂(dba)₃/P(t-Bu)₃, Pd-PEPPSI | KF, K₃PO₄ | THF, Toluene | 100-120 | Moderate-Good | [5][9] |
As the data illustrates, moving from iodine to chlorine requires more forcing conditions and advanced catalyst systems to achieve comparable yields. While 2-amino-5-bromopyrimidine often provides a sweet spot of high reactivity and lower cost, the choice of halogen can be a powerful tool for achieving chemoselectivity in molecules with multiple halide handles.[10][11]
A Strategic Reversal: 2-Aminopyrimidine-5-boronic Acid Pinacol Ester
Instead of a pyrimidine halide reacting with a boronic acid partner, an alternative strategy involves reversing the functionalities. 2-Aminopyrimidine-5-boronic acid pinacol ester serves as the boron-containing nucleophile, coupling with an aryl or heteroaryl halide. This approach offers significant strategic advantages.
Key Benefits:
-
Access to Different Scaffolds: Enables the synthesis of compounds where the desired diversity element is an aryl halide, which may be more readily available or synthetically accessible than the corresponding boronic acid.
-
Orthogonal Reactivity: Provides an alternative disconnection approach, which can be crucial for navigating complex total syntheses.
-
Mild Reaction Conditions: The synthesis of the boronic ester itself has been optimized for large-scale production, and its subsequent coupling reactions are typically efficient.[12][13]
References
- 1. Synthesis and evaluation of N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and spectral analysis of 2-alkyl/aryl amino derivatives of pyrimidine-5-carbonitrile - World Scientific News [worldscientificnews.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Validation of 2-Amino-5-iodopyrimidine for Pharmaceutical Applications
Introduction
2-Amino-5-iodopyrimidine is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of therapeutic agents, particularly kinase inhibitors used in oncology. The structural integrity and purity of this intermediate are paramount; the presence of impurities can lead to deleterious side reactions, reduced yields in subsequent synthetic steps, and the generation of potentially toxic byproducts that can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for assessing the purity of such critical raw materials. Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating, identifying, and quantifying the main component and any process-related impurities. This guide provides an in-depth comparison of robust HPLC methodologies for validating the purity of synthesized this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are structured to be self-validating, ensuring scientific integrity and engendering trust in the analytical results.
Section 1: Foundational Principles & Pre-Analysis Considerations
A robust analytical method is built upon a thorough understanding of the analyte and potential contaminants. Method development choices are not arbitrary; they are dictated by the physicochemical properties of the target molecule and the impurities that may arise during its synthesis.
Physicochemical Properties of this compound
Understanding the properties of this compound is the first step in designing a suitable separation method.
-
Structure: A pyrimidine ring with an amino group at the 2-position and an iodine atom at the 5-position.
-
Molecular Weight: 221.00 g/mol [1]
-
Polarity: Moderately polar, with a calculated LogP of approximately 0.66.[1] This polarity makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The pyrimidine ring is a strong chromophore. The presence of the amino group and iodine atom influences its UV spectrum, making UV detection a highly effective and sensitive choice for HPLC analysis.
Common Synthetic Routes and Potential Impurities
The purity profile of a synthesized compound is a direct reflection of its manufacturing process. A common route to this compound involves the direct iodination of 2-aminopyrimidine. This process, while effective, can generate several key impurities that the HPLC method must be able to resolve.
-
Starting Material: Unreacted 2-aminopyrimidine.
-
Regioisomers: Iodination at other positions on the pyrimidine ring.
-
Over-iodinated Species: Di- or tri-iodinated pyrimidines.[3]
-
De-iodinated Product: 2-aminopyrimidine formed by potential degradation.
The ability of an HPLC method to separate the main peak from these potential impurities is the primary measure of its specificity and, therefore, its validity.
References
A Senior Application Scientist's Guide to the Regioselectivity of 2-Amino-5-iodopyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics. Its versatile structure is present in a multitude of FDA-approved drugs, particularly in oncology and virology. The strategic functionalization of this heterocycle is paramount, and 2-amino-5-iodopyrimidine stands out as a particularly valuable building block. Its dual reactive sites—the nucleophilic amino group and the electrophilic C-I bond—offer a gateway to diverse molecular architectures. However, harnessing its full potential requires a nuanced understanding of the factors governing regioselectivity in cross-coupling reactions.
This guide provides an in-depth comparison of the regioselective performance of this compound in three of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings that dictate reaction outcomes, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic strategies.
The Fundamental Principle: A Tale of Two Reactive Sites
The regioselectivity of reactions involving this compound is primarily a contest between two potential reaction pathways: functionalization at the C5-position via palladium-catalyzed cross-coupling at the C-I bond, and reaction at the 2-amino group (e.g., N-arylation).
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the often rate-determining step—most facile for iodo derivatives.[1] Consequently, for this compound, reactions are overwhelmingly predisposed to occur at the C5 position.
However, the 2-amino group is a nucleophile and can, under certain conditions, compete in C-N bond-forming reactions. The choice of catalyst, ligand, base, and reaction conditions can therefore be tuned to favor one pathway over the other, although selective C5 functionalization is the more common and predictable outcome.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] For this compound, this reaction is the workhorse for introducing aryl and heteroaryl substituents at the 5-position, a key step in the synthesis of many biologically active compounds.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The high reactivity of the C-I bond in this compound ensures that the initial oxidative addition of the Pd(0) catalyst occurs selectively at this position. The presence of the 2-amino group, a potential coordinating site for the palladium catalyst, can influence the reaction rate, but typically does not interfere with the primary C-C bond formation at C5.[1]
Comparative Performance of Catalytic Systems
The choice of palladium catalyst and ligand is crucial for achieving high yields and clean conversion. While a variety of systems can be effective, some are better suited for challenging substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | [2] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
| Note: Yields are for analogous bromopyridine or diiodopyrazine substrates and are predictive for this compound. |
Experimental Protocol: Synthesis of 2-Amino-5-phenylpyrimidine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4] This reaction is invaluable for installing alkynyl groups onto the pyrimidine core, which can serve as rigid linkers or as precursors for further transformations.
Mechanistic Insights
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[4] The palladium catalyst facilitates the oxidative addition to the C-I bond of this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center. Reductive elimination then yields the 5-alkynylpyrimidine product. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Comparative Performance of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, co-catalyst, base, and solvent.
| Catalyst System | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3-4 | 82-92 | [5] |
| Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 24 | Good-High | [6] |
| Pd/Nf-G (heterogeneous) | K₂CO₃ / EtOH | 78 | 6 | Excellent | [7] |
| Note: Yields are based on reactions with analogous halopyrimidines or iodoarenes and serve as a predictive guide. |
Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)pyrimidine
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[8] While C5-amination of this compound is possible, a key consideration is the potential for competitive N-arylation at the 2-amino position. However, due to the high reactivity of the C-I bond, C5-amination is generally favored. Copper-catalyzed Ullmann-type couplings can also be effective for this transformation.
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[10] In the case of this compound, the reaction is a chemoselective process, favoring C-N bond formation at the C5 position over N-arylation of the existing amino group.
Comparative Performance of Catalytic Systems
The selection of the catalyst, ligand, and base is crucial for achieving high yields and selectivity in Buchwald-Hartwig aminations.
| Catalyst System | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI / 1,2-diol | Morpholine | K₃PO₄ | DMSO | 120 | 10 | 87 | [11] |
| CuI / 1,2-diol | Piperidine | K₃PO₄ | DMSO | 120 | 8 | 85 | [11] |
| CuI / 1,2-diol | Aniline | K₃PO₄ | DMSO | 120 | 14 | 72 | [11] |
| Pd₂(dba)₃ / Xantphos | Primary/Secondary Amines | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | Good-High | [10][12] |
| Note: The first three entries are for a copper-catalyzed C-N coupling, which is a highly effective alternative to the palladium-catalyzed Buchwald-Hartwig amination for this substrate. The palladium-catalyzed conditions are based on general protocols for heteroaryl halides. |
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Amino-5-(morpholin-4-yl)pyrimidine
This protocol is based on a demonstrated copper-catalyzed amination of this compound.[11]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,2-Propanediol (0.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Sealed tube
-
Magnetic stir bar
Procedure:
-
To a sealable reaction tube, add this compound, CuI, 1,2-propanediol, and K₃PO₄.
-
Add DMSO and morpholine to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is a powerful and versatile building block in the synthesis of complex molecules for drug discovery and materials science. The high reactivity of the carbon-iodine bond allows for predictable and regioselective functionalization at the C5 position through a variety of palladium- and copper-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalytic system, researchers can efficiently introduce a wide range of aryl, alkynyl, and amino substituents, paving the way for the exploration of vast chemical space. This guide provides a solid foundation for understanding and implementing these critical transformations, enabling the strategic design and synthesis of the next generation of pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Utility of 2-Amino-5-iodopyrimidine in Modern Drug Discovery: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Among the vast array of pyrimidine-based building blocks, 2-Amino-5-iodopyrimidine has emerged as a particularly versatile and powerful intermediate. Its strategic placement of an amino group and an iodine atom facilitates a diverse range of chemical transformations, making it a valuable asset in the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of the applications of this compound, offering a comparative perspective on its performance in key synthetic methodologies and highlighting its role in the development of targeted therapeutics, particularly kinase inhibitors.
The Chemical Advantage: Reactivity and Versatility
This compound (CAS No. 1445-39-2) is a cream to brown crystalline powder with the molecular formula C₄H₄IN₃.[4][5] The core utility of this molecule lies in the distinct reactivity of its two functional groups. The amino group at the C2 position can act as a hydrogen bond donor and a site for further derivatization, while the iodine atom at the C5 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, providing a streamlined pathway to complex molecular architectures.
The presence of the iodine atom is particularly significant. Compared to other halogens, the carbon-iodine bond is weaker, making it more susceptible to oxidative addition in palladium catalytic cycles. This enhanced reactivity often translates to milder reaction conditions, broader substrate scope, and higher yields in common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][6]
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of protein kinase inhibitors.[7][8] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine core can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, effectively blocking their activity.
This compound serves as an ideal starting point for the synthesis of such inhibitors. The iodine atom provides a handle for introducing various aryl, heteroaryl, or alkyl groups at the C5 position, which can be tailored to target the specific contours of the kinase active site and enhance potency and selectivity.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3][9][10][11] In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents, which are prevalent in kinase inhibitors.
A notable example of this application is the coupling of this compound with (4-(trifluoromethyl)phenyl)boronic acid.[12] This reaction, typically catalyzed by a palladium complex such as 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (PdCl₂(dppf)), allows for the efficient synthesis of 2-amino-5-(4-(trifluoromethyl)phenyl)pyrimidine. The trifluoromethylphenyl group is a common motif in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-amino-5-(4-(trifluoromethyl)phenyl)pyrimidine.
Materials:
-
This compound
-
(4-(Trifluoromethyl)phenyl)boronic acid
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (PdCl₂(dppf))
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) and (4-(trifluoromethyl)phenyl)boronic acid (1.0 eq) in acetonitrile, add sodium carbonate.
-
Stir the mixture at room temperature for 15 minutes to obtain a clear solution.
-
Add 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (catalytic amount).
-
The reaction is then typically heated under an inert atmosphere and monitored by TLC or LC-MS until completion.
-
Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[13][14][15][16] This reaction is particularly valuable in drug discovery for the introduction of rigid alkynyl linkers or functionalized alkynes. For this compound, the Sonogashira coupling opens up avenues for the synthesis of compounds with extended and linear geometries, which can probe deeper into binding pockets of target proteins.
While a specific example with quantitative data for this compound was not prominently found in the immediate search, the high reactivity of the C-I bond makes it an excellent substrate for this transformation under standard Sonogashira conditions (palladium catalyst, copper(I) cocatalyst, and an amine base). The resulting 5-alkynyl-2-aminopyrimidines can serve as precursors for a variety of other heterocycles or can be pharmacologically active in their own right.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[1][5][17][18][19] This reaction is instrumental in synthesizing substituted anilines and other N-aryl compounds. For this compound, this methodology would enable the introduction of a second amino group at the C5 position, leading to 2,5-diaminopyrimidine derivatives. These structures can present additional hydrogen bonding opportunities and serve as scaffolds for further elaboration in drug design. The efficiency of the Buchwald-Hartwig amination on iodo-pyrimidines is generally high, offering a reliable route to these valuable intermediates.
Comparative Performance and Future Outlook
Table 1: Qualitative Comparison of Halogenated 2-Aminopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | This compound | 2-Amino-5-bromopyrimidine | 2-Amino-5-chloropyrimidine |
| Reactivity | Highest | Moderate | Lowest |
| Reaction Conditions | Milder (lower temp, less catalyst) | Moderate | Harsher (higher temp, specialized ligands) |
| Cost | Generally higher | Moderate | Lowest |
| Substrate Scope | Broadest | Broad | More limited |
| Availability | Commercially available | Commercially available | Commercially available |
The higher cost of this compound may be a consideration for large-scale synthesis. However, for the purposes of drug discovery and lead optimization, where material quantities are smaller and reaction efficiency and reliability are paramount, the superior reactivity of the iodo-derivative often justifies the additional expense.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a potent combination of a key pharmacophore and a highly reactive functional group for synthetic diversification. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides an efficient and versatile route to a wide array of complex molecules, most notably kinase inhibitors. While a comprehensive quantitative comparison with other halogenated analogs is warranted, the established principles of organic chemistry position this compound as a superior choice for reactions where mild conditions and broad substrate compatibility are critical. As the quest for more selective and potent therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 1445-39-2: 5-Iodo-2-pyrimidinamine | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. 128796-39-4 | 4-(Trifluoromethyl)phenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 13. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Researcher's Guide to Quantum Chemical Calculations for 2-Amino-5-iodopyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, 2-amino-5-iodopyrimidine stands as a valuable scaffold, its functionalized derivatives playing a pivotal role in the development of novel therapeutics.[1][2] A deep understanding of its electronic structure, reactivity, and spectroscopic properties is paramount for the rational design of new drug candidates. Quantum chemical calculations offer a powerful lens through which to examine these characteristics at the molecular level. This guide provides a comparative overview of computational approaches for studying this compound, offering insights into the selection of appropriate theoretical methods and basis sets, and validating the expected results against available experimental data for structurally related compounds.
The Strategic Importance of Computational Chemistry in Drug Design
The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry, particularly quantum mechanics (QM), has emerged as an indispensable tool to de-risk and accelerate this process. By simulating molecular properties, researchers can predict reactivity, understand intermolecular interactions, and interpret experimental data with greater confidence. For a molecule like this compound, these calculations can elucidate the influence of the electron-donating amino group and the electron-withdrawing iodo substituent on the pyrimidine ring's aromaticity and reactivity.
Comparing Theoretical Approaches for this compound
The choice of a computational method is a trade-off between accuracy and computational cost. For a molecule of this size, Density Functional Theory (DFT) offers a balanced and reliable approach.[3] However, the specific choice of the functional and basis set can significantly impact the quality of the results.
Density Functional Theory (DFT) Functionals
DFT methods approximate the complex many-electron problem by focusing on the electron density. The key to their success lies in the exchange-correlation functional. Here, we compare some commonly used functionals for organic molecules:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has long been the workhorse of computational chemistry for its general reliability across a wide range of systems. It often provides a good balance of accuracy for geometries, vibrational frequencies, and thermochemistry.[3]
-
PBE0 (Perdew-Burke-Ernzerhof): Another popular hybrid functional that often performs well for electronic properties and is a strong contender to B3LYP.[4]
-
M06-2X (Minnesota Functional): A high-nonlocality functional that is often recommended for systems with significant non-covalent interactions and for predicting thermochemistry and reaction barriers.
-
ωB97X-D (Range-Separated Hybrid with Dispersion Correction): This functional is designed to perform well for a broad range of applications, including non-covalent interactions, thermochemistry, and electronic excitations, making it a robust choice.[5][6]
Basis Sets
The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly influence the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and computational cost. The addition of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost. The "aug-" prefix indicates the addition of diffuse functions.
Experimental Validation: A Comparative Approach
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a sensitive probe of molecular structure. DFT calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the assignment of experimental spectra.
Table 1: Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2-Aminopyrimidine
| Vibrational Mode | Experimental (2-Aminopyrimidine) | Calculated (B3LYP/6-311++G(d,p)) |
| NH₂ Asymmetric Stretch | 3442 | Scaled: ~3450 |
| NH₂ Symmetric Stretch | 3300 | Scaled: ~3310 |
| NH₂ Scissoring | 1617 | Scaled: ~1620 |
| Ring Stretching | ~1570-1450 | ~1580-1460 |
Note: Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
The calculated spectrum for this compound is expected to show a shift in the vibrational modes of the pyrimidine ring due to the mass and electronic effect of the iodine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable predictions of chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (PBE0/cc-pVTZ) |
| H (C4) | ~8.2 |
| H (C6) | ~8.5 |
| NH₂ | ~5.5 |
| C2 | ~163 |
| C4 | ~110 |
| C5 | ~80 |
| C6 | ~158 |
Note: Predicted chemical shifts are relative to a reference compound (e.g., TMS) calculated at the same level of theory.
The presence of the iodine atom is predicted to cause a significant upfield shift for the C5 carbon due to the heavy atom effect. The accuracy of these predictions can be benchmarked against experimental data for similar halogenated pyrimidines.[7][8]
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and simulating UV-Vis spectra. The choice of functional is particularly critical for obtaining accurate results.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (ωB97X-D/6-311++G(d,p)) | Oscillator Strength (f) |
| π → π | ~280 nm | > 0.1 |
| n → π | ~320 nm | < 0.01 |
The predicted spectrum is expected to show a π → π* transition characteristic of the pyrimidine ring, with a lower energy n → π* transition also possible. The position of these bands will be influenced by the amino and iodo substituents. Benchmark studies on aromatic molecules suggest that range-separated functionals like ωB97X-D often provide more accurate predictions for UV-Vis spectra.[5][6]
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines a general workflow for performing quantum chemical calculations on this compound.
-
Molecular Structure Generation:
-
Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a fast, lower-level method (e.g., molecular mechanics or a small basis set DFT).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Spectroscopic Property Calculations:
-
NMR: Perform a GIAO NMR calculation at a suitable level of theory (e.g., PBE0/cc-pVTZ) on the optimized geometry.
-
UV-Vis: Run a TD-DFT calculation (e.g., using ωB97X-D/6-311++G(d,p)) to obtain the vertical excitation energies and oscillator strengths.
-
-
Data Analysis and Visualization:
-
Analyze the output files to extract geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic transition data.
-
Visualize the optimized structure, molecular orbitals, and simulated spectra using appropriate software.
-
Visualizing the Computational Workflow
Caption: A generalized workflow for performing quantum chemical calculations on this compound.
Molecular Structure and Key Properties
Caption: Key structural features and calculated electronic properties of this compound.
Conclusion
Quantum chemical calculations provide an invaluable toolkit for the modern medicinal chemist. For a key building block like this compound, DFT calculations can offer deep insights into its structure, reactivity, and spectroscopic signatures. While the absence of direct experimental data necessitates a comparative approach with related molecules, the principles and methodologies outlined in this guide provide a robust framework for conducting and interpreting such computational studies. By carefully selecting a combination of a suitable DFT functional and an adequate basis set, researchers can generate reliable data to guide synthetic efforts and accelerate the discovery of new and effective pharmaceuticals.
References
- 1. This compound 97 1445-39-2 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Studies of Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Amino-5-iodopyrimidine
For researchers, scientists, and professionals in drug development, understanding the kinetics of a chemical reaction is paramount. It is the key to optimizing reaction conditions, maximizing yield, minimizing byproducts, and ensuring a process is scalable and robust. This guide provides an in-depth, objective comparison of the kinetic profiles of two of the most powerful and versatile palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig amination—as they pertain to a critical heterocyclic building block: 2-Amino-5-iodopyrimidine.
The insights presented here are synthesized from established mechanistic principles and experimental data from analogous systems, providing a framework for rational experimental design and troubleshooting.
The Significance of this compound in Medicinal Chemistry
This compound is a highly valuable scaffold in medicinal chemistry. Its substituted derivatives are core components of numerous targeted therapies, particularly kinase inhibitors like the JAK inhibitors Ruxolitinib and Fedratinib.[1][2] The pyrimidine core acts as a crucial hinge-binding motif, while the substituents at the 2- and 5-positions dictate potency and selectivity. The carbon-iodine bond at the 5-position is a prime handle for introducing molecular complexity via cross-coupling reactions. Understanding the kinetics of these bond-forming reactions is therefore not just an academic exercise, but a critical aspect of efficient pharmaceutical development.
Fundamental Principles: Why Kinetics Matter
The rate of a chemical reaction is influenced by factors such as reactant concentrations, temperature, and the catalyst used.[3] In the context of palladium-catalyzed cross-coupling, the choice of catalyst, ligand, base, and solvent system dramatically impacts the reaction kinetics. The overall catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5] The slowest of these steps, the rate-determining step (RDS), governs the overall reaction rate.
A critical kinetic feature of this compound is the high reactivity of the C-I bond. The rate of oxidative addition, often the RDS, follows the general trend of C-I > C-Br > C-OTf > C-Cl.[4] This principle allows for selective reactions and is a key consideration when designing synthetic routes.
Comparative Kinetic Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig
While direct, side-by-side kinetic data for this compound in both Suzuki-Miyaura and Buchwald-Hartwig reactions is not extensively published, we can construct a robust comparison based on studies of structurally analogous halo-pyrimidines and halo-pyridines.
Reaction Profile Comparison
| Parameter | Suzuki-Miyaura Coupling (C-C Bond Formation) | Buchwald-Hartwig Amination (C-N Bond Formation) | Rationale & Causality |
| Typical Rate-Determining Step | Oxidative Addition | Oxidative Addition or Reductive Elimination | For electron-rich iodo-pyrimidines, oxidative addition is very fast. The RDS can shift to reductive elimination depending on the ligand and the nature of the amine.[6] |
| Effect of Catalyst/Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate both oxidative addition and reductive elimination.[7][8] | Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are crucial for stabilizing the Pd(0) state and promoting the challenging C-N reductive elimination.[9] | Ligands modulate the electron density and steric environment of the palladium center, directly impacting the energy barriers of the catalytic cycle steps.[5] |
| Effect of Base | Crucial for activating the boronic acid/ester to form a more nucleophilic boronate species, facilitating transmetalation. Weaker bases (e.g., K₂CO₃, K₃PO₄) are often sufficient.[10] | A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is typically required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination. | The base's role is mechanistically distinct in each reaction. In Suzuki coupling, it prepares the organoboron reagent for transmetalation. In Buchwald-Hartwig, it generates the key amido intermediate.[6] |
| Relative Reaction Rates | Generally very fast due to the facile oxidative addition of the C-I bond and efficient transmetalation. | Can be slightly slower, as the reductive elimination to form a C-N bond is often more kinetically challenging than for a C-C bond. | The relative stability of the palladium-amido intermediate and the higher energy barrier for C-N reductive elimination can influence the overall turnover frequency.[5] |
This table summarizes expected trends based on mechanistic principles and data from analogous systems.
Experimental Protocols for Kinetic Monitoring
Accurate kinetic analysis requires careful experimental setup and a reliable monitoring technique. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction via HPLC
This protocol outlines the steps to monitor the reaction between this compound and an arylboronic acid.
1. Preparation:
- Dry all glassware thoroughly.
- Prepare stock solutions of this compound, the arylboronic acid, an internal standard (e.g., dodecane), the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in the chosen degassed solvent (e.g., 1,4-dioxane/water).
2. Reaction Setup:
- In a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the base.
- Under an inert atmosphere (Argon or Nitrogen), add the stock solutions of this compound, arylboronic acid, and the internal standard.
- Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
- Allow the mixture to equilibrate for 5-10 minutes.
3. Reaction Initiation and Sampling:
- Initiate the reaction by adding the palladium catalyst stock solution. Start a timer immediately. This is t=0.
- At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.
- Immediately quench the aliquot in a vial containing a small amount of a quenching solution (e.g., cold diethyl ether with a drop of water) to stop the reaction.
4. Sample Analysis:
- Dilute the quenched sample with a suitable solvent (e.g., acetonitrile).
- Filter the sample through a 0.22 µm syringe filter.
- Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to a wavelength where both the reactant and product absorb.
- Record the peak areas of the starting material, product, and internal standard.
5. Data Analysis:
- Use the peak area of the internal standard to normalize the peak areas of the reactant and product at each time point.
- Create a calibration curve for the starting material and product to convert peak areas to concentrations.
- Plot the concentration of the starting material and/or product versus time to obtain the reaction profile. From this, the initial rate and other kinetic parameters can be determined.
Visualizing the Workflow and Mechanisms
Diagrams are essential for conceptualizing the complex processes in both the laboratory and the catalytic cycle.
Caption: General workflow for HPLC-based kinetic analysis.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a cornerstone of modern medicinal chemistry. While both Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective, their kinetic profiles differ due to fundamental mechanistic distinctions. The Suzuki-Miyaura coupling is often characterized by very fast rates, driven by the facile oxidative addition of the C-I bond and efficient transmetalation. The Buchwald-Hartwig amination, while also highly efficient, can be kinetically limited by the more challenging C-N reductive elimination step, placing a greater emphasis on the selection of highly active, specialized ligands.
This guide provides a framework for understanding and comparing these critical reactions. However, there remains a clear need in the academic and industrial communities for direct, quantitative kinetic studies on this compound itself. Such data would allow for more precise modeling and optimization, accelerating the development of the next generation of therapeutics that rely on this privileged scaffold.
References
- 1. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Efficacy of Purification Techniques for 2-Amino-5-iodopyrimidine
For researchers and professionals in the fields of medicinal chemistry and materials science, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 2-Amino-5-iodopyrimidine is a crucial heterocyclic building block, and its journey from crude reaction product to a highly pure substance is a critical step that dictates the success of subsequent synthetic transformations.
This guide provides an in-depth comparison of the three most common purification methodologies for this compound: Recrystallization, Flash Column Chromatography, and Sublimation. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights grounded in physical organic chemistry to empower you to select and optimize the ideal purification strategy for your specific needs.
The Importance of Purity: Why It Matters for this compound
This compound is a versatile intermediate. The amino group serves as a key nucleophile or a directing group, while the iodo-substituent is primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The presence of impurities, such as unreacted 2-aminopyrimidine, di-iodinated species, or other reaction byproducts, can have significant consequences:
-
Side Reactions: Impurities can compete in subsequent reactions, leading to a complex product mixture and reduced yields.
-
Catalyst Poisoning: Even trace amounts of certain impurities can deactivate expensive transition metal catalysts used in cross-coupling reactions.
-
Altered Biological Activity: In drug development, impurities can lead to unforeseen toxicity or off-target effects.
Therefore, achieving a purity level of >97%, and often >99% for sensitive applications, is paramount.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.
The Principle of Recrystallization
The ideal recrystallization solvent will dissolve the target compound (this compound) completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, in contrast, should either be completely insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).
Field-Proven Experimental Protocol
-
Solvent Screening: Based on the polar nature of the amino and pyrimidine moieties, polar protic solvents are excellent starting points. Perform a small-scale test with solvents like ethanol, isopropanol, and acetonitrile. A mixed solvent system, such as ethanol/water, can also be highly effective for fine-tuning solubility.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen hot solvent portion-wise while heating and stirring until the solid is just fully dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them. This step must be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is 218-223 °C.[2] A sharp melting point within this range is a good indicator of high purity.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography: For High-Resolution Separation
When impurities have similar solubility profiles to the product, or when very high purity is required on a small to medium scale, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[3]
The Principle of Chromatography
For polar compounds like this compound, normal-phase chromatography is typically employed. A polar stationary phase (e.g., silica gel) is used with a less polar mobile phase (eluent). The polar product interacts more strongly with the silica gel and moves down the column more slowly than non-polar impurities. By gradually increasing the polarity of the eluent, the product can be selectively eluted.
Field-Proven Experimental Protocol
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good system will show the product spot with a retention factor (Rf) of ~0.2-0.4. For this compound, start with a mixture of a moderately polar solvent and a polar solvent, such as Ethyl Acetate/Methanol or Dichloromethane/Methanol.
-
Column Packing: A well-packed column is essential for good separation. Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane) to ensure a uniform, bubble-free bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. For best results, adsorb the crude material onto a small amount of silica gel (dry loading), which can then be carefully added to the top of the column. This prevents band broadening.
-
Elution: Begin eluting with a low-polarity solvent mixture and gradually increase the polarity (gradient elution). For example, start with 100% ethyl acetate and slowly increase the percentage of methanol. Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Visualization: Column Chromatography Workflow
Caption: General workflow for purification by flash column chromatography.
Sublimation: The Ultimate in Purity for Volatile Solids
Sublimation is a phase transition in which a substance changes directly from a solid to a gas, bypassing the liquid phase. This gas can then be re-deposited as a pure solid on a cold surface, leaving non-volatile impurities behind.[4] For thermally stable compounds with an appreciable vapor pressure below their melting point, sublimation is an elegant and powerful solvent-free purification method capable of achieving exceptionally high purity levels, often >99.9%.[5]
The Principle of Sublimation
The efficacy of sublimation hinges on the difference in vapor pressure between the target compound and its impurities at a given temperature. By heating the crude solid under vacuum, the target compound sublimes into the gas phase. This vapor then travels to a cooled surface (a "cold finger"), where it deposits as highly pure crystals. Non-volatile impurities (e.g., salts, baseline material) are left behind.
Field-Proven Experimental Protocol
-
Apparatus Setup: Assemble a sublimation apparatus, which consists of an outer vessel to hold the crude sample, an internal cold finger (cooled by circulating water), and a connection to a high-vacuum pump.
-
Sample Placement: Place the crude this compound powder at the bottom of the outer vessel.
-
Applying Vacuum: Evacuate the apparatus to a pressure of <1 mmHg. A good vacuum is essential to lower the temperature required for sublimation, preventing thermal decomposition.
-
Heating and Cooling: Begin circulating cold water through the cold finger. Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled and kept well below the compound's melting point (218-223 °C). A starting temperature of around 150-180 °C under high vacuum is a reasonable starting point for optimization.
-
Deposition: Over time, pure crystals of this compound will form on the surface of the cold finger. The process can take several hours.
-
Isolation: Once a sufficient amount of sublimate has collected, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the apparatus is hot can dislodge the purified crystals.
-
Collection: Carefully remove the cold finger and scrape the highly pure, crystalline product onto a clean surface.
Visualization: Sublimation Apparatus and Process
Caption: Diagram of a sublimation apparatus and the purification process.
Comparative Analysis: Choosing the Right Technique
The optimal purification technique depends on the scale of your synthesis, the nature of the impurities, the required purity level, and available resources.
| Feature | Recrystallization | Flash Column Chromatography | Sublimation |
| Purity Achievable | Good to High (97-99.5%) | High to Very High (>99%) | Very High to Ultra-Pure (>99.9%) |
| Typical Yield | Moderate to High (60-90%) | Moderate (50-85%) | High (>80%) |
| Scalability | Excellent (g to multi-kg) | Poor to Moderate (mg to ~100 g) | Poor to Moderate (mg to kg)[5] |
| Cost-Effectiveness | High | Low (High solvent & silica cost) | High (Solvent-free) |
| Time & Labor | Low to Moderate | High | Moderate |
| Solvent Waste | Moderate | Very High | None |
| Best For... | Removing impurities with different solubility profiles; large-scale purification. | Separating complex mixtures or impurities with similar polarity; achieving high purity on a lab scale. | Removing non-volatile or colored impurities; achieving ultra-high purity; thermally stable compounds. |
Final Purity Assessment
Regardless of the method chosen, the purity of the final product must be rigorously assessed. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace impurities.[6][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton signals.
-
Melting Point Analysis: A narrow melting point range close to the literature value is a strong indicator of high purity.[2]
Conclusion
The purification of this compound is a critical step that demands careful consideration.
-
Recrystallization stands out as a cost-effective and scalable method for bulk purification, provided a suitable solvent system can be identified.
-
Flash Column Chromatography offers unparalleled resolution for separating complex mixtures and achieving high purity on a laboratory scale, albeit at a higher cost in terms of time and materials.
-
Sublimation is a powerful, solvent-free technique for achieving the highest possible purity levels for this thermally stable compound, making it ideal for applications where trace impurities are intolerable.
By understanding the fundamental principles behind each technique and using this guide as a starting point for method development, researchers can confidently and efficiently obtain this compound of the requisite purity for their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 1445-39-2 [sigmaaldrich.com]
- 3. Sample Purification [sigmaaldrich.com]
- 4. innovation.world [innovation.world]
- 5. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-iodopyrimidine
For laboratory professionals engaged in drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. 2-Amino-5-iodopyrimidine, a halogenated heterocyclic compound, requires meticulous disposal procedures due to its inherent toxicological and environmental hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards to ensure the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's risks is essential. This compound is classified as a hazardous substance with multiple risk factors that dictate its handling and disposal requirements.
Key Hazards:
-
Toxicity: It is toxic if swallowed or if it comes into contact with the skin.
-
Corrosivity: The compound causes severe skin burns and serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][3][4]
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects.
These hazards underscore the necessity of treating this compound as a hazardous waste stream and ensuring it is segregated and disposed of according to stringent protocols.
| Hazard Classification | GHS Statements | Key Precautionary Actions |
| Acute Toxicity (Oral, Dermal) | H301, H311: Toxic if swallowed or in contact with skin. | Do not eat, drink, or smoke when using. Wash skin thoroughly after handling.[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns. | Wear protective gloves and clothing.[5] |
| Serious Eye Damage | H318: Causes serious eye damage.[1][2] | Wear eye/face protection.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only in a well-ventilated area.[1][3] |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects. | Avoid release to the environment. |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, the appropriate PPE must be worn, and engineering controls must be in place to minimize exposure.
Essential PPE:
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for integrity before use.[5][6]
-
Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against dust particles and splashes.[6][7]
-
Protective Clothing: A lab coat and, if necessary, an impervious apron should be worn to prevent skin contact.[6][7]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]
Engineering Controls:
-
Fume Hood: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to control dust and vapors.[8][9]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[3][6]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that involves careful segregation, containment, and labeling.
Step 1: Waste Segregation
The cardinal rule of chemical waste disposal is proper segregation. As an iodinated organic compound, this compound must be classified as a halogenated organic waste .[10]
-
Action: Designate a specific, clearly labeled waste container for halogenated organic solids.
-
Rationale: Halogenated wastes are typically incinerated at high temperatures, a process that requires specific conditions to prevent the formation of toxic byproducts like dioxins.[10] Mixing them with non-halogenated waste streams can lead to improper disposal, environmental contamination, and increased disposal costs.[11]
Step 2: Waste Collection and Containment
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), directly into the designated halogenated waste container.
-
Action:
-
Rationale: Proper containment prevents the release of dust and vapors into the laboratory environment.[9] Keeping the container sealed minimizes exposure and reduces the risk of spills.
Step 3: Labeling
Accurate and thorough labeling of waste containers is a critical compliance and safety step.
-
Action:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents by writing the full chemical name: "Waste this compound." Do not use abbreviations.[12]
-
List all components in the container if it is a mixed waste stream.
-
-
Rationale: Proper labeling informs waste handlers of the container's contents and associated hazards, ensuring it is managed safely throughout the disposal process.
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Action:
-
Rationale: Safe storage prevents accidents and ensures the waste is managed in a controlled environment prior to its final disposal.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[3][7] Do not use water to clean up as this may spread contamination.
-
Collection: Place the spilled material and any contaminated cleaning supplies into the designated halogenated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By adhering to the protocols outlined in this guide—from understanding the inherent hazards to meticulous segregation, containment, and labeling—researchers can ensure a safe working environment and maintain compliance with environmental regulations. This commitment to safety beyond the bench is the hallmark of a trustworthy and authoritative scientific operation.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-Amino-5-iodopyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-iodopyrimidine, a critical reagent in many synthetic pathways. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a halogenated organic compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is classified under the Globally Harmonized System (GHS) with the following primary concerns[1][2][3][4]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage: Can cause serious and potentially irreversible eye damage.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
Given these hazards, establishing and adhering to strict handling protocols is not merely a regulatory formality but a critical component of responsible research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are fundamental to mitigating the risks associated with this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Tightly fitting safety goggles or a face shield[1] | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Fully fastened laboratory coat | NIOSH-approved N95 dust mask or higher[3] |
| Solution Preparation and Transfers | Tightly fitting safety goggles or a face shield[1] | Chemical-resistant gloves (e.g., Nitrile) | Fully fastened laboratory coat | Work within a certified chemical fume hood |
| Reaction Quenching and Workup | Tightly fitting safety goggles or a face shield[1] | Chemical-resistant gloves (e.g., Nitrile) | Fully fastened laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Tightly fitting safety goggles or a face shield[1] | Chemical-resistant gloves (e.g., Nitrile) | Fully fastened laboratory coat | Not generally required if handling sealed containers |
In-Depth Look at Glove Selection
While "chemical-resistant gloves" is a common recommendation, the specific choice of material is crucial. For halogenated hydrocarbons, nitrile gloves are often used for splash protection but may offer limited resistance to prolonged exposure. It is imperative to consult the glove manufacturer's specific chemical resistance data. In the absence of direct data for this compound, a conservative approach is to use double-gloving and to change gloves immediately upon any suspected contact.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage. The following workflow provides a step-by-step guide for safe handling.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
A. Pre-Handling Preparations:
-
Consult the SDS: Before any new or infrequent handling of this compound, thoroughly review its Safety Data Sheet.
-
Designated Area: All work with this compound, especially with the solid form, must be conducted in a designated area, such as a certified chemical fume hood, to control airborne powders[5].
-
Assemble Materials: Have all necessary equipment, including spatulas, weigh boats, and pre-labeled waste containers, inside the fume hood before you begin.
B. Weighing and Solution Preparation:
-
Tare a Sealed Container: To minimize the risk of powder dispersal, tare a sealable container (e.g., a vial with a screw cap) on the balance[6].
-
Transfer in Fume Hood: Transfer the desired amount of this compound to the tared container inside the fume hood.
-
Seal and Re-weigh: Securely close the container before removing it from the fume hood to re-weigh.
-
Dissolution: Add the solvent to the container inside the fume hood. The use of a sealed vial with a septum can further reduce exposure by allowing the solvent to be added via a syringe[6].
C. Emergency Procedures in Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing[7].
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical help[7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Waste Disposal: A Critical Final Step
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to ensure environmental safety and regulatory compliance.
Key Principles of Halogenated Waste Disposal:
-
Segregation is Mandatory: Halogenated organic waste must be collected in a dedicated, clearly labeled "Halogenated Waste" container[1]. Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Container Integrity: Use a robust, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical waste it holds.
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.
-
Storage: Store the sealed waste container in a well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.
Under no circumstances should this compound or its solutions be disposed of down the drain[7].
By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. ehso.emory.edu [ehso.emory.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
